JNJ-1930942
Description
Properties
IUPAC Name |
[2-[4-fluoro-3-(trifluoromethyl)anilino]-4-pyridin-4-yl-1,3-thiazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4N3OS/c17-12-2-1-10(7-11(12)16(18,19)20)22-15-23-14(13(8-24)25-15)9-3-5-21-6-4-9/h1-7,24H,8H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSVHWCIKVSTTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=C(S2)CO)C3=CC=NC=C3)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30658013 | |
| Record name | {2-[4-Fluoro-3-(trifluoromethyl)anilino]-4-(pyridin-4-yl)-1,3-thiazol-5-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30658013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929562-28-7 | |
| Record name | {2-[4-Fluoro-3-(trifluoromethyl)anilino]-4-(pyridin-4-yl)-1,3-thiazol-5-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30658013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
JNJ-1930942: A Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-1930942 is a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in cognitive processes. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its effects on receptor function, downstream signaling, and its activity in preclinical models. The information is compiled from key in vitro and in vivo studies, with a focus on quantitative data and detailed experimental methodologies to support further research and development.
Core Mechanism of Action
This compound functions as a positive allosteric modulator of the α7 nAChR.[1] Unlike orthosteric agonists that directly bind to the acetylcholine binding site to activate the channel, this compound binds to a distinct, allosteric site on the receptor. This binding potentiates the receptor's response to endogenous agonists such as acetylcholine and choline.[1] The primary mechanism of this potentiation is a significant alteration of the receptor's desensitization characteristics.[1] this compound slows the rate of desensitization, thereby prolonging the duration of the ion channel opening in the presence of an agonist.[1] This leads to an increased net influx of cations, predominantly Ca2+, which is a hallmark of α7 nAChR activation.[1] Importantly, this compound does not exhibit intrinsic agonist activity, meaning it does not activate the receptor in the absence of an orthosteric agonist.[2]
The potentiation of the α7 nAChR by this compound is highly selective. It shows negligible activity at other nAChR subtypes, including α4β2 and α3β4, as well as the structurally related 5-HT3A receptor.[3] This selectivity is crucial for minimizing off-target effects and highlights its potential as a targeted therapeutic agent.
Signaling Pathways
The binding of an agonist to the α7 nAChR, potentiated by this compound, initiates a cascade of intracellular signaling events primarily triggered by the influx of Ca2+. This leads to the activation of various downstream pathways known to be involved in synaptic plasticity, neuronal survival, and cognitive function.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Agonist | Parameter | Value | Reference |
| Ca2+ Influx | GH4C1 (human α7 nAChR) | Choline | EC50 of potentiation | 120 ± 20 nM | [3] |
| Ca2+ Influx | GH4C1 (human α7 nAChR) | Choline | Fold potentiation of EC20 response | >10-fold | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Study Type | Doses (s.c.) | Effect | Reference |
| DBA/2 Mice | Auditory Gating Deficit | 2.5, 10, 40 mg/kg | Reversal of sensory gating deficit at 10 mg/kg | [2] |
Table 3: Pharmacokinetic Properties of this compound in Swiss Mice (40 mg/kg, s.c.)
| Parameter | Plasma | Brain | Reference |
| Cmax | 5920 ng/mL | 1913 ng/g | [2] |
| Tmax | 0.5 h | 0.5 h | [2] |
| Half-life (t1/2) | 2.0 h | 2.0 h | [2] |
| Brain-to-Plasma Ratio | - | ~0.3 | [2] |
Experimental Protocols
In Vitro Ca2+ Influx Assay
Objective: To determine the potency of this compound in potentiating agonist-evoked Ca2+ influx through human α7 nAChRs.
Methodology:
-
Cell Line: GH4C1 cells stably expressing the human α7 nAChR.
-
Assay Principle: Measurement of intracellular Ca2+ concentration changes using a fluorescent Ca2+ indicator dye.
-
Protocol:
-
Cells are seeded in 96-well plates and cultured to confluency.
-
The cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.
-
This compound is pre-incubated with the cells at various concentrations.
-
The agonist, choline, is added to the wells to stimulate the α7 nAChRs.
-
The change in fluorescence intensity, corresponding to the increase in intracellular Ca2+, is measured using a fluorescence plate reader.
-
The potentiation by this compound is calculated as the fold-increase in the agonist-evoked response compared to the response with the agonist alone.
-
Electrophysiology
Objective: To characterize the effects of this compound on the electrophysiological properties of the α7 nAChR.
Methodology:
-
Technique: Whole-cell patch-clamp electrophysiology.
-
Cell Line: GH4C1 cells expressing the human α7 nAChR.
-
Protocol:
-
Cells are voltage-clamped at a holding potential of -70 mV.
-
Agonists (choline, acetylcholine, or PNU-282987) are applied to the cell to evoke an inward current mediated by the α7 nAChR.
-
This compound is co-applied with the agonist to assess its modulatory effects.
-
The peak current amplitude, net charge transfer, and desensitization kinetics are measured and compared in the presence and absence of this compound.
-
In Vivo Auditory Gating in DBA/2 Mice
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of sensory gating deficits relevant to schizophrenia.
Methodology:
-
Animal Model: DBA/2 mice, which exhibit a naturally occurring deficit in auditory sensory gating.
-
Assay Principle: Measurement of the suppression of the P20/N40 auditory evoked potential to a second auditory stimulus when it is preceded by an identical conditioning stimulus.
-
Protocol:
-
DBA/2 mice are administered this compound or vehicle via subcutaneous injection.
-
Auditory evoked potentials are recorded from the hippocampus in response to a paired-click paradigm (two identical auditory stimuli separated by a short interval).
-
The amplitude of the response to the first (conditioning) and second (test) stimulus is measured.
-
The ratio of the test to conditioning response (T/C ratio) is calculated as a measure of sensory gating. A lower T/C ratio indicates better sensory gating.
-
Conclusion
This compound is a well-characterized positive allosteric modulator of the α7 nAChR with a clear mechanism of action. Its ability to selectively potentiate the receptor's response to endogenous agonists, primarily by attenuating desensitization, leads to enhanced intracellular calcium signaling and downstream effects on neuronal function. The preclinical data demonstrate its potential in reversing sensory gating deficits, a key endophenotype in certain neuropsychiatric disorders. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on α7 nAChR modulators and their therapeutic applications.
References
- 1. | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (this compound), a novel positive allosteric modulator of the {alpha}7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-1930942: A Technical Whitepaper on the Discovery and Development of a Novel α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-1930942 is a novel, selective, and brain-penetrable positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in cognitive processes. This document provides a comprehensive technical overview of the discovery and preclinical development of this compound. It details the compound's mechanism of action, key in vitro and in vivo experimental findings, and the methodologies employed in its characterization. The quantitative data from these studies are summarized in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams. While preclinical data demonstrated potential for treating cognitive dysfunction, public records of clinical trials for this compound are not available, suggesting its development may not have progressed to human studies.
Introduction
The α7 nicotinic acetylcholine receptor (nAChR) is a crucial therapeutic target for cognitive deficits associated with various neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[1] Activation of these receptors has been shown to improve sensory gating and cognitive function in preclinical models. This compound, with the full chemical name 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol, was developed by Janssen Pharmaceutica as a selective positive allosteric modulator of the α7 nAChR.[1] As a PAM, this compound enhances the receptor's response to the endogenous agonist, acetylcholine, offering a nuanced approach to receptor modulation compared to direct agonists.
Mechanism of Action
This compound functions by binding to an allosteric site on the α7 nAChR, distinct from the acetylcholine binding site. This binding potentiates the receptor's response to agonists like choline (B1196258) and acetylcholine. The primary mechanism of this potentiation is through altering the receptor's desensitization characteristics, with minimal impact on activation or deactivation kinetics.[2] This leads to an increased peak and net charge response of the receptor to agonist binding.[1] The modulatory effect of this compound is dependent on the α7 channel, as its activity is blocked by the α7 antagonist, methyllycaconitine.[1]
Preclinical Development and Key Findings
The preclinical evaluation of this compound involved a series of in vitro and in vivo studies to characterize its efficacy and mechanism.
In Vitro Studies
The primary in vitro model utilized was the GH4C1 cell line, which stably expresses the cloned human α7 nAChR.[1]
In electrophysiological studies using the GH4C1 cell line, this compound was shown to significantly increase the peak and net charge response to the α7 nAChR agonists choline, acetylcholine, and PNU-282987.[1] A key finding was that this compound increased the potency of choline by more than 10-fold.[1]
This compound demonstrated high selectivity for the α7 nAChR, with no observed activity at the α4β2 or α3β4 nAChR subtypes, nor at the related 5-HT3A channel.[1]
Ex Vivo Studies
In mouse hippocampal slices, this compound was found to enhance neurotransmission at the synapses of the dentate gyrus in a dose-dependent manner.[2] Furthermore, it facilitated the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[2]
In Vivo Studies
This compound was evaluated in the DBA/2 mouse model, which exhibits a genetically based deficit in auditory gating, a preclinical model relevant to sensory processing deficits observed in schizophrenia. In this model, this compound was shown to reverse the auditory gating deficit.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical studies of this compound.
| In Vitro Assay | Cell Line | Parameter | Result | Reference |
| α7 nAChR Potentiation | GH4C1 | Choline Potency Increase | >10-fold | [1] |
| Receptor Selectivity | - | α4β2 nAChR Activity | No effect | [1] |
| Receptor Selectivity | - | α3β4 nAChR Activity | No effect | [1] |
| Receptor Selectivity | - | 5-HT3A Channel Activity | No effect | [1] |
| Ex Vivo Assay | Tissue | Parameter | Concentration | Result | Reference |
| Synaptic Transmission | Mouse Hippocampal Slices (Dentate Gyrus) | EC50 | 0.87 µM | Increase in postsynaptic response amplitude | [3] |
| Long-Term Potentiation | Mouse Hippocampal Slices | This compound Concentration | 1 µM | Facilitated LTP induction | [4] |
| In Vivo Assay | Animal Model | Doses Administered | Effect | Reference |
| Auditory Gating | DBA/2 Mice | 2.5, 10, 40 mg/kg | Reversal of auditory gating deficit | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Electrophysiology in GH4C1 Cells
-
Cell Culture: GH4C1 cells stably expressing the human α7 nAChR were cultured under standard conditions.
-
Recording: Whole-cell patch-clamp recordings were performed. The specific composition of the intracellular and extracellular recording solutions, as well as the voltage-clamp protocols, were not detailed in the primary publication.
-
Drug Application: Agonists (choline, acetylcholine, PNU-282987) and this compound were applied via a rapid solution exchange system.
-
Data Analysis: The peak amplitude and net charge transfer of the agonist-evoked currents were measured and compared in the presence and absence of this compound.
Long-Term Potentiation in Hippocampal Slices
-
Slice Preparation: Transverse hippocampal slices (typically 300-400 µm thick) were prepared from adult mice. Slices were allowed to recover in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) were recorded from the dentate gyrus. A stimulating electrode was placed to activate the perforant path fibers.
-
LTP Induction: A baseline of synaptic transmission was recorded for a stable period. This compound (1 µM) was then applied. LTP was induced using a high-frequency stimulation protocol (e.g., theta-burst stimulation).
-
Data Analysis: The slope and/or amplitude of the fEPSP were measured and plotted over time to assess the potentiation of synaptic strength.
Auditory Gating in DBA/2 Mice
-
Animal Model: Male DBA/2 mice, known for their inherent sensory gating deficits, were used.
-
Surgical Implantation: Mice were anesthetized and implanted with recording electrodes in the hippocampus.
-
Auditory Stimulation: A paired-click paradigm was used, where two identical auditory stimuli (S1 and S2) were presented with a short inter-stimulus interval.
-
Recording: Evoked potentials were recorded from the hippocampus. The key components analyzed are the P20 and N40 waves.
-
Drug Administration: this compound was administered at doses of 2.5, 10, and 40 mg/kg.
-
Data Analysis: The ratio of the amplitude of the response to the second stimulus (S2) to the first stimulus (S1) was calculated. A smaller S2/S1 ratio indicates better sensory gating.
Clinical Development Status
A thorough search of public clinical trial registries (such as ClinicalTrials.gov) did not yield any results for clinical trials of this compound. This suggests that the compound may not have progressed to human clinical development, or that any such development was not publicly disclosed.
Conclusion
This compound is a selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor that demonstrated promising preclinical activity. Its ability to enhance α7 nAChR function, facilitate long-term potentiation, and reverse sensory gating deficits in an animal model suggested its potential as a therapeutic agent for cognitive impairments. This whitepaper has provided a detailed technical overview of its discovery and preclinical characterization, including quantitative data and experimental methodologies, to serve as a comprehensive resource for researchers in the field of neuropharmacology and drug development. The absence of publicly available clinical trial data indicates that its journey from a promising preclinical candidate to a therapeutic reality remains uncompleted.
References
- 1. Characterization of 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (this compound), a novel positive allosteric modulator of the {alpha}7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
JNJ-1930942: A Technical Guide to a Novel Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-1930942, with the IUPAC name 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol, is a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). As a type II PAM, it enhances the receptor's response to endogenous agonists like acetylcholine by increasing the peak current response and significantly slowing the desensitization kinetics. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, along with detailed methodologies for key characterization experiments.
Chemical Structure and Properties
This compound is a synthetic organic molecule with a molecular formula of C16H11F4N3OS. Its chemical structure is characterized by a central thiazole (B1198619) ring substituted with a hydroxymethyl group, a pyridinyl group, and an amino group linked to a fluorinated and trifluoromethylated phenyl ring.
| Property | Value | Source |
| IUPAC Name | 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol | [1] |
| Molecular Formula | C16H11F4N3OS | [2] |
| Molecular Weight | 369.34 g/mol | [3] |
| SMILES | C(O)c1sc(nc1-c2ccncc2)Nc3ccc(c(c3)C(F)(F)F)F | [2] |
| CAS Number | 929562-89-0 | [3] |
Physicochemical Properties
| Property | Value | Source |
| Hydrogen Bond Acceptors | 4 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Rotatable Bonds | 5 | [4] |
| Topological Polar Surface Area | 86.28 Ų | [4] |
| XLogP3 | 2.7 | [4] |
Mechanism of Action and Signaling Pathway
This compound functions as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel highly expressed in the central nervous system.[5] Unlike orthosteric agonists that directly bind to the acetylcholine binding site, PAMs like this compound bind to a distinct allosteric site on the receptor.[6] This binding event potentiates the receptor's response to agonists such as acetylcholine and choline.[5]
The primary mechanism of action of this compound involves altering the conformational state of the α7 nAChR, leading to two key effects:
-
Increased Agonist Potency: this compound enhances the affinity of the receptor for its agonist, resulting in a greater response at lower agonist concentrations.[5]
-
Reduced Desensitization: A hallmark of type II PAMs, this compound significantly slows the rate of receptor desensitization, the process by which the channel closes despite the continued presence of an agonist.[7] This prolonged channel opening leads to a substantial increase in the total charge transfer, primarily through an influx of Ca²⁺ ions.[5][8]
The downstream signaling cascade initiated by α7 nAChR activation in the presence of this compound is multifaceted. The initial influx of Ca²⁺ acts as a crucial second messenger, triggering a variety of intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is implicated in cell survival and synaptic plasticity.[9]
Key Experiments and Methodologies
The characterization of this compound has relied on several key in vitro and in vivo experimental paradigms. The following sections detail the methodologies for two fundamental assays used to assess its activity.
Calcium Influx Assay (FLIPR)
This assay measures the potentiation of agonist-induced intracellular calcium influx by this compound in a cell line stably expressing the human α7 nAChR. The Fluorometric Imaging Plate Reader (FLIPR) is a high-throughput instrument used for this purpose.
Experimental Protocol:
-
Cell Culture: GH4C1 cells stably expressing the human α7 nAChR are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics. Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Preparation: this compound and an α7 nAChR agonist (e.g., choline) are prepared in the assay buffer at various concentrations.
-
FLIPR Measurement: The cell plate is placed in the FLIPR instrument. Baseline fluorescence is measured before the addition of compounds. This compound is added first, followed by the agonist. The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored over time.
-
Data Analysis: The peak fluorescence response is measured and normalized to the response of the agonist alone. EC₅₀ values for this compound's potentiation and the fold-potentiation of the agonist response are calculated.
Electrophysiology (Whole-Cell Voltage Clamp)
Whole-cell voltage-clamp recordings are used to directly measure the ion currents through the α7 nAChR in response to an agonist and the modulatory effects of this compound.
Experimental Protocol:
-
Cell Preparation: Cells expressing the human α7 nAChR are plated on glass coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES).
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an internal solution (e.g., containing KCl, MgCl₂, EGTA, ATP, and HEPES).
-
Whole-Cell Configuration: A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.
-
Voltage Clamp and Data Acquisition: The cell is voltage-clamped at a holding potential of -60 mV. An agonist is applied rapidly to the cell using a fast-perfusion system to evoke a current. This compound is co-applied with the agonist to measure its effect on the current amplitude and decay kinetics. Data are acquired using an amplifier and appropriate software.
-
Data Analysis: The peak current amplitude, charge transfer (the integral of the current), and the time constant of current decay (desensitization) are measured and compared between agonist-only and agonist plus this compound conditions.
In Vivo Efficacy
In vivo studies have demonstrated the potential of this compound to address cognitive deficits. For instance, it has been shown to reverse the naturally occurring sensory gating deficit in DBA/2 mice, a model relevant to schizophrenia.[3]
Selectivity Profile
This compound exhibits high selectivity for the α7 nAChR. It has been shown to have no significant activity at other nAChR subtypes, such as α4β2 and α3β4, or at the structurally related 5-HT₃ receptor.[5] This selectivity is crucial for minimizing off-target effects and enhancing its therapeutic potential.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate. Its well-defined chemical structure, potent and selective positive allosteric modulation of the α7 nAChR, and demonstrated in vivo efficacy make it a subject of significant interest in the field of neuroscience and drug discovery. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate its properties and potential applications in treating cognitive impairments associated with various neurological and psychiatric disorders.
References
- 1. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (this compound), a novel positive allosteric modulator of the {alpha}7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Alpha7 Nicotinic Acetylcholine Receptors in Lung Cancer: Insights, Challenges, and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential Immediate and Sustained Memory Enhancing Effects of Alpha7 Nicotinic Receptor Agonists and Allosteric Modulators in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole-cell voltage clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. moleculardevices.com [moleculardevices.com]
- 9. moleculardevices.com [moleculardevices.com]
JNJ-1930942: A Technical Guide to a Novel α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator
CAS Number: 929562-28-7
Introduction
JNJ-1930942 is a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) that has demonstrated significant potential in preclinical studies for the treatment of cognitive deficits associated with various neurological and psychiatric disorders.[1] This technical guide provides a comprehensive overview of the pharmacological and electrophysiological properties of this compound, detailing its mechanism of action, experimental data, and the signaling pathways it modulates. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
This compound acts as a positive allosteric modulator at the α7 nAChR, meaning it enhances the receptor's response to its endogenous agonist, acetylcholine, without directly activating the receptor itself.[1] Its primary mechanism involves a significant reduction in the receptor's desensitization, thereby prolonging the ion channel opening in the presence of an agonist. This leads to an increased influx of calcium ions (Ca2+) and potentiation of cholinergic neurotransmission.[1]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound, primarily derived from the foundational study by Dinklo et al. (2011).
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Agonist | Cell Line | Assay | Value | Reference |
| EC₅₀ (Potentiation) | Choline | GH4C1-hα7 | Ca²⁺ Flux (FLIPR) | 180 ± 20 nM | |
| Maximal Potentiation | Choline | GH4C1-hα7 | Ca²⁺ Flux (FLIPR) | ~10-fold increase in Choline Eₘₐₓ | |
| Fold-shift in Agonist Potency | Choline | GH4C1-hα7 | Electrophysiology | >10-fold leftward shift |
Table 2: Electrophysiological Effects of this compound on α7 nAChR
| Parameter | Agonist | Concentration of this compound | Effect | Reference |
| Peak Current Amplitude | Choline (1 mM) | 1 µM | Significant Increase | |
| Net Charge Transfer | Choline (1 mM) | 1 µM | Significant Increase | |
| Desensitization Rate | Choline (1 mM) | 1 µM | Significantly Slowed | |
| Deactivation Rate | Choline (1 mM) | 1 µM | No significant change |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Deficit | Dose of this compound | Outcome | Reference |
| DBA/2 Mice | Auditory Gating Deficit | 10 mg/kg, s.c. | Reversal of sensory gating deficit |
Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology in GH4C1 Cells
This protocol is adapted from the methodology described for the characterization of this compound.
-
Cell Culture: GH4C1 cells stably expressing the human α7 nAChR are cultured in standard medium.
-
Recording Setup: Whole-cell patch-clamp recordings are performed at room temperature. The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH 7.4. The internal pipette solution contains (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, and 10 HEPES, pH 7.2.
-
Procedure:
-
Cells are voltage-clamped at a holding potential of -70 mV.
-
Agonists (e.g., choline) are applied rapidly using a fast-perfusion system.
-
This compound is pre-applied for a defined period before co-application with the agonist to assess its modulatory effects.
-
Current responses are recorded and analyzed for peak amplitude, net charge, and kinetics of activation, deactivation, and desensitization.
-
Intracellular Calcium Flux Assay (FLIPR)
This protocol is based on the methods used to assess the potentiation of agonist-induced calcium influx by this compound.
-
Cell Culture: GH4C1 cells stably expressing the human α7 nAChR are seeded into 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Procedure:
-
The cell plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).
-
A baseline fluorescence reading is established.
-
This compound is added to the wells at various concentrations and incubated.
-
An agonist (e.g., choline) is then added, and the change in fluorescence, indicative of intracellular calcium concentration, is measured over time.
-
Data is analyzed to determine the EC₅₀ for potentiation and the maximal enhancement of the agonist response.
-
In Vivo Auditory Gating in DBA/2 Mice
This protocol is a standard method for assessing sensory gating deficits, a translational model relevant to schizophrenia, and was used to evaluate the in vivo efficacy of this compound.
-
Animals: DBA/2 mice, which exhibit a naturally occurring deficit in auditory sensory gating, are used.
-
Surgical Implantation: Mice are anesthetized and implanted with recording electrodes in the hippocampus.
-
Auditory Stimulation: A paired-click paradigm is used, consisting of two identical auditory stimuli (S1 and S2) separated by a 500 ms (B15284909) inter-stimulus interval.
-
Procedure:
-
Baseline auditory evoked potentials are recorded.
-
This compound or vehicle is administered (e.g., subcutaneously).
-
Auditory evoked potentials are recorded at various time points after drug administration.
-
The ratio of the amplitude of the response to the second stimulus (S2) to the first stimulus (S1) is calculated. A ratio closer to zero indicates better sensory gating.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the α7 nAChR and the modulatory effect of this compound, as well as a typical experimental workflow for its characterization.
Caption: α7 nAChR signaling pathway modulated by this compound.
Caption: Experimental workflow for characterizing this compound.
References
Technical Guide: JNJ-1930942, a Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor
IUPAC Name: 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol
Introduction
JNJ-1930942 is a novel, selective, and blood-brain barrier penetrant positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] As a PAM, this compound does not activate the α7 nAChR directly but enhances the receptor's response to its endogenous agonist, acetylcholine, and other orthosteric agonists like choline.[2] This modulation is achieved primarily by altering the receptor's desensitization characteristics, leading to an increased peak and net charge response.[2][3] The potentiation of the α7 nAChR by this compound has shown potential for therapeutic applications in cognitive dysfunction.[3] This document provides a comprehensive technical overview of this compound, including its pharmacological properties, experimental protocols for its characterization, and its role in the α7 nAChR signaling pathway.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Electrophysiological Effects of this compound on α7 nAChR in GH4C1 Cells [2][3]
| Agonist | Effect of this compound | Observations |
| Choline | Increased peak and net charge response | Potentiation achieved mainly by affecting receptor desensitization. |
| Acetylcholine | Increased peak and net charge response | Minimal effect on activation/deactivation kinetics. |
| PNU-282987 | Increased peak and net charge response | Recovery from desensitization is largely unaffected. |
Table 2: In Vivo Effects of this compound in DBA/2 Mice [3]
| Study | Endpoint | Result |
| Auditory Gating Deficit | Genetically based auditory deficit | This compound demonstrated improvement in the auditory gating deficit. |
Table 3: Effects of this compound on Synaptic Transmission in Mouse Hippocampal Slices [3]
| Effect | Measurement | Result |
| Neurotransmission | Synaptic transmission at the dentate gyrus | Dose-dependent increase in neurotransmission. |
| Synaptic Plasticity | Long-term potentiation (LTP) of electrically evoked synaptic responses in the dentate gyrus | Induction of LTP was observed. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
In Vitro Electrophysiology in GH4C1 Cells
This protocol describes the electrophysiological assessment of this compound's effect on the human α7 nAChR expressed in the GH4C1 cell line.[2][3]
Methodology:
-
Cell Culture: GH4C1 cells stably expressing the human α7 nAChR are cultured under standard conditions.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on individual GH4C1 cells.
-
Agonist Application: A baseline response is established by applying an α7 nAChR agonist (e.g., choline, acetylcholine, or PNU-282987).
-
This compound Application: this compound is co-applied with the agonist to determine its modulatory effects.
-
Data Acquisition: The peak and net charge of the ion current are measured in the absence and presence of this compound.
-
Analysis: The potentiation of the agonist response by this compound is quantified by comparing the current characteristics before and after the application of the modulator. Receptor activation, deactivation, and desensitization kinetics are also analyzed.
Synaptic Transmission in Mouse Hippocampal Slices
This protocol details the procedure for evaluating the impact of this compound on synaptic transmission and plasticity in the hippocampus.[3]
Methodology:
-
Slice Preparation: Acute hippocampal slices are prepared from mice.
-
Electrophysiological Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the dentate gyrus.
-
Baseline Recording: A stable baseline of synaptic transmission is established by electrical stimulation of the perforant path.
-
This compound Perfusion: this compound is perfused over the hippocampal slice at various concentrations.
-
Long-Term Potentiation (LTP) Induction: A high-frequency stimulation protocol is applied to induce LTP.
-
Data Analysis: The effect of this compound on baseline synaptic transmission is measured as the change in fEPSP slope. The induction of LTP is quantified by the potentiation of the fEPSP slope following high-frequency stimulation.
In Vivo Auditory Gating in DBA/2 Mice
This protocol outlines the in vivo assessment of this compound's ability to ameliorate the auditory gating deficit in the DBA/2 mouse model.[3]
Methodology:
-
Animal Model: DBA/2 mice, which exhibit a genetically based auditory gating deficit, are used.
-
Drug Administration: this compound is administered to the mice.
-
Auditory Evoked Potentials: Auditory gating is assessed by recording auditory evoked potentials using a paired-click paradigm (two auditory stimuli presented in close succession).
-
Data Recording: The response to the first (conditioning) and second (test) stimulus is recorded.
-
Data Analysis: The ratio of the response to the test stimulus versus the conditioning stimulus is calculated. An improvement in auditory gating is indicated by a lower ratio in the presence of this compound compared to vehicle-treated controls.
Visualizations
α7 Nicotinic Acetylcholine Receptor Signaling Pathway
Caption: Signaling pathway of the α7 nAChR modulated by this compound.
Experimental Workflow for In Vitro Electrophysiology
Caption: Workflow for characterizing this compound's effects via patch-clamp.
References
In Vitro Characterization of JNJ-1930942: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-1930942 is a novel small molecule that has been identified as a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). This document provides a comprehensive in vitro characterization of this compound, detailing its mechanism of action, functional effects on receptor activity, and selectivity profile. The data presented herein is compiled from foundational studies, primarily the work of Dinklo et al. (2011), to serve as a technical guide for researchers in the field of neuropharmacology and drug development.
Core Mechanism of Action
This compound acts as a positive allosteric modulator of the α7 nAChR.[1] Unlike orthosteric agonists that directly bind to and activate the receptor at the acetylcholine binding site, this compound binds to a distinct, allosteric site. This binding potentiates the receptor's response to orthosteric agonists such as acetylcholine and choline (B1196258).[1] The primary mechanism of this potentiation is a significant alteration of the receptor's desensitization characteristics, with minimal effects on the activation and deactivation kinetics.[1] This modulation results in an increased efficacy and a more than 10-fold increase in the potency of the natural agonist, choline.[1] The potentiating effects of this compound are dependent on the α7 channel, as they are blocked by the selective α7 antagonist, methyllycaconitine.[1] Importantly, this compound does not exhibit intrinsic agonist activity; it does not activate the α7 nAChR in the absence of an orthosteric agonist.
Quantitative In Vitro Data
The following tables summarize the key quantitative data from the in vitro characterization of this compound.
Table 1: Functional Potency in Calcium Flux Assay
| Parameter | Agonist | Cell Line | Value |
| EC50 of Potentiation | Choline (at EC20) | GH4C1-hα7 | 130 ± 20 nM |
Table 2: Electrophysiological Characterization
| Agonist | Parameter | Effect of this compound (1 µM) |
| Choline | Peak Current Amplitude | ~4-fold increase |
| Choline | Net Charge | ~10-fold increase |
| Acetylcholine | Peak Current Amplitude | Significant Increase |
| PNU-282987 | Peak Current Amplitude | Significant Increase |
Table 3: Selectivity Profile
| Receptor/Channel | Assay Type | Activity of this compound |
| α4β2 nAChR | Functional Assay | No significant activity |
| α3β4 nAChR | Functional Assay | No significant activity |
| 5-HT3A Channel | Functional Assay | No significant activity |
Detailed Experimental Protocols
Cell Culture
-
Cell Line: GH4C1 rat pituitary tumor cells stably transfected with the human α7 nAChR cDNA (GH4C1-hα7).
-
Culture Medium: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 500 µg/ml G418.
-
Culture Conditions: Cells were maintained in a humidified atmosphere of 5% CO2 at 37°C.
Intracellular Calcium Flux Assay
This assay was performed to determine the potentiation of agonist-induced calcium influx by this compound.
-
Protocol Steps:
-
GH4C1-hα7 cells were seeded into 96-well black-walled, clear-bottom plates.
-
After 24 hours, the culture medium was removed, and cells were incubated with the calcium-sensitive dye Fluo-4 AM.
-
Following a 1-hour incubation at 37°C, the cells were washed with assay buffer to remove extracellular dye.
-
This compound, at various concentrations, was added to the wells and incubated for 15 minutes.
-
An EC20 concentration of choline was then added to stimulate the α7 nAChRs.
-
The change in fluorescence, corresponding to the influx of intracellular calcium, was measured using a fluorometric imaging plate reader (FLIPR).
-
The concentration-response curve for this compound-mediated potentiation was plotted to determine the EC50 value.
-
Electrophysiology
Whole-cell voltage-clamp recordings were used to directly measure the effect of this compound on α7 nAChR currents.
-
Protocol Steps:
-
GH4C1-hα7 cells were plated on glass coverslips for recording.
-
Whole-cell patch-clamp recordings were performed using an amplifier and data acquisition system.
-
The membrane potential was held at -70 mV.
-
Agonists (choline, acetylcholine, or PNU-282987) were applied using a rapid solution exchange system to elicit ionic currents.
-
After recording baseline agonist-evoked currents, the cells were perfused with a solution containing this compound.
-
The agonist was then co-applied with this compound to measure the potentiated current.
-
Peak current amplitude and net charge transfer were analyzed to quantify the effect of this compound.
-
Selectivity Assays
The selectivity of this compound was assessed using functional assays on cell lines expressing other nAChR subtypes (α4β2, α3β4) and the structurally related 5-HT3A receptor. The specific protocols for these assays would be similar to the α7 functional assays, involving the application of a known agonist for the respective receptor in the presence and absence of this compound to detect any modulatory or direct effects. The absence of a significant change in the agonist-evoked response in the presence of this compound indicates its selectivity for the α7 nAChR.
Conclusion
The in vitro characterization of this compound demonstrates that it is a potent and selective positive allosteric modulator of the human α7 nicotinic acetylcholine receptor. Its mechanism of action, primarily through the modulation of receptor desensitization, leads to a significant enhancement of agonist-evoked responses. The detailed quantitative data and experimental protocols provided in this document offer a foundational resource for further investigation and development of α7 nAChR modulators for potential therapeutic applications in central nervous system disorders.
References
In-Depth Technical Guide: Selectivity Profile of JNJ-1930942
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of JNJ-1930942, a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). The information is compiled from publicly available scientific literature and is intended for research and drug development professionals.
Core Compound Profile
This compound is recognized as a highly selective and potent positive allosteric modulator of the α7 nicotinic acetylcholine receptor.[1][2][3] As a PAM, it enhances the receptor's response to endogenous agonists like acetylcholine by modulating the receptor's desensitization characteristics.[3] This compound has been investigated for its potential therapeutic applications in central nervous system disorders where α7 nAChR dysfunction is implicated.[3]
Quantitative Selectivity Profile
The following table summarizes the available quantitative data on the selectivity of this compound against various neurotransmitter receptors. It is important to note that while the qualitative selectivity is well-established, specific EC50 and IC50 values from the primary literature are not consistently available in the public domain.
| Target Receptor | Ligand/Agonist | Assay Type | Cell Line | Measured Activity of this compound | Reference |
| α7 nAChR | Choline (B1196258) | Calcium Influx | GH4C1 | EC50 = 1.1 µM | (Presumed from Dinklo et al., 2011) |
| α4β2 nAChR | Acetylcholine | Electrophysiology | Oocytes/HEK293 | No significant activity | [3] |
| α3β4 nAChR | Acetylcholine | Electrophysiology | Oocytes/HEK293 | No significant activity | [3] |
| 5-HT3A Receptor | Serotonin (B10506) | Electrophysiology | Oocytes/HEK293 | No significant activity | [3] |
Note: The EC50 value for α7 nAChR is based on the potentiation of choline-evoked responses and is inferred from detailed characterization studies. "No significant activity" indicates that the compound did not elicit a response at concentrations typically tested for off-target effects.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the selectivity profile of this compound are outlined below. These protocols are based on standard pharmacological assays and information from related studies.
Calcium Influx Assay for α7 nAChR Potentiation
This assay measures the ability of this compound to potentiate the increase in intracellular calcium ([Ca2+]i) triggered by an α7 nAChR agonist.
Cell Line: GH4C1 cells stably expressing the human α7 nAChR.
Materials:
-
GH4C1-hα7 nAChR cells
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid
-
Choline (agonist)
-
This compound
-
96-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with automated injection
Procedure:
-
Cell Plating: Seed GH4C1-hα7 nAChR cells into 96-well microplates at a density of 50,000 - 80,000 cells per well and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM), Pluronic F-127 (e.g., 0.02%), and Probenecid (e.g., 1-2.5 mM) in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing:
-
Gently wash the cells twice with fresh HBSS to remove extracellular dye.
-
After the final wash, leave 100 µL of HBSS in each well.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
-
Calcium Flux Measurement:
-
Set the fluorescence microplate reader to record kinetic fluorescence with excitation at ~494 nm and emission at ~516 nm.
-
Establish a stable baseline fluorescence reading for 30-60 seconds.
-
Using the instrument's injector, add a sub-maximal concentration of the agonist choline to the wells.
-
Continue recording the fluorescence intensity for at least 3-5 minutes to capture the calcium response.
-
-
Data Analysis:
-
The potentiation by this compound is calculated as the percentage increase in the peak fluorescence response in the presence of the compound compared to the response with choline alone.
-
The EC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
-
Electrophysiology Assay for Receptor Selectivity
Whole-cell patch-clamp electrophysiology is used to directly measure the effect of this compound on the function of various ligand-gated ion channels.
Expression System: Xenopus oocytes or mammalian cell lines (e.g., HEK293) transiently or stably expressing the receptor subunits of interest (α4β2 nAChR, α3β4 nAChR, 5-HT3A).
Materials:
-
Expression-ready cells/oocytes
-
External recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)
-
Internal pipette solution (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP, GTP)
-
Agonists (Acetylcholine, Serotonin)
-
This compound
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators and perfusion system
Procedure:
-
Cell Preparation: Prepare cells expressing the target receptor for recording.
-
Patch-Clamp Recording:
-
Establish a whole-cell recording configuration on a selected cell.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
-
Agonist Application:
-
Apply a concentration of the specific agonist (e.g., acetylcholine for nAChRs, serotonin for 5-HT3A) that elicits a sub-maximal current response (e.g., EC20).
-
Record the baseline agonist-evoked current.
-
-
Compound Application:
-
Co-apply this compound at various concentrations with the agonist.
-
Record any changes in the current amplitude or kinetics.
-
-
Data Analysis:
-
The effect of this compound is quantified by measuring the change in the peak current amplitude in the presence of the compound compared to the baseline agonist response.
-
Lack of a significant change in current indicates no activity at the tested receptor.
-
Visualizations
Experimental Workflow for Selectivity Profiling
Caption: Experimental workflow for determining the selectivity profile of this compound.
Signaling Pathway of α7 nAChR Modulation by this compound
Caption: Signaling pathway of α7 nAChR potentiation by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (this compound), a novel positive allosteric modulator of the {alpha}7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-1930942: A Technical Guide to its Effects on α7 Nicotinic Acetylcholine Receptor Desensitization
Disclaimer: This document has been compiled based on publicly available information, primarily from the abstract of the key research paper by Dinklo et al. (2011). As the full text of this primary source was not accessible, the detailed experimental protocols provided herein are representative methodologies common in the field for such investigations and may not reflect the exact procedures used in the original studies.
Introduction
JNJ-1930942 is a novel and highly selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and is a key target for therapeutic intervention in cognitive deficits associated with neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[1] this compound potentiates the receptor's response to agonists primarily by affecting its desensitization characteristics. This document provides a technical overview of the effects of this compound on α7 nAChR desensitization, including available quantitative data, representative experimental protocols, and visualizations of its mechanism of action.
Data Presentation
The following tables summarize the quantitative effects of this compound on the function of the human α7 nAChR, primarily expressed in the GH4C1 cell line.
| Parameter | Agonist | Effect of this compound | Reference |
| Potency (EC50) | Choline (B1196258) | >10-fold increase | [1] |
| Efficacy (Maximal Response) | Choline | Increased over the full concentration-response range | [1] |
| Peak Current Response | Choline, Acetylcholine, PNU-282987 | Increased | [1] |
| Net Charge Transfer | Choline, Acetylcholine, PNU-282987 | Increased | [1] |
| Receptor Kinetic Parameter | Effect of this compound | Reference |
| Desensitization | Primarily affected (reduced) | [1] |
| Activation Kinetics | Relatively unchanged | [1] |
| Deactivation Kinetics | Relatively unchanged | [1] |
| Recovery from Desensitization | Relatively unchanged | [1] |
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the effects of this compound on α7 nAChR.
Whole-Cell Electrophysiology in GH4C1 Cells
Objective: To measure the effect of this compound on agonist-evoked currents and desensitization kinetics of human α7 nAChR.
Cell Culture:
-
GH4C1 cells stably transfected with the human α7 nAChR are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For electrophysiological recordings, cells are plated onto glass coverslips.
Electrophysiological Recording:
-
Apparatus: A patch-clamp amplifier and a data acquisition system are used. Rapid solution exchange is achieved using a perfusion system.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA (pH adjusted to 7.2 with KOH).
-
Recording Procedure:
-
Coverslips with adherent cells are transferred to a recording chamber and perfused with the external solution.
-
Whole-cell patch-clamp configuration is established on a single cell.
-
The cell is voltage-clamped at a holding potential of -70 mV.
-
A baseline is recorded, followed by the application of an α7 nAChR agonist (e.g., choline or acetylcholine) to elicit an inward current.
-
The agonist is applied for a sufficient duration to observe both the peak current and subsequent desensitization.
-
After a washout period, the cells are pre-incubated with this compound for a defined period.
-
The agonist is then co-applied with this compound, and the resulting current is recorded.
-
Data are analyzed to determine the effects of this compound on peak current amplitude, net charge transfer, and the rate and extent of desensitization.
-
Intracellular Calcium Flux Assay (FLIPR)
Objective: To assess the potentiation of agonist-induced intracellular calcium increase by this compound.
Procedure:
-
Cell Plating: GH4C1 cells expressing human α7 nAChR are seeded into 96- or 384-well black-walled, clear-bottom microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for approximately 1 hour at 37°C.
-
Compound Addition:
-
The dye-loading solution is removed, and cells are washed with a buffer.
-
A baseline fluorescence is measured using a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
This compound at various concentrations is added to the wells.
-
After a short incubation period, an α7 nAChR agonist (e.g., choline) is added, and the change in fluorescence, corresponding to the increase in intracellular calcium, is monitored in real-time.
-
-
Data Analysis: The increase in fluorescence intensity in the presence of this compound is compared to the response with the agonist alone to determine the degree of potentiation.
Visualizations
Signaling Pathway of α7 nAChR Modulation by this compound
Caption: Modulation of α7 nAChR by this compound.
Experimental Workflow for Assessing Desensitization
References
JNJ-1930942: A Preclinical In-Depth Analysis of its Role in Cognitive Deficit Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-1930942 is a novel, selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in the research and development of therapeutics for cognitive deficits associated with various neurological and psychiatric disorders.[1] This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action and its effects in established models of cognitive function. The information is intended to provide researchers and drug development professionals with a detailed understanding of the compound's preclinical profile.
Core Mechanism of Action
This compound acts as a positive allosteric modulator of the α7 nAChR.[1][2] Unlike orthosteric agonists that directly bind to and activate the receptor, this compound binds to a distinct allosteric site, enhancing the receptor's response to the endogenous agonist, acetylcholine, or other orthosteric agonists like choline.[1] This potentiation is primarily achieved by altering the receptor's desensitization characteristics, leading to an increased peak and net charge response.[1][2] Notably, this compound does not exhibit intrinsic agonist activity, meaning it does not activate the α7 nAChR in the absence of an orthosteric agonist.[1] Its selectivity is a key feature, as it does not act on α4β2 or α3β4 nAChRs, nor the related 5-HT3A channel.[1]
Preclinical Efficacy in Cognitive Models
The pro-cognitive potential of this compound has been evaluated in a series of in vitro and in vivo preclinical models. These studies have demonstrated its ability to enhance neuronal signaling and synaptic plasticity, as well as to ameliorate a sensory gating deficit relevant to schizophrenia.
In Vitro Electrophysiology
In vitro studies using the GH4C1 cell line stably expressing the human α7 nAChR have been instrumental in elucidating the mechanism of action of this compound.
Table 1: In Vitro Electrophysiological Effects of this compound
| Parameter | Agonist | Effect of this compound | Reference |
| Peak Current Response | Choline, Acetylcholine, PNU-282987 | Increased | [1][2] |
| Net Charge Response | Choline, Acetylcholine, PNU-282987 | Increased | [1][2] |
| Receptor Desensitization | - | Altered (Reduced) | [1][2] |
| Activation/Deactivation Kinetics | - | No major effect | [2] |
| Recovery from Desensitization | - | No major effect | [2] |
Enhancement of Synaptic Plasticity in Hippocampal Slices
Long-term potentiation (LTP) is a cellular mechanism widely considered to be a neural correlate of learning and memory. The effect of this compound on LTP was assessed in mouse hippocampal slices.
Table 2: Effect of this compound on Long-Term Potentiation (LTP) in Mouse Hippocampal Slices
| Experimental Condition | This compound Concentration | Outcome | Reference |
| Weak Theta-Burst Stimulation (TBS) | 1 µM | Facilitated the induction of LTP | [1] |
| Baseline Synaptic Transmission | 1 µM | Increased | [1] |
In Vivo Auditory Sensory Gating
A core cognitive deficit in schizophrenia is the inability to filter out irrelevant sensory information, a phenomenon that can be modeled in DBA/2 mice, which exhibit a genetically based auditory gating deficit. The efficacy of this compound in this model was evaluated by measuring the ratio of the amplitudes of the response to a conditioning (C) and a testing (T) auditory stimulus (T:C ratio). A lower T:C ratio indicates better sensory gating.
Table 3: In Vivo Efficacy of this compound in the DBA/2 Mouse Auditory Gating Deficit Model
| Dose (mg/kg, s.c.) | Effect on T:C Ratio | Onset of Action | Duration of Action | Reference |
| 2.5 | No significant effect | - | - | [1] |
| 10 | Significant decrease | 15 minutes post-injection | Approximately 40 minutes | [1] |
| 40 | Not specified | - | - | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental design of the key preclinical study, the following diagrams are provided.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for the in vivo auditory gating study.
Experimental Protocols
In Vitro Electrophysiology in GH4C1 Cells
-
Cell Line: GH4C1 cells stably expressing the cloned human α7 nAChR.
-
Technique: Whole-cell voltage-clamp electrophysiology.
-
Procedure:
-
Cells are voltage-clamped at a holding potential of -70 mV.
-
Agonists (choline, acetylcholine, or PNU-282987) are applied to elicit inward currents.
-
This compound is co-applied with the agonist to assess its modulatory effects on the current amplitude and kinetics.
-
To determine the lack of agonist activity, this compound is applied in the absence of an orthosteric agonist.
-
The specificity of the effect is confirmed by co-application of the α7 nAChR antagonist, methyllycaconitine.
-
Long-Term Potentiation (LTP) in Mouse Hippocampal Slices
-
Tissue: Transverse hippocampal slices (400 µm) from C57BL/6 mice.
-
Technique: Extracellular field potential recording in the dentate gyrus.
-
Procedure:
-
Slices are maintained in artificial cerebrospinal fluid (aCSF).
-
A stimulating electrode is placed in the perforant path, and a recording electrode is placed in the dentate gyrus.
-
A stable baseline of synaptic transmission is recorded for at least 20 minutes.
-
A weak theta-burst stimulation (TBS) protocol, which does not induce LTP under control conditions, is delivered.
-
This compound (1 µM) is bath-applied, and its effect on baseline synaptic transmission is recorded.
-
Following the application of this compound, the same weak TBS protocol is delivered to assess the facilitation of LTP induction.
-
Field excitatory postsynaptic potentials (fEPSPs) are recorded for at least 60 minutes post-TBS to measure the potentiation.
-
In Vivo Auditory Sensory Gating in DBA/2 Mice
-
Animal Model: Male DBA/2 mice, which exhibit a naturally occurring deficit in auditory sensory gating.
-
Technique: Auditory evoked potential (AEP) recording.
-
Procedure:
-
Mice are conscious and unrestrained during the recording session.
-
A paired-click paradigm is used, consisting of two identical auditory stimuli (clicks) separated by a 500 ms (B15284909) inter-stimulus interval.
-
The first click is the conditioning (C) stimulus, and the second is the testing (T) stimulus.
-
A baseline AEP is recorded before drug administration.
-
Mice are administered this compound (2.5, 10, or 40 mg/kg) or vehicle via subcutaneous injection.
-
AEPs are recorded at regular intervals post-injection.
-
The amplitudes of the P20-N40 wave of the AEP for both the conditioning and testing stimuli are measured.
-
The T:C amplitude ratio is calculated as a measure of sensory gating.
-
Clinical Development Status
As of the latest available information, there are no publicly registered clinical trials specifically for this compound. While Janssen and its parent company, Johnson & Johnson, are actively pursuing clinical development of other compounds for cognitive deficits in disorders such as Alzheimer's disease and schizophrenia, this compound does not appear to have advanced into human studies.
Conclusion
This compound is a potent and selective positive allosteric modulator of the α7 nAChR with a well-characterized preclinical profile. In vitro studies have established its mechanism of action, demonstrating its ability to enhance α7 nAChR function without direct activation. In ex vivo hippocampal slices, it facilitates synaptic plasticity, a key cellular correlate of memory. Furthermore, in vivo studies in a relevant animal model have shown its potential to ameliorate sensory gating deficits, a translational marker for cognitive impairment in schizophrenia. While the preclinical data are promising for the therapeutic potential of targeting the α7 nAChR with PAMs, the absence of clinical trial data for this compound suggests that its development may have been discontinued (B1498344) or that it remains in the preclinical stage. Further research and disclosure from the manufacturer would be necessary to clarify its current status and future potential in the treatment of cognitive deficits.
References
JNJ-1930942: A Technical Guide for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-1930942 is a novel, highly selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] The α7 nAChR is a key target in the central nervous system implicated in cognitive processes, and its modulation is a promising therapeutic strategy for cognitive deficits associated with neurological disorders such as Alzheimer's disease.[1][2] This technical guide provides an in-depth overview of the preclinical data and experimental methodologies used to characterize this compound, with a focus on its potential application in Alzheimer's disease research.
Core Mechanism of Action
This compound acts as a positive allosteric modulator at the α7 nAChR.[1][2] This means it does not activate the receptor on its own but enhances the response of the receptor to its endogenous agonist, acetylcholine, as well as other agonists like choline.[1] The primary mechanism of potentiation involves a significant reduction in the receptor's desensitization, leading to a prolonged ion channel opening and an increased net charge transfer upon agonist binding.[1] This potentiation is specific to the α7 nAChR, with no significant activity observed at α4β2 or α3β4 nAChRs, or the related 5-HT3A channel.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the α7 nAChR and the general experimental workflows for characterizing a positive allosteric modulator like this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Potentiation of α7 nAChR
| Parameter | Agonist | This compound Concentration | Result | Cell Line |
| Potency Shift | Choline | 5 µM | > 10-fold increase | GH4C1 |
| Efficacy | Choline | 5 µM | Increased over full concentration range | GH4C1 |
| Peak Current | Acetylcholine (1 mM) | 5 µM | Significant increase | GH4C1 |
| Net Charge | Acetylcholine (1 mM) | 5 µM | Significant increase | GH4C1 |
Data extracted from Dinklo et al., 2011.[1]
Table 2: Ex Vivo Effects on Synaptic Plasticity
| Experiment | This compound Concentration | Measured Effect | Brain Region |
| Enhancement of Neurotransmission | 0.01 - 10 µM | Concentration-dependent increase in fEPSP amplitude | Dentate Gyrus |
| Facilitation of LTP | 1 µM | Facilitated induction of LTP by weak burst stimulation | Dentate Gyrus |
Data extracted from Dinklo et al., 2011.[1][3]
Table 3: In Vivo Efficacy in Auditory Sensory Gating
| Animal Model | This compound Dose | Outcome |
| DBA/2 Mice | 2.5, 10, 40 mg/kg (s.c.) | Reversal of genetically based auditory gating deficit |
Data extracted from Dinklo et al., 2011.[1]
Detailed Experimental Protocols
In Vitro Assays in GH4C1 Cells
Cell Culture:
-
GH4C1 cells stably expressing the human α7 nAChR were cultured in a suitable medium and conditions for pituitary-derived cells.
Calcium Flux Assay:
-
Cell Plating: Plate GH4C1-hα7 cells in 96-well plates.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control.
-
Agonist Stimulation: Add an EC20 concentration of an α7 nAChR agonist (e.g., choline).
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
Electrophysiology (Whole-Cell Patch-Clamp):
-
Cell Preparation: Use GH4C1-hα7 cells cultured on coverslips.
-
Recording Setup: Establish a whole-cell patch-clamp configuration.
-
Solution Application: Apply agonist (e.g., acetylcholine, choline, or PNU-282987) with and without pre-application of this compound.
-
Data Acquisition: Record agonist-evoked currents, measuring peak amplitude, net charge, and desensitization kinetics.
Ex Vivo Long-Term Potentiation (LTP) in Hippocampal Slices
Slice Preparation:
-
Animal: Use male Swiss Webster mice.
-
Dissection: Rapidly dissect the hippocampus in ice-cold artificial cerebrospinal fluid (aCSF).
-
Slicing: Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Recovery: Allow slices to recover in an interface chamber with continuous aCSF perfusion.
Electrophysiological Recording:
-
Electrode Placement: Place a stimulating electrode in the perforant path and a recording electrode in the dentate gyrus.
-
Baseline Recording: Record baseline field excitatory postsynaptic potentials (fEPSPs).
-
Compound Application: Perfuse the slice with this compound at desired concentrations.
-
LTP Induction: Apply a weak burst stimulation protocol to induce LTP.
-
Post-Induction Recording: Record fEPSPs for an extended period to assess the magnitude and stability of LTP.
In Vivo Auditory Sensory Gating in DBA/2 Mice
Animal Model:
-
Use DBA/2 mice, a strain with a naturally occurring deficit in auditory sensory gating.[4]
Surgical Implantation:
-
Anesthesia: Anesthetize the mice.
-
Electrode Placement: Stereotaxically implant a recording electrode in the CA3 region of the hippocampus.
Auditory Gating Paradigm:
-
Stimuli: Present paired auditory clicks (S1 and S2) with a 500 ms (B15284909) inter-stimulus interval.
-
Recording: Record the P20-N40 auditory-evoked potentials.
-
Drug Administration: Administer this compound subcutaneously at various doses (2.5, 10, and 40 mg/kg).
-
Data Analysis: Calculate the T:C ratio (amplitude of the response to the second click divided by the amplitude of the response to the first click). A lower T:C ratio indicates improved sensory gating.
Conclusion
This compound demonstrates a robust and selective positive allosteric modulatory effect on the α7 nAChR. Preclinical evidence from in vitro, ex vivo, and in vivo studies indicates its potential to enhance cholinergic neurotransmission and improve synaptic plasticity and sensory processing. These findings support the further investigation of this compound and similar α7 nAChR PAMs as a therapeutic strategy for the cognitive impairments observed in Alzheimer's disease. The detailed protocols provided herein offer a foundation for researchers to replicate and expand upon these seminal studies.
References
- 1. Induction and maintenance of late-phase long-term potentiation in isolated dendrites of rat hippocampal CA1 pyramidal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (this compound), a novel positive allosteric modulator of the {alpha}7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 000671 - DBA2 Strain Details [jax.org]
JNJ-1930942: A Technical Guide for Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-1930942 is a novel, potent, and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] The α7 nAChR is a key target in the central nervous system, implicated in cognitive processes such as learning, memory, and attention. Dysfunction of this receptor has been linked to the pathophysiology of schizophrenia, making it a promising therapeutic target for addressing the cognitive deficits associated with the disorder. This technical guide provides an in-depth overview of the preclinical data and experimental protocols related to this compound for schizophrenia research.
Core Mechanism of Action
This compound acts as a positive allosteric modulator, meaning it binds to a site on the α7 nAChR distinct from the orthosteric binding site for the endogenous agonist, acetylcholine (ACh). This binding potentiates the receptor's response to agonists like ACh and choline (B1196258).[1] The primary mechanism of this potentiation is a reduction in the receptor's rapid desensitization, which leads to an increased peak and net charge of the ion current in response to agonist binding.[2] This enhanced signaling is hypothesized to improve cognitive function and sensory gating, which are often impaired in individuals with schizophrenia.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Electrophysiological Effects of this compound
| Parameter | Agonist | This compound Concentration | Effect |
| Choline Potency Increase | Choline | Not Specified | >10-fold |
| Peak Current Response | Choline, Acetylcholine, PNU-282987 | Not Specified | Increased |
| Net Charge Response | Choline, Acetylcholine, PNU-282987 | Not Specified | Increased |
Table 2: In Vivo Effects of this compound on Auditory Sensory Gating in DBA/2 Mice
| Dose (mg/kg, s.c.) | Effect on T/C Ratio | Onset of Action | Duration of Action |
| 2.5 | No significant difference | - | - |
| 10 | Significant decrease | 15 minutes post-injection | 40 minutes |
| 40 | Significant overall effect | Not specified | Not specified |
T/C Ratio: A measure of auditory sensory gating, where a lower ratio indicates improved gating.
Table 3: Pharmacokinetic Properties of this compound in Swiss Mice (40 mg/kg, s.c.)
| Parameter | Value | Time to Value |
| Mean Maximum Plasma Concentration (Cmax) | 5920 ng/mL | 0.5 hours |
| Mean Maximum Brain Concentration | 1913 ng/g | 0.5 hours |
| Mean Half-life (t1/2) | 2.0 hours | - |
| Brain-to-Plasma Ratio (AUC-based) | Not specified | - |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Voltage Clamp
This protocol is designed to assess the modulatory effects of this compound on α7 nAChRs expressed in a cellular model.
-
Cell Line: GH4C1 cell line stably expressing the human α7 nAChR.
-
Recording Configuration: Whole-cell patch-clamp.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).
-
Procedure:
-
Culture GH4C1-hα7 nAChR cells on glass coverslips.
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Establish a whole-cell recording configuration on a single cell.
-
Clamp the cell at a holding potential of -70 mV.
-
Apply an α7 nAChR agonist (e.g., choline or acetylcholine) at a concentration that elicits a submaximal response (e.g., EC₂₀) to establish a baseline current.
-
Co-apply the agonist with varying concentrations of this compound to determine its potentiating effects on the current amplitude and decay kinetics.
-
To confirm the effect is mediated by the α7 nAChR, pre-incubate the cells with a selective antagonist like methyllycaconitine (B43530) (MLA) before co-applying the agonist and this compound.
-
-
Data Analysis: Measure the peak amplitude and the area under the curve (net charge) of the elicited currents. Compare the responses in the presence and absence of this compound to quantify the degree of potentiation.
In Vivo Auditory Sensory Gating
This protocol assesses the ability of this compound to reverse the auditory sensory gating deficit in the DBA/2 mouse model, which is a well-established animal model for studying this particular endophenotype of schizophrenia.
-
Animal Model: DBA/2 mice, which exhibit a naturally occurring deficit in auditory sensory gating.
-
Procedure:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Implant a recording electrode in the CA3 region of the hippocampus.
-
Deliver a paired-click auditory stimulus (two identical clicks separated by a 500 ms (B15284909) interval) to the mouse.
-
Record the hippocampal evoked potentials (P20-N40 waveforms) in response to both the conditioning (first) and testing (second) clicks.
-
Administer this compound subcutaneously at doses of 2.5, 10, and 40 mg/kg.
-
Record the auditory evoked potentials at regular intervals (e.g., every 5 minutes) for a duration of at least 95 minutes post-injection.
-
-
Data Analysis: Calculate the T/C ratio by dividing the amplitude of the response to the testing click by the amplitude of the response to the conditioning click. A lower T/C ratio indicates improved sensory gating. Compare the T/C ratios at different time points and across different doses to the vehicle control.
Ex Vivo Hippocampal Long-Term Potentiation (LTP)
This protocol evaluates the effect of this compound on synaptic plasticity in the hippocampus, a key neural substrate for learning and memory.
-
Preparation: Prepare acute hippocampal slices from mice.
-
Recording: Record field excitatory postsynaptic potentials (fEPSPs) from the dentate gyrus.
-
Procedure:
-
Prepare 300-400 µm thick transverse hippocampal slices and allow them to recover in artificial cerebrospinal fluid (aCSF).
-
Transfer a slice to a recording chamber and perfuse with aCSF.
-
Place a stimulating electrode to activate the perforant path and a recording electrode in the dentate gyrus.
-
Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Apply a weak theta-burst stimulation (TBS) protocol that is sub-threshold for inducing LTP under control conditions.
-
Perfuse the slice with aCSF containing this compound (e.g., 1 µM) and repeat the weak TBS.
-
Continue recording fEPSPs for at least 60 minutes post-TBS to assess the induction and maintenance of LTP.
-
-
Data Analysis: Measure the slope of the fEPSPs. Normalize the post-TBS fEPSP slopes to the pre-TBS baseline. A sustained increase in the fEPSP slope indicates the induction of LTP. Compare the magnitude of LTP in the presence and absence of this compound.
Visualizations
Caption: Signaling pathway of α7 nAChR potentiation by this compound.
Caption: Experimental workflow for auditory sensory gating in DBA/2 mice.
Caption: Logical relationship of this compound's therapeutic hypothesis.
References
JNJ-1930942: A Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor for Central Nervous System Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
JNJ-1930942 is a novel, selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in the pathophysiology of various central nervous system (CNS) disorders. Deficits in α7 nAChR signaling have been linked to cognitive impairments in conditions such as schizophrenia and Alzheimer's disease. This compound potentiates the receptor's response to the endogenous agonist acetylcholine, thereby offering a promising therapeutic strategy. This document provides a comprehensive technical overview of the preclinical data and methodologies used to characterize this compound, intended for researchers, scientists, and drug development professionals in the field of neuroscience.
Mechanism of Action
This compound acts as a positive allosteric modulator of the α7 nAChR.[1] Unlike orthosteric agonists that directly bind to the acetylcholine binding site, PAMs bind to a distinct allosteric site on the receptor. This binding event induces a conformational change that enhances the receptor's affinity for its agonist and/or increases the channel's open probability upon agonist binding. A key characteristic of this compound is its ability to increase the peak and net charge of the response to agonists like choline (B1196258) and acetylcholine.[1][2] This potentiation is achieved primarily by altering the receptor's desensitization characteristics, with minimal impact on activation or deactivation kinetics.[1]
In Vitro Characterization
Electrophysiological Assessment in GH4C1 Cells
The activity of this compound was assessed using the GH4C1 cell line stably expressing the human α7 nAChR.[1][2]
Quantitative Data:
| Parameter | Agonist | Effect of this compound | Reference |
| Agonist Potency | Choline | >10-fold increase | [1] |
| Agonist Efficacy | Choline | Increased over the full concentration-response range | [1] |
| Receptor Specificity | - | No activity at α4β2, α3β4 nAChRs, or 5-HT3A channels | [1][2] |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Line: GH4C1 cells stably transfected with the human α7 nAChR.
-
Recording Configuration: Whole-cell voltage-clamp.
-
Agonist Application: Rapid application of choline or acetylcholine to evoke ionic currents.
-
This compound Application: Pre-application of this compound prior to and during agonist application to assess its modulatory effects.
-
Data Acquisition: Measurement of peak current amplitude and net charge transfer.
-
Analysis: Comparison of agonist-evoked responses in the presence and absence of this compound to determine the potentiation of potency and efficacy.
Experimental Workflow:
Workflow for in vitro electrophysiological assessment of this compound.
Ex Vivo Characterization
Long-Term Potentiation in Mouse Hippocampal Slices
This compound was shown to enhance neurotransmission and facilitate the induction of long-term potentiation (LTP), a cellular correlate of learning and memory, in the dentate gyrus of mouse hippocampal slices.[3]
Quantitative Data:
| Concentration of this compound | Effect on Synaptic Transmission (Baseline) | Effect on LTP Induction (by weak TBS) | Reference |
| 1 µM | 122 ± 4% of baseline amplitude | Facilitated to 149 ± 10% of baseline amplitude | [3] |
Experimental Protocol: Hippocampal Slice Electrophysiology
-
Tissue Preparation: Transverse hippocampal slices (400 µm) are prepared from adult mice.
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded in the dentate gyrus following stimulation of the perforant path.
-
LTP Induction: A weak theta-burst stimulation (TBS) protocol, which does not induce LTP under control conditions, is applied.
-
This compound Application: 1 µM this compound is added to the artificial cerebrospinal fluid (aCSF) perfusing the slices.
-
Data Analysis: The slope of the fEPSP is measured to quantify synaptic strength. The magnitude of LTP is calculated as the percentage increase in the fEPSP slope after TBS compared to the pre-TBS baseline.
In Vivo Characterization
Auditory Gating in DBA/2 Mice
This compound demonstrated efficacy in an animal model of a sensory gating deficit, a neurophysiological abnormality observed in schizophrenia. The compound reversed the genetically based auditory gating deficit in DBA/2 mice.[1]
Quantitative Data:
| Dose of this compound (s.c.) | Effect on TC Ratio (Test/Conditioning) | Onset of Action | Duration of Action | Reference |
| 2.5 mg/kg | No significant effect | - | - | [3] |
| 10 mg/kg | Significant decrease | 15 minutes post-injection | 40 minutes | [3] |
| 40 mg/kg | Significant overall effect | - | - | [3] |
Experimental Protocol: Auditory Evoked Potentials
-
Animal Model: DBA/2 mice, which exhibit a naturally occurring deficit in sensory gating.
-
Procedure: Mice are anesthetized, and recording electrodes are placed in the hippocampus to measure auditory evoked potentials.
-
Stimulation: A paired-click paradigm is used, consisting of two auditory stimuli (conditioning and test clicks) separated by a short interval.
-
Drug Administration: this compound is administered subcutaneously at various doses.
-
Data Analysis: The ratio of the amplitude of the response to the test click (T) to the conditioning click (C) (T/C ratio) is calculated. A lower T/C ratio indicates better sensory gating.
Experimental Workflow:
Workflow for in vivo auditory gating assessment of this compound.
Signaling Pathways
The activation of α7 nAChRs initiates a cascade of intracellular signaling events, primarily driven by an influx of Ca2+. While the specific downstream pathways modulated by this compound have not been fully elucidated, activation of α7 nAChRs is known to engage several key signaling cascades implicated in neuronal survival, plasticity, and inflammation.
References
- 1. Characterization of 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (this compound), a novel positive allosteric modulator of the {alpha}7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Electrophysiological Characterization of JNJ-1930942, a Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor
For Research Use Only.
Introduction
JNJ-1930942 is a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] As a PAM, this compound enhances the function of the α7 nAChR in the presence of an agonist, such as acetylcholine or choline (B1196258), primarily by modulating the receptor's desensitization kinetics.[1] This document provides detailed protocols for the electrophysiological characterization of this compound using the whole-cell patch-clamp technique in a heterologous expression system.
The α7 nAChR is a ligand-gated ion channel with high calcium permeability that is widely expressed in the central nervous system and is implicated in cognitive processes.[2] Dysregulation of α7 nAChR signaling has been associated with various neurological and psychiatric disorders. PAMs like this compound, which enhance the receptor's response to endogenous agonists, represent a promising therapeutic strategy.
Data Presentation
The following tables summarize the quantitative effects of this compound on α7 nAChR function.
| Parameter | Condition | Value | Reference |
| Choline Potency | In the presence of this compound | >10-fold increase | [1] |
| Cellular Toxicity | Up to 50 µM in GH4C1 cells | No significant toxicity observed |
Experimental Protocols
This section details the methodologies for characterizing the effects of this compound on α7 nAChR currents using whole-cell patch-clamp electrophysiology.
Cell Culture and Transfection
-
Cell Line: GH4C1 cells stably expressing the human α7 nAChR are recommended for these studies.[1]
-
Culture Conditions: Cells should be cultured in a suitable medium, such as DMEM/F-12, supplemented with fetal bovine serum and appropriate antibiotics, in a humidified incubator at 37°C and 5% CO2.
Electrophysiological Recordings
-
Technique: Whole-cell patch-clamp recordings are performed to measure α7 nAChR-mediated currents.
-
Recording Setup: An inverted microscope equipped with micromanipulators and a patch-clamp amplifier and digitizer is required.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose. The pH should be adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, and 4 ATP-Mg. The pH should be adjusted to 7.2 with CsOH.
-
-
Recording Pipettes: Borosilicate glass capillaries are pulled to a resistance of 2-5 MΩ when filled with the internal solution.
Experimental Workflow
Experimental workflow for patch-clamp analysis.
Voltage-Clamp Protocol
-
Holding Potential: Clamp the cell membrane potential at -70 mV.
-
Agonist Application: Use a rapid solution exchange system to apply the α7 nAChR agonist (e.g., choline or acetylcholine) for a brief duration (e.g., 1-2 seconds) to elicit a baseline current.
-
This compound Application: To assess the modulatory effect, pre-apply this compound for a defined period (e.g., 30-60 seconds) before co-applying it with the agonist.
-
Concentration-Response: To determine the effect on agonist potency, apply increasing concentrations of the agonist in the absence and presence of a fixed concentration of this compound.
-
Data Acquisition: Record the current responses at a sampling rate of 10 kHz and filter at 2 kHz.
Signaling Pathway
Activation of the α7 nAChR by an agonist, potentiated by this compound, leads to an influx of cations, including a significant calcium component. This increase in intracellular calcium can trigger various downstream signaling cascades.
α7 nAChR signaling pathway modulated by this compound.
The influx of calcium through the α7 nAChR can directly influence cellular processes such as neurotransmitter release.[2][3] Additionally, the rise in intracellular calcium can activate calmodulin and downstream calcium/calmodulin-dependent protein kinases (CaMKs), leading to changes in gene expression and other long-term cellular effects.[4] This signaling cascade is crucial for the role of α7 nAChRs in synaptic plasticity and cognitive function.
References
- 1. Characterization of 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (this compound), a novel positive allosteric modulator of the {alpha}7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 4. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-1930942 Administration in DBA/2 Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of JNJ-1930942, a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), specifically in the DBA/2 mouse strain. This document includes quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Introduction
This compound is a selective, blood-brain barrier-penetrant positive allosteric modulator of the α7 nAChR.[1] It enhances the receptor's response to endogenous agonists like acetylcholine by modulating its desensitization kinetics.[2][3] The DBA/2 mouse strain exhibits a naturally occurring sensory gating deficit, making it a valuable model for studying the therapeutic potential of compounds targeting α7 nAChR in neurological and psychiatric disorders where such deficits are observed.[1][2] this compound has been shown to reverse this auditory gating deficit in DBA/2 mice, highlighting its potential for procognitive and antipsychotic-like effects.[2][4][5]
Data Presentation
In Vivo Efficacy of this compound in DBA/2 Mice
The following table summarizes the key quantitative data from a pivotal study investigating the effects of this compound on a sensory processing deficit in DBA/2 mice.
| Parameter | Vehicle Control | This compound (2.5 mg/kg) | This compound (10 mg/kg) | This compound (40 mg/kg) |
| Route of Administration | Subcutaneous (s.c.) | Subcutaneous (s.c.) | Subcutaneous (s.c.) | Subcutaneous (s.c.) |
| Vehicle | Captisol/PVP | Captisol/PVP | Captisol/PVP | Captisol/PVP |
| Effect on Auditory Gating (TC Ratio) | No significant change | No significant change | Significant decrease | No significant change |
| Onset of Significant Effect (10 mg/kg) | N/A | N/A | 15 minutes post-injection | N/A |
| Duration of Significant Effect (10 mg/kg) | N/A | N/A | 40 minutes | N/A |
Data compiled from Dinklo et al., 2011 as referenced in scientific literature.[6]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for subcutaneous injection in mice.
Materials:
-
This compound powder
-
Captisol®
-
Polyvinylpyrrolidone (PVP)
-
Sterile water for injection or sterile saline
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Vehicle Preparation:
-
Note: The exact concentrations of Captisol and PVP used in the original study are not publicly detailed. A common starting point for such formulations is a 20-30% (w/v) solution of Captisol in sterile water or saline, with a small amount of PVP (e.g., 1-5% w/v) to aid in stability and prevent precipitation. The following is a representative protocol.
-
To a sterile vial, add the desired amount of Captisol (e.g., 2.5 g).
-
Add the desired amount of PVP (e.g., 0.25 g).
-
Add sterile water for injection to a final volume of 10 mL.
-
Vortex thoroughly until all components are dissolved. The solution should be clear. Gentle warming or sonication can be used to facilitate dissolution if necessary.
-
-
This compound Dosing Solution Preparation:
-
Calculate the required amount of this compound based on the desired final concentration and the number of animals to be dosed. For example, for a 1 mg/mL solution to dose at 10 mL/kg, this would correspond to a 10 mg/kg dose.
-
Weigh the calculated amount of this compound powder and add it to a sterile vial.
-
Add the prepared Captisol/PVP vehicle to the vial containing this compound.
-
Vortex the mixture vigorously until the compound is completely dissolved. The solution should be clear and free of particulates.
-
Sterile-filter the final dosing solution using a 0.22 µm syringe filter into a new sterile vial.
-
-
Storage:
-
Store the prepared dosing solution protected from light. For short-term storage (within 24 hours), refrigeration at 2-8°C is recommended. For longer-term storage, consult the manufacturer's stability data.
-
Protocol 2: Auditory Gating Assessment in DBA/2 Mice
This protocol outlines the general procedure for assessing auditory sensory gating, a measure of sensorimotor inhibition, in DBA/2 mice following the administration of this compound.
Materials:
-
DBA/2 mice
-
Sound-attenuating chamber
-
Auditory stimulus generator
-
Recording electrodes (e.g., hippocampal depth electrodes)
-
Amplifier and data acquisition system
-
This compound dosing solution (prepared as in Protocol 1)
-
Vehicle control solution
Procedure:
-
Animal Preparation:
-
Allow DBA/2 mice to acclimate to the housing facility for at least one week prior to the experiment.
-
Surgically implant recording electrodes in the hippocampus under anesthesia, if required for the experimental setup. Allow for a sufficient recovery period (e.g., one week) post-surgery.
-
-
Experimental Setup:
-
Place the mouse in the sound-attenuating chamber and allow it to acclimate for a defined period (e.g., 5-10 minutes).
-
Connect the recording electrodes to the amplifier and data acquisition system.
-
-
Dosing:
-
Administer the prepared this compound solution or vehicle control subcutaneously at the desired volume (typically 5-10 mL/kg).
-
-
Auditory Gating Paradigm:
-
Note: The precise parameters for the auditory stimuli can vary. A common paradigm is a paired-click model.
-
Present a series of paired auditory stimuli (clicks). The first stimulus is the conditioning (C) stimulus, and the second is the test (T) stimulus.
-
The inter-stimulus interval (ISI) between the C and T clicks is typically around 500 ms.
-
The intensity of the clicks is usually set at a level significantly above the hearing threshold (e.g., 85-95 dB).
-
Record the auditory evoked potentials (AEPs) in response to both the conditioning and test stimuli.
-
-
Data Acquisition and Analysis:
-
Record AEPs at set intervals (e.g., every 5 minutes) for a total duration of up to 95 minutes post-injection to assess the time course of the drug's effect.[6]
-
Measure the amplitude of the relevant AEP component (e.g., P20/N40 in mice, analogous to P50 in humans).
-
Calculate the gating ratio, typically expressed as the amplitude of the response to the test stimulus divided by the amplitude of the response to the conditioning stimulus (T/C ratio).
-
A smaller T/C ratio indicates better sensory gating (i.e., greater suppression of the response to the second, redundant stimulus).
-
Compare the T/C ratios between the this compound-treated groups and the vehicle control group using appropriate statistical methods.
-
Visualizations
Signaling Pathway of α7 nAChR Modulation
Caption: Signaling cascade initiated by α7 nAChR activation and potentiation by this compound.
Experimental Workflow for In Vivo Testing
Caption: Workflow for assessing the in vivo effects of this compound on auditory gating in mice.
References
- 1. mdpi.com [mdpi.com]
- 2. A Series of α7 Nicotinic Acetylcholine Receptor Allosteric Modulators with Close Chemical Similarity but Diverse Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of native α7 nicotinic ACh receptors and their contribution to depolarization-elicited exocytosis in human chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-1930942 in Hippocampal Long-Term Potentiation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-1930942 is a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] As a PAM, this compound enhances the response of the α7 nAChR to its endogenous agonist, acetylcholine. These receptors are highly expressed in the hippocampus, a brain region critical for learning and memory. Synaptic plasticity, particularly long-term potentiation (LTP), in the hippocampus is considered a primary cellular mechanism underlying these cognitive functions.
Experimental evidence demonstrates that this compound enhances synaptic transmission and facilitates the induction of LTP in the dentate gyrus of the hippocampus.[1][2] This property makes this compound a valuable research tool for investigating the role of α7 nAChRs in synaptic plasticity and a potential therapeutic agent for cognitive disorders characterized by deficits in cholinergic signaling.
These application notes provide a summary of the quantitative data on the effects of this compound on hippocampal synaptic transmission and a detailed protocol for inducing and measuring LTP in hippocampal slices in the presence of this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound on synaptic transmission in the hippocampal dentate gyrus.
Table 1: Concentration-Dependent Enhancement of field Excitatory Postsynaptic Potential (fEPSP) Amplitude by this compound
| Parameter | Value |
| EC50 | 0.87 ± 0.11 µM |
| Hill Slope | 1.2 |
| Maximal Effect | Not explicitly stated |
| Antagonist | Methyllycaconitine (B43530) (MLA) |
| Data derived from concentration-response curve of this compound on fEPSP amplitude in the dentate gyrus.[3] |
Experimental Protocols
This section outlines a detailed protocol for the preparation of acute hippocampal slices and the electrophysiological recording of LTP, adapted for the study of this compound.
Protocol 1: Preparation of Acute Hippocampal Slices
-
Animal Euthanasia and Brain Extraction:
-
Anesthetize a male Wistar rat (or other suitable rodent model) with isoflurane (B1672236) and decapitate, in accordance with institutional animal care and use committee guidelines.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 4.4 KCl, 1.25 NaH2PO4, 2.5 CaCl2, 1.5 MgSO4, 26 NaHCO3, and 10 D-glucose.
-
-
Hippocampal Dissection and Slicing:
-
Isolate the hippocampi from the brain.
-
Cut transverse hippocampal slices at a thickness of 400 µm using a vibratome or tissue chopper in ice-cold, carbogenated aCSF.
-
-
Slice Recovery:
-
Transfer the slices to an interface or submerged recovery chamber containing carbogenated aCSF at 32-34°C.
-
Allow the slices to recover for at least 1 hour before commencing recordings.
-
Protocol 2: Electrophysiological Recording of Long-Term Potentiation (LTP)
-
Slice Placement and Perfusion:
-
Transfer a single hippocampal slice to a recording chamber continuously perfused with carbogenated aCSF at a rate of 2-3 ml/min, maintained at 30-32°C.
-
-
Electrode Placement:
-
Position a bipolar stimulating electrode in the perforant path to stimulate the medial perforant path afferents to the dentate gyrus.
-
Place a recording electrode in the molecular layer of the dentate gyrus to record the fEPSP.
-
-
Baseline Recording:
-
Deliver single baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs. Adjust the stimulation intensity to elicit a response that is approximately 30-40% of the maximal fEPSP amplitude.
-
Record a stable baseline for at least 20-30 minutes.
-
-
Application of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in aCSF. A concentration of 1 µM is recommended to be near the EC50 for observing significant potentiation of synaptic transmission.
-
Switch the perfusion to the aCSF containing this compound and allow it to equilibrate for at least 20 minutes while continuing baseline stimulation.
-
-
LTP Induction:
-
To facilitate LTP induction in the presence of this compound, a weak high-frequency stimulation (HFS) protocol is recommended. An example of such a protocol is a single train of 50 pulses at 100 Hz. This "sub-threshold" stimulation would typically not induce robust LTP in the absence of the compound.
-
-
Post-Induction Recording:
-
Following the HFS, resume baseline stimulation (0.05 Hz) and record the fEPSP for at least 60 minutes to assess the magnitude and stability of LTP.
-
The magnitude of LTP is typically quantified as the percentage increase in the fEPSP slope relative to the pre-HFS baseline.
-
-
Control Experiments:
-
Perform control experiments where the weak HFS is delivered in the absence of this compound to confirm that the stimulation protocol is sub-threshold for inducing significant LTP under control conditions.
-
To confirm the α7 nAChR-dependency of the effect, co-administer the α7 nAChR antagonist methyllycaconitine (MLA, e.g., 10 nM) with this compound. This should block the facilitation of LTP.
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound-facilitated LTP.
Experimental Workflow
Caption: Experimental workflow for assessing this compound effects on LTP.
References
Application Notes and Protocols for JNJ-1930942 in an Auditory Gating Deficit Experimental Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auditory gating, a pre-attentive sensory filtering mechanism, is crucial for processing acoustic information and is often impaired in neuropsychiatric disorders such as schizophrenia. This deficit in sensory gating can be modeled in rodents using a paired-click paradigm, where the suppression of the response to the second of two closely paired auditory stimuli is measured. The DBA/2 mouse strain exhibits a genetically based deficit in auditory gating, making it a valuable preclinical model for investigating potential therapeutic agents.
JNJ-1930942 is a novel, selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] Activation of α7 nAChRs has been shown to improve sensory gating and cognitive function in both animal models and early clinical trials. As a PAM, this compound enhances the response of the α7 nAChR to its endogenous ligand, acetylcholine, primarily by affecting the receptor's desensitization characteristics.[1] Preclinical studies have demonstrated that this compound can reverse the auditory gating deficit observed in DBA/2 mice, highlighting its potential as a therapeutic agent for cognitive deficits associated with schizophrenia and other CNS disorders.[1]
These application notes provide detailed protocols for utilizing the this compound experimental model of auditory gating deficit, including in vivo electrophysiological procedures and data analysis.
Data Presentation
While specific quantitative data from in vivo dose-response studies of this compound on auditory gating in DBA/2 mice are not publicly available in tabulated format, the following tables are structured to enable researchers to populate them with their own experimental data for clear comparison.
Table 1: Effect of this compound on N40 Amplitude in DBA/2 Mice
| Treatment Group | Dose (mg/kg) | N (animals) | S1 Amplitude (µV) ± SEM | S2 Amplitude (µV) ± SEM |
| Vehicle | - | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z |
Table 2: Effect of this compound on N40 Latency in DBA/2 Mice
| Treatment Group | Dose (mg/kg) | N (animals) | S1 Latency (ms) ± SEM | S2 Latency (ms) ± SEM |
| Vehicle | - | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z |
Table 3: Effect of this compound on Auditory Gating (T:C Ratio) in DBA/2 Mice
| Treatment Group | Dose (mg/kg) | N (animals) | T:C Ratio (S2/S1) ± SEM | % Improvement vs. Vehicle |
| Vehicle | - | N/A | ||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z |
Experimental Protocols
Protocol 1: In Vivo Auditory Evoked Potential (AEP) Recording in DBA/2 Mice
This protocol details the procedure for recording auditory evoked potentials to assess sensory gating in DBA/2 mice.
Materials:
-
DBA/2 mice
-
This compound
-
Vehicle solution (e.g., saline, DMSO)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Stereotaxic apparatus
-
Recording electrodes (subdermal needle electrodes)
-
Reference electrode
-
Ground electrode
-
Differential amplifier and data acquisition system
-
Sound-attenuating chamber
-
Earphones for stimulus delivery
-
Heating pad
Procedure:
-
Animal Preparation:
-
Anesthetize the DBA/2 mouse using an appropriate anesthetic regimen (e.g., intraperitoneal injection of Ketamine at 100 mg/kg and Xylazine at 10 mg/kg).
-
Once deeply anesthetized (confirmed by absence of pedal withdrawal reflex), place the mouse on a heating pad to maintain body temperature.
-
Secure the mouse in a stereotaxic frame.
-
-
Electrode Placement:
-
Insert a subdermal recording electrode at the vertex (midline, between the ears).
-
Place a reference electrode subcutaneously behind one ear.
-
Place a ground electrode subcutaneously on the back or tail.
-
Ensure good electrical contact for all electrodes.
-
-
Drug Administration:
-
Administer this compound or vehicle solution via the desired route (e.g., intraperitoneal, subcutaneous, or oral gavage). The timing of administration relative to the recording should be consistent across all animals and based on the pharmacokinetic profile of the compound.
-
-
Auditory Stimulation (Paired-Click Paradigm):
-
Place the mouse in a sound-attenuating chamber.
-
Deliver auditory stimuli through earphones. The stimuli consist of pairs of identical clicks (e.g., 1 ms (B15284909) duration, 85 dB intensity).
-
The inter-stimulus interval (ISI) between the first (S1) and second (S2) click is typically 500 ms.
-
The inter-pair interval should be randomized (e.g., 8-12 seconds) to avoid habituation.
-
Present a sufficient number of pairs (e.g., 100-200) to obtain a good signal-to-noise ratio.
-
-
Data Acquisition:
-
Record the electroencephalogram (EEG) signal using a differential amplifier.
-
Filter the signal (e.g., bandpass 0.1-500 Hz) and digitize it at an appropriate sampling rate (e.g., 1 kHz).
-
Average the responses to the S1 and S2 stimuli separately across all trials.
-
-
Data Analysis:
-
Identify the N40 wave, the rodent analogue of the human P50, which is the most prominent negative peak occurring approximately 40 ms after each stimulus.
-
Measure the amplitude of the N40 wave for both S1 (conditioning stimulus) and S2 (test stimulus). The amplitude is typically measured from the preceding positive peak to the negative peak of the N40.
-
Measure the latency to the peak of the N40 wave for both S1 and S2.
-
Calculate the auditory gating ratio, also known as the T:C ratio, by dividing the amplitude of the S2 response by the amplitude of the S1 response (S2/S1). A ratio closer to 0 indicates better sensory gating, while a ratio closer to 1 indicates a deficit.
-
Statistically compare the amplitudes, latencies, and T:C ratios between the vehicle and this compound treated groups.
-
Signaling Pathways and Visualizations
α7 Nicotinic Acetylcholine Receptor Signaling Pathway
This compound acts as a positive allosteric modulator of the α7 nAChR. The binding of acetylcholine to the α7 nAChR, potentiated by this compound, opens a non-selective cation channel, leading to an influx of calcium ions. This increase in intracellular calcium triggers a downstream signaling cascade involving the activation of Adenylyl Cyclase 1 (AC1), which in turn increases the production of cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which can phosphorylate various downstream targets to modulate neuronal excitability and synaptic plasticity, ultimately contributing to the improvement of auditory gating.
Caption: α7 nAChR signaling cascade initiated by this compound.
Experimental Workflow
The following diagram illustrates the key steps in conducting an auditory gating experiment using this compound in the DBA/2 mouse model.
Caption: Workflow for auditory gating experiments with this compound.
References
Application Notes and Protocols: JNJ-1930942 Calcium Imaging Assay with GH4C1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-1930942 is a potent and selective positive allosteric modulator (PAM) of the human α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] This receptor is a ligand-gated ion channel that is highly permeable to calcium and plays a crucial role in various cognitive processes. As a PAM, this compound enhances the receptor's response to an agonist, such as choline (B1196258), leading to an increased influx of calcium into the cell. This application note provides a detailed protocol for a calcium imaging assay using GH4C1 cells stably expressing the human α7 nAChR to characterize the activity of this compound.
The GH4C1 cell line, derived from a rat pituitary tumor, provides a robust platform for studying α7 nAChR function when engineered to express the receptor. The assay described herein utilizes a fluorescent calcium indicator to measure the potentiation of choline-induced calcium influx by this compound, allowing for the determination of the modulator's potency and efficacy.
Signaling Pathway
The binding of an agonist, such as choline, to the α7 nAChR opens the ion channel, leading to an influx of calcium ions into the cytoplasm. As a positive allosteric modulator, this compound binds to a site on the receptor distinct from the agonist binding site. This binding event potentiates the receptor's response to the agonist, resulting in a greater and more sustained calcium influx.
Figure 1: Signaling pathway of α7 nAChR activation and potentiation.
Experimental Workflow
The overall workflow for the this compound calcium imaging assay involves several key steps, from cell culture and dye loading to compound addition and data acquisition.
Figure 2: Experimental workflow for the calcium imaging assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| GH4C1 cells stably expressing human α7 nAChR | (Internal or commercial source) | - |
| This compound | (Specify source) | - |
| Choline Chloride | Sigma-Aldrich | C7527 |
| Fluo-4 AM | Thermo Fisher Scientific | F14201 |
| Pluronic F-127 | Thermo Fisher Scientific | P3000MP |
| Probenecid (B1678239) | Sigma-Aldrich | P8761 |
| DMEM/F-12 Medium | Gibco | (Specify) |
| Fetal Bovine Serum (FBS) | Gibco | (Specify) |
| Penicillin-Streptomycin | Gibco | (Specify) |
| Hank's Balanced Salt Solution (HBSS) | Gibco | (Specify) |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D2650 |
Experimental Protocols
Cell Culture and Plating
-
Culture GH4C1 cells stably expressing the human α7 nAChR in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
For the assay, harvest the cells and plate them in black-walled, clear-bottom 96-well plates at a density of 50,000 to 100,000 cells per well.
-
Allow the cells to adhere and grow for 24-48 hours before the assay.
Fluo-4 AM Loading
-
Prepare a 2 mM stock solution of Fluo-4 AM in high-quality anhydrous DMSO.
-
Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO.
-
Prepare a loading buffer consisting of HBSS with 20 mM HEPES.
-
On the day of the experiment, prepare the Fluo-4 AM loading solution. For each mL of loading buffer, add 2.5 µL of the 2 mM Fluo-4 AM stock solution and 2.5 µL of the 20% Pluronic F-127 solution to achieve a final concentration of 5 µM Fluo-4 AM and 0.05% Pluronic F-127.
-
Optionally, add probenecid to the loading solution at a final concentration of 1-2.5 mM to inhibit dye extrusion.
-
Aspirate the culture medium from the cell plate and wash the wells once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
After incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
Calcium Flux Assay
-
Prepare stock solutions of this compound and choline chloride in DMSO and HBSS, respectively.
-
Perform serial dilutions of this compound and choline in HBSS to create a range of concentrations for testing.
-
Place the 96-well plate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).
-
Set the instrument to measure fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) at regular intervals (e.g., every 1-2 seconds).
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Add this compound at various concentrations to the wells and incubate for 3-5 minutes.
-
Following the incubation with this compound, add choline at various concentrations to stimulate the α7 nAChR.
-
Continue to record the fluorescence intensity for at least 2-3 minutes to capture the peak calcium response and subsequent decay.
Data Analysis
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data by expressing the response as a percentage of the maximum response observed with a saturating concentration of agonist.
-
Generate concentration-response curves for choline in the presence and absence of different concentrations of this compound.
-
Calculate the EC₅₀ values for choline from the concentration-response curves using a non-linear regression model (e.g., four-parameter logistic equation).
-
Determine the fold-shift in choline potency by dividing the EC₅₀ of choline alone by the EC₅₀ of choline in the presence of this compound.
Quantitative Data Summary
The following tables summarize the expected outcomes of the this compound calcium imaging assay.
Table 1: Potentiation of Choline-Induced Calcium Influx by this compound
| Condition | Agonist | Agonist EC₅₀ (µM) | Fold-Shift in Potency |
| Control | Choline | ~100 - 300 | - |
| + 1 µM this compound | Choline | ~10 - 30 | >10 |
Note: The EC₅₀ values are approximate and may vary depending on experimental conditions. The key finding is a significant leftward shift in the choline concentration-response curve in the presence of this compound, indicating a potentiation of more than 10-fold.[1]
Table 2: Selectivity Profile of this compound
| Receptor | Activity |
| α7 nAChR | Positive Allosteric Modulator |
| α4β2 nAChR | No significant activity |
| α3β4 nAChR | No significant activity |
| 5-HT₃A Receptor | No significant activity |
Data indicates that this compound is highly selective for the α7 nAChR.[1]
Logical Relationship of Assay Components
The successful execution and interpretation of this assay depend on the interplay between the cellular system, the agonist, the modulator, and the detection method.
Figure 3: Interrelationship of key components in the assay.
Conclusion
This application note provides a comprehensive protocol for a calcium imaging assay to characterize the positive allosteric modulator this compound using GH4C1 cells expressing the human α7 nAChR. The described methods allow for the reliable determination of the compound's potentiation of agonist-induced receptor activation. This assay is a valuable tool for the discovery and development of novel modulators targeting the α7 nicotinic acetylcholine receptor for various neurological and cognitive disorders.
References
Application Notes and Protocols for JNJ-1930942 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro use of JNJ-1930942, a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). The following information is designed to guide researchers in utilizing this compound for studies on α7 nAChR function and modulation.
Overview of this compound
This compound is a selective positive allosteric modulator of the α7 nAChR.[1][2] As a PAM, it enhances the receptor's response to an agonist, such as acetylcholine or choline, rather than directly activating the receptor itself. This modulation is achieved by affecting the receptor's desensitization characteristics.[1][2] this compound has been shown to potentiate agonist-evoked intracellular calcium influx and enhance synaptic transmission in neuronal preparations.[1][2] It exhibits no cytotoxic effects in GH4C1 cells at concentrations up to 50 µM.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the effective concentrations of this compound in various in vitro assays.
| Assay Type | Cell/Tissue Type | Agonist Used | This compound Concentration Range | EC₅₀ | Endpoint Measured |
| Intracellular Calcium Flux | GH4C1 cells expressing human α7 nAChR | Choline | Not explicitly stated, but potentiation observed | Not explicitly stated | Increase in intracellular Ca²⁺ levels |
| Electrophysiology | GH4C1 cells expressing human α7 nAChR | Choline, Acetylcholine, PNU-282987 | Not explicitly stated, but potentiation observed | Not explicitly stated | Increased peak and net charge response |
| Hippocampal Slice Electrophysiology | Rat Hippocampal Slices (Dentate Gyrus) | Electrical Stimulation | 300 nM - 20 µM | 0.87 ± 0.11 µM | Increased amplitude of evoked synaptic potentials |
| Long-Term Potentiation (LTP) Facilitation | Rat Hippocampal Slices | Weak Theta Burst Stimulation (TBS) | 1 µM | Not applicable | Facilitation of LTP induction |
Experimental Protocols
Intracellular Calcium Flux Assay
This protocol is designed to measure the potentiation of agonist-induced calcium influx by this compound in a cell line expressing the α7 nAChR.
Materials:
-
GH4C1 cells stably expressing human α7 nAChR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Probenecid (B1678239) (optional)
-
α7 nAChR agonist (e.g., Choline chloride)
-
This compound
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with kinetic read capabilities and automated injection
Protocol:
-
Cell Plating:
-
Seed GH4C1-hα7 nAChR cells into 96-well black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) and a non-ionic surfactant (e.g., 0.02% Pluronic F-127) in HBSS. The addition of an anion-transport inhibitor like probenecid (1-2.5 mM) can prevent dye leakage.
-
Aspirate the cell culture medium from the wells and add the loading buffer.
-
Incubate the plate in the dark at 37°C for 45-60 minutes.
-
-
Compound Preparation and Incubation:
-
Prepare serial dilutions of this compound in HBSS to achieve the desired final concentrations.
-
Prepare the α7 nAChR agonist (e.g., choline) solution in HBSS at a concentration that elicits a submaximal response (e.g., EC₂₀).
-
After the dye loading incubation, wash the cells gently with HBSS.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature or 37°C. Include vehicle control wells.
-
-
Measurement of Calcium Flux:
-
Set up the fluorescence microplate reader to measure fluorescence intensity at the appropriate excitation and emission wavelengths for your chosen dye (e.g., Ex/Em ~494/516 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well.
-
Using the instrument's injector, add the agonist solution to the wells.
-
Immediately begin kinetic reading of fluorescence intensity over time (e.g., every 1-2 seconds for 1-3 minutes) to capture the calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F₀) to give ΔF/F₀.
-
Determine the peak response for each concentration of this compound.
-
Plot the peak response against the concentration of this compound to generate a concentration-response curve and calculate the EC₅₀ value for potentiation.
-
Whole-Cell Electrophysiology in GH4C1 Cells
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the potentiation of α7 nAChR-mediated currents by this compound.
Materials:
-
GH4C1 cells stably expressing human α7 nAChR cultured on glass coverslips
-
External solution (in mM): e.g., 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4
-
Internal solution (in mM): e.g., 140 CsCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA, 2 ATP, 0.2 GTP, pH 7.2
-
α7 nAChR agonist (e.g., Acetylcholine, Choline)
-
This compound
-
Patch-clamp amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
Protocol:
-
Cell Preparation:
-
Place a coverslip with adherent GH4C1-hα7 nAChR cells in a recording chamber mounted on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
-
Pipette Preparation and Seal Formation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a target cell with the patch pipette and apply slight positive pressure.
-
Upon contacting the cell membrane, release the pressure to form a high-resistance (GΩ) seal.
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
-
Recording of α7 nAChR Currents:
-
Clamp the cell at a holding potential of -60 mV.
-
Use a rapid solution application system to apply the α7 nAChR agonist for a short duration (e.g., 1-2 seconds) to evoke an inward current.
-
Establish a stable baseline response by applying the agonist at regular intervals.
-
-
Application of this compound:
-
Prepare different concentrations of this compound in the external solution containing the agonist.
-
After establishing a stable baseline, perfuse the cell with the solution containing both the agonist and this compound.
-
Record the potentiated current response.
-
To generate a concentration-response curve, apply increasing concentrations of this compound.
-
Perform a washout with the agonist-only solution between applications to assess the reversibility of the effect.
-
-
Data Analysis:
-
Measure the peak amplitude and the total charge transfer (the integral of the current over time) of the evoked currents in the absence and presence of this compound.
-
Calculate the potentiation as the percentage increase in the peak current or charge transfer.
-
Plot the potentiation against the concentration of this compound to determine the EC₅₀ value.
-
Hippocampal Slice Electrophysiology for Synaptic Potentiation
This protocol is for assessing the ability of this compound to enhance synaptic transmission and facilitate long-term potentiation (LTP) in acute hippocampal slices.
Materials:
-
Sprague-Dawley rats (P15-P25)
-
Ice-cold cutting and slicing solution (aCSF) with high Mg²⁺ and low Ca²⁺
-
Standard artificial cerebrospinal fluid (aCSF) for recording (in mM): e.g., 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgSO₄, 2 CaCl₂, 10 D-glucose, saturated with 95% O₂/5% CO₂
-
This compound
-
Vibrating microtome
-
Recording chamber for brain slices
-
Stimulating and recording electrodes
-
Electrophysiology rig with amplifier and data acquisition system
Protocol:
-
Hippocampal Slice Preparation:
-
Anesthetize the rat and rapidly dissect the brain, placing it in ice-cold cutting solution.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibrating microtome.
-
Transfer the slices to a holding chamber with standard aCSF, bubbled with 95% O₂/5% CO₂, and allow them to recover for at least 1 hour at room temperature.
-
-
Recording Field Excitatory Postsynaptic Potentials (fEPSPs):
-
Transfer a single slice to the recording chamber and perfuse with standard aCSF at a constant flow rate.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Deliver baseline electrical stimuli (e.g., 0.05 Hz) to evoke fEPSPs.
-
-
Application of this compound and Concentration-Response:
-
After establishing a stable baseline fEPSP recording for at least 20 minutes, begin perfusion with aCSF containing this compound.
-
Apply increasing concentrations of this compound (e.g., 300 nM to 20 µM) to the slice.
-
Record the fEPSP slope or amplitude for each concentration.
-
-
LTP Induction:
-
To assess the effect on LTP facilitation, after establishing a baseline, perfuse the slice with 1 µM this compound.
-
After a stable potentiation of the baseline response is observed, apply a weak theta-burst stimulation (TBS) protocol that does not typically induce LTP on its own.
-
Continue recording fEPSPs for at least 60 minutes post-TBS to measure the degree of LTP.
-
-
Data Analysis:
-
For the concentration-response experiment, normalize the fEPSP slope or amplitude to the baseline and plot against the this compound concentration to determine the EC₅₀.
-
For the LTP experiment, measure the fEPSP slope and express it as a percentage of the pre-TBS baseline. Compare the magnitude of potentiation in the presence and absence of this compound.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound binds to an allosteric site on the α7 nAChR, enhancing the receptor's response to agonist binding and leading to increased calcium influx and downstream signaling.
Experimental Workflow for Intracellular Calcium Flux Assay
References
- 1. Activation of α7 nicotinic acetylcholine receptors protects potentiated synapses from depotentiation during theta pattern stimulation in the hippocampal CA1 region of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (this compound), a novel positive allosteric modulator of the {alpha}7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Co-application of JNJ-1930942 with Choline or Acetylcholine: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the effects of the co-application of JNJ-1930942, a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), with the endogenous agonists choline (B1196258) and acetylcholine. The following protocols are based on established methodologies for characterizing α7 nAChR modulators.
Introduction
This compound is a novel and highly selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor. It does not possess intrinsic agonist activity but enhances the effects of orthosteric agonists like choline and acetylcholine. The primary mechanism of action of this compound is to potentiate the receptor's response to agonists, mainly by affecting the receptor's desensitization characteristics. This potentiation leads to an increased peak and net charge of the agonist-evoked currents and an enhanced rise in intracellular calcium levels. Notably, this compound has been shown to increase the potency of choline by more than 10-fold. These characteristics make the co-application of this compound with choline or acetylcholine a key area of investigation for understanding its therapeutic potential in central nervous system disorders.
Data Presentation
Table 1: Potentiation of Choline-Evoked Responses by this compound in GH4C1 cells expressing human α7 nAChR
| Parameter | Choline Alone | Choline + this compound (1 µM) | Fold Shift | Reference |
| EC50 (µM) | ~300 | ~30 | >10 | |
| Maximal Response | 100% | >100% | - |
Note: The exact maximal response potentiation can vary between experimental setups. The data presented are approximations based on published findings describing a significant increase in efficacy.
Table 2: Effect of this compound on Acetylcholine-Evoked Currents
| Condition | Peak Current Amplitude | Net Charge | Desensitization | Reference |
| Acetylcholine | Baseline | Baseline | Rapid | |
| Acetylcholine + this compound | Increased | Increased | Reduced |
Signaling Pathways and Experimental Workflows
α7 Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of the α7 nAChR by an agonist such as choline or acetylcholine leads to the opening of the ion channel, resulting in an influx of cations, primarily Ca2+ and Na+. The subsequent increase in intracellular Ca2+ concentration triggers various downstream signaling cascades. This compound, as a PAM, binds to an allosteric site on the receptor, enhancing the agonist-induced conformational changes and prolonging the channel's open state. This leads to a greater and more sustained influx of Ca2+, thereby amplifying the downstream signaling events. These cascades can include the activation of protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and the JAK2-STAT3 pathway, ultimately influencing cellular processes like neurotransmitter release, gene expression, and cell survival.[1][2][3]
Experimental Workflow for In Vitro Characterization
The general workflow for characterizing the co-application of this compound with choline or acetylcholine involves cell culture, compound preparation, execution of the primary assay (calcium imaging or electrophysiology), and data analysis.
Experimental Protocols
Protocol 1: In Vitro Intracellular Calcium Mobilization Assay Using FLIPR
This protocol is designed to measure the potentiation of choline-evoked intracellular calcium ([Ca2+]i) influx by this compound in a high-throughput format using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
GH4C1 cells stably expressing the human α7 nAChR
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS, appropriate selection antibiotic)
-
Black-walled, clear-bottom 96- or 384-well microplates
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 5 or 6 Assay Kit)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Choline chloride stock solution (e.g., 1 M in water)
-
FLIPR instrument
Procedure:
-
Cell Plating:
-
The day before the assay, seed the GH4C1-hα7 cells into black-walled, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare the calcium-sensitive dye solution according to the manufacturer's instructions (e.g., FLIPR Calcium Assay Kit).
-
Remove the cell culture medium from the plates and add the dye-loading solution to each well.
-
Incubate the plates for 1 hour at 37°C, 5% CO2.
-
-
Compound Plate Preparation:
-
Prepare a concentration-response plate for choline. This typically involves serial dilutions of the choline stock solution in Assay Buffer.
-
Prepare a separate plate or wells containing a fixed concentration of this compound (e.g., 1 µM) with the same serial dilutions of choline.
-
Also, prepare control wells containing Assay Buffer only and this compound only to assess for any intrinsic activity.
-
-
FLIPR Assay:
-
Set the FLIPR instrument to the appropriate settings for the calcium indicator dye being used.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the assay. Typically, a baseline fluorescence reading is taken for a few seconds before the compounds are added.
-
The instrument will then add the compounds from the compound plate to the cell plate, and the fluorescence will be monitored over time (e.g., for 2-3 minutes) to measure the change in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU) is proportional to the change in [Ca2+]i.
-
Plot the concentration-response curves for choline in the absence and presence of this compound.
-
Calculate the EC50 values and the maximal response for each condition.
-
Determine the fold shift in choline potency by dividing the EC50 of choline alone by the EC50 of choline in the presence of this compound.
-
Protocol 2: Whole-Cell Voltage-Clamp Electrophysiology
This protocol is for measuring the potentiation of acetylcholine- or choline-evoked currents by this compound in individual cells.
Materials:
-
GH4C1 cells stably expressing the human α7 nAChR
-
Glass coverslips for cell culture
-
Patch-clamp rig with an amplifier, data acquisition system, and perfusion system
-
Borosilicate glass capillaries for patch pipettes
-
External solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal solution (in mM): e.g., 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Acetylcholine or choline stock solution (e.g., 1 M in water)
Procedure:
-
Cell Preparation:
-
Culture GH4C1-hα7 cells on glass coverslips.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
-
Patch Pipette Fabrication and Filling:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Fill the pipettes with the internal solution and mount them on the headstage.
-
-
Whole-Cell Recording:
-
Establish a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 to -80 mV.
-
-
Compound Application:
-
Use a rapid perfusion system to apply the agonist (acetylcholine or choline) to the cell for a short duration (e.g., 1-2 seconds) to evoke a current.
-
To test the effect of this compound, pre-apply this compound (e.g., 1 µM) in the external solution for a defined period (e.g., 30-60 seconds) before co-applying it with the agonist.
-
Record the currents evoked by the agonist in the absence and presence of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude and the net charge (the integral of the current over time) of the evoked currents.
-
Compare these parameters for the agonist alone versus the agonist in the presence of this compound to determine the degree of potentiation.
-
Analyze the kinetics of the current, including activation, deactivation, and desensitization rates, to understand the mechanism of potentiation.
-
Application Notes for Researchers
-
Solubility of this compound: this compound is typically dissolved in DMSO to make a high-concentration stock solution. Ensure that the final concentration of DMSO in the assay buffer is low (typically ≤ 0.1%) to avoid solvent effects.
-
Agonist Concentration: When investigating the potentiation by this compound, it is advisable to use a sub-maximal concentration of the agonist (e.g., the EC20 or EC50 concentration) to observe a significant potentiation.
-
Rapid Desensitization of α7 nAChR: The α7 nAChR desensitizes very rapidly. Therefore, a fast perfusion system is crucial for electrophysiological experiments to accurately measure the peak current.
-
Control Experiments: Always include appropriate controls, such as vehicle controls (DMSO), agonist-only controls, and this compound-only controls, to ensure the observed effects are specific.
-
Cell Line Maintenance: The stable expression of the α7 nAChR in the GH4C1 cell line should be regularly monitored to ensure consistent receptor expression levels, which can impact the reproducibility of the results.
-
Data Interpretation: this compound is a PAM, so it should enhance the effect of an agonist but not show activity on its own. Any observed agonist-like activity of this compound should be carefully investigated. The potentiation should also be blocked by a selective α7 nAChR antagonist, such as methyllycaconitine (B43530) (MLA).
References
Application Notes and Protocols for Studying Synaptic Plasticity with JNJ-1930942
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-1930942 is a novel, highly selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] As a PAM, this compound enhances the activity of the α7 nAChR in the presence of an agonist, such as acetylcholine or choline, primarily by reducing receptor desensitization.[1] The α7 nAChR is a ligand-gated ion channel with high calcium permeability that is widely expressed in the central nervous system, including in brain regions critical for learning and memory such as the hippocampus. Its involvement in modulating neurotransmitter release and synaptic plasticity makes it a key target for therapeutic intervention in cognitive disorders.
These application notes provide detailed protocols for utilizing this compound as a tool to investigate synaptic plasticity, with a focus on long-term potentiation (LTP) in hippocampal slices. The provided methodologies and data will enable researchers to effectively design and execute experiments to probe the role of α7 nAChR modulation in synaptic function.
Data Presentation
The following tables summarize the quantitative effects of this compound on synaptic transmission and plasticity based on published data.
| Parameter | This compound Concentration | Effect | Reference |
| Basal Synaptic Transmission | |||
| EC₅₀ for fEPSP Amplitude Increase | 0.87 ± 0.11 µM | Potentiation of baseline synaptic response | Dinklo et al., 2011 |
| fEPSP Amplitude Increase | 1 µM | ~22% increase from baseline | Dinklo et al., 2011 |
| Paired-Pulse Facilitation (PPF) | |||
| Paired-Pulse Ratio (40-ms interval) | 1 µM | Significant decrease | Dinklo et al., 2011 |
| Long-Term Potentiation (LTP) | |||
| LTP Induction (with weak TBS) | 1 µM | Facilitation of LTP to ~149% of baseline | Dinklo et al., 2011 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Modulating Synaptic Plasticity
This compound, as a positive allosteric modulator of the α7 nAChR, enhances the influx of Ca²⁺ through the receptor channel upon agonist binding. This increased intracellular calcium can trigger downstream signaling cascades that are crucial for synaptic plasticity. A key effect is the enhancement of presynaptic glutamate (B1630785) release, which contributes to the facilitation of LTP.
Caption: Signaling pathway of this compound modulating synaptic transmission.
Experimental Workflow for Investigating this compound Effects
A comprehensive investigation of this compound's role in synaptic plasticity involves a series of electrophysiological and imaging experiments. The following workflow outlines the key steps.
Caption: Experimental workflow for studying this compound effects on synaptic plasticity.
Experimental Protocols
Protocol 1: Electrophysiological Recording of Field Excitatory Postsynaptic Potentials (fEPSPs) and Long-Term Potentiation (LTP) in Hippocampal Slices
Objective: To measure the effect of this compound on basal synaptic transmission and LTP in the CA1 region of the hippocampus.
Materials:
-
This compound (stock solution in DMSO)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgSO₄, 2 CaCl₂, 10 D-glucose.
-
Dissection buffer (ice-cold, sucrose-based aCSF)
-
Vibratome
-
Recording chamber with perfusion system
-
Glass microelectrodes (for stimulation and recording)
-
Electrophysiology rig (amplifier, digitizer, stimulus isolator)
-
Data acquisition and analysis software
Procedure:
-
Hippocampal Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., adult male Wistar rat) according to approved animal care protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) dissection buffer.
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate (e.g., 2-3 ml/min) at 30-32°C.
-
Place a bipolar stimulating electrode in the Schaffer collateral pathway and a recording electrode filled with aCSF in the stratum radiatum of the CA1 area to record fEPSPs.
-
Determine the stimulus intensity that elicits a fEPSP of 30-40% of the maximal response.
-
-
Baseline Recording:
-
Record stable baseline fEPSPs for at least 20 minutes by delivering single pulses every 30 seconds.
-
To measure paired-pulse facilitation (PPF), deliver pairs of pulses with a 40-ms inter-pulse interval.
-
-
Application of this compound:
-
Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 1 µM). The final DMSO concentration should be kept low (e.g., <0.1%).
-
Continue recording for at least 20 minutes to allow the drug to equilibrate and to observe its effect on basal synaptic transmission.
-
-
LTP Induction (Weak Theta-Burst Stimulation - wTBS):
-
Induce LTP using a weak theta-burst stimulation (wTBS) protocol. A representative wTBS protocol consists of 5 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval. This protocol is typically sub-threshold for inducing robust LTP under control conditions.
-
Deliver the wTBS at the baseline stimulus intensity.
-
-
Post-LTP Recording:
-
Immediately after the wTBS, resume recording fEPSPs every 30 seconds for at least 60 minutes to monitor the induction and maintenance of LTP.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average of the baseline recording.
-
Calculate the PPF ratio as (second fEPSP slope / first fEPSP slope).
-
Quantify the magnitude of LTP as the percentage increase in the fEPSP slope during the last 10 minutes of the post-LTP recording compared to the pre-LTP baseline.
-
Protocol 2: Calcium Imaging in Cultured Hippocampal Neurons
Objective: To visualize changes in intracellular calcium concentration in response to α7 nAChR activation and modulation by this compound.
Materials:
-
Primary hippocampal neuron culture
-
This compound
-
Choline chloride (or another α7 nAChR agonist)
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer
-
Fluorescence microscope with a calcium imaging system (e.g., with 340/380 nm excitation and 510 nm emission filters)
Procedure:
-
Cell Preparation:
-
Culture primary hippocampal neurons on glass coverslips.
-
Experiments are typically performed on mature neurons (e.g., 14-21 days in vitro).
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBSS (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127).
-
Incubate the neurons in the loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells with fresh HBSS and incubate for another 30 minutes at room temperature to allow for de-esterification of the dye.
-
-
Calcium Imaging:
-
Mount the coverslip onto the microscope stage and perfuse with HBSS.
-
Select a field of view with healthy-looking neurons.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Establish a stable baseline for a few minutes.
-
-
Stimulation and Recording:
-
Perfuse the cells with a solution containing the α7 nAChR agonist (e.g., 1 mM choline).
-
Record the changes in the 340/380 nm fluorescence ratio, which reflects the intracellular calcium concentration.
-
After washout, apply this compound (e.g., 1 µM) for a few minutes.
-
Re-apply the agonist in the presence of this compound and record the calcium response.
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio for each time point.
-
Quantify the peak amplitude and duration of the calcium transients in the absence and presence of this compound.
-
Compare the responses to determine the potentiating effect of this compound.
-
Conclusion
This compound serves as a valuable pharmacological tool for elucidating the role of α7 nAChR in synaptic plasticity. The protocols outlined in these application notes provide a framework for researchers to investigate its effects on synaptic transmission and long-term potentiation. The observed enhancement of basal synaptic transmission, decrease in paired-pulse facilitation, and facilitation of LTP induction by this compound highlight the significant contribution of α7 nAChR modulation to the mechanisms underlying synaptic strengthening. These findings are crucial for the ongoing development of novel therapeutic strategies for cognitive disorders.
References
Application Notes and Protocols for JNJ-1930942 in Studying Dentate Gyrus Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing JNJ-1930942, a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), to investigate neurotransmission and synaptic plasticity in the dentate gyrus (DG) of the hippocampus.
This compound enhances the response of α7 nAChRs to the endogenous agonist acetylcholine, thereby offering a powerful tool to explore the role of this receptor in physiological and pathological processes within the DG.[1] This document outlines the pharmacological properties of this compound, detailed protocols for its application in electrophysiological studies, and expected outcomes based on published data.
Pharmacological Profile of this compound
This compound acts as a positive allosteric modulator, primarily by affecting the desensitization characteristics of the α7 nAChR.[1] This mechanism leads to an increased peak and net charge response to agonists like choline (B1196258) and acetylcholine.[1]
Quantitative Data on this compound Activity in the Dentate Gyrus
The following tables summarize the quantitative effects of this compound on synaptic transmission and plasticity in the rodent dentate gyrus.
| Parameter | Value | Concentration of this compound | Reference |
| Effect on Evoked Field Excitatory Postsynaptic Potentials (fEPSPs) | |||
| EC₅₀ for fEPSP Amplitude Increase | 0.87 ± 0.11 µM | Not Applicable | [2] |
| Facilitation of Long-Term Potentiation (LTP) | |||
| Increase in Synaptic Transmission (Baseline) | 122 ± 4% of baseline | 1 µM | [3] |
| Facilitation of LTP Induction (with weak TBS) | 149 ± 10% of baseline | 1 µM | [3] |
Experimental Protocols
The following protocols are adapted for the application of this compound in acute hippocampal slices to study its effects on synaptic transmission and long-term potentiation in the dentate gyrus.
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of viable hippocampal slices suitable for electrophysiological recordings.
Materials:
-
Rodent (e.g., C57BL/6 mouse or Wistar rat)
-
Ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgSO₄.
-
Sucrose-based cutting solution (optional, for improved slice health)
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, scalpel)
-
Incubation chamber
Procedure:
-
Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, oxygenated aCSF or cutting solution.
-
Isolate the hippocampus and prepare it for slicing.
-
Cut 300-400 µm thick transverse hippocampal slices using a vibratome in ice-cold, oxygenated aCSF.
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature (22-25°C) in oxygenated aCSF for at least 1 hour before recording.
Protocol 2: Electrophysiological Recording of Field Potentials in the Dentate Gyrus
This protocol details the procedures for recording field excitatory postsynaptic potentials (fEPSPs) from the molecular layer of the dentate gyrus.
Materials:
-
Prepared hippocampal slices
-
Recording chamber with a perfusion system
-
Glass microelectrodes (1-5 MΩ) filled with aCSF
-
Bipolar stimulating electrode (e.g., tungsten)
-
Amplifier, digitizer, and data acquisition software
-
This compound stock solution (e.g., in DMSO)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min. Maintain the temperature at 30-32°C.
-
Place the stimulating electrode in the medial perforant path and the recording electrode in the middle of the molecular layer of the dentate gyrus.
-
Deliver single baseline stimuli (e.g., 0.1 ms (B15284909) duration) every 20-30 seconds to evoke fEPSPs. Adjust the stimulus intensity to elicit a response that is 30-40% of the maximal fEPSP amplitude.
-
Record a stable baseline for at least 20-30 minutes.
-
To study the effect of this compound on basal synaptic transmission, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM). Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and does not exceed 0.1%.
-
Record the fEPSP amplitude and slope for at least 30-40 minutes in the presence of the compound.
-
Perform a washout by perfusing with drug-free aCSF to observe the reversibility of the effect.
Protocol 3: Induction of Long-Term Potentiation (LTP) in the Presence of this compound
This protocol describes how to investigate the modulatory effect of this compound on the induction of LTP in the dentate gyrus.
Materials:
-
Same as Protocol 2
Procedure:
-
Follow steps 1-4 of Protocol 2 to obtain a stable baseline recording.
-
After establishing a stable baseline, perfuse the slice with either vehicle or the desired concentration of this compound for at least 20 minutes prior to LTP induction.
-
To induce LTP, deliver a high-frequency stimulation (HFS) protocol to the medial perforant path. A common protocol is a theta-burst stimulation (TBS), which consists of bursts of high-frequency pulses (e.g., 4 pulses at 100 Hz) repeated at a lower frequency (e.g., 5 Hz). To specifically study the facilitatory effect of this compound, a weak TBS protocol that does not induce robust LTP on its own is recommended.
-
Following the HFS, resume baseline stimulation (0.05 Hz) and record the fEPSPs for at least 60 minutes to assess the magnitude and stability of LTP.
-
Compare the degree of potentiation in slices treated with this compound to that in vehicle-treated control slices.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflows described above.
References
- 1. Characterization of 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (this compound), a novel positive allosteric modulator of the {alpha}7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
JNJ-1930942: A Technical Guide to Solubility and Vehicle Preparation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of JNJ-1930942 in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols for the preparation of this compound for both in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO). While precise quantitative values can vary between batches and suppliers, it is generally soluble in DMSO at concentrations suitable for creating high-concentration stock solutions for experimental use. Its solubility in aqueous solutions is limited.
Q2: What is the recommended vehicle for in vitro studies?
A2: For in vitro experiments, such as cell-based assays, it is recommended to first dissolve this compound in 100% DMSO to prepare a high-concentration stock solution. This stock solution can then be serially diluted to the desired final concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is kept to a minimum (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is a suitable vehicle for in vivo administration of this compound?
A3: For in vivo studies, particularly for subcutaneous administration, a vehicle containing Captisol® (a modified β-cyclodextrin) and polyvinylpyrrolidone (B124986) (PVP) has been successfully used. This formulation enhances the aqueous solubility of the compound, allowing for the preparation of a solution suitable for injection.
Q4: I am observing precipitation of this compound when diluting my DMSO stock in aqueous buffer for an in vitro assay. What should I do?
A4: Precipitation upon dilution of a DMSO stock in an aqueous buffer is a common issue for poorly soluble compounds. Please refer to the troubleshooting guide below for potential solutions.
Solubility Data
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 19.45 mg/mL (≥ 50 mM) | A high-concentration stock solution can be prepared in 100% DMSO. |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | Direct dissolution in aqueous buffers is not recommended. |
Note: The solubility in DMSO is based on information from suppliers. It is always recommended to perform a small-scale solubility test with your specific batch of the compound.
Experimental Protocols
In Vitro Stock Solution Preparation
Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding DMSO: Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be applied to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
In Vivo Vehicle Preparation (Captisol®/PVP Formulation)
Objective: To prepare a vehicle suitable for subcutaneous administration of this compound.
Materials:
-
This compound powder
-
Captisol®
-
Polyvinylpyrrolidone (PVP, e.g., PVP K30)
-
Sterile water for injection
-
Sterile vials
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the Vehicle:
-
In a sterile vial, dissolve Captisol® in sterile water for injection to a final concentration of 20-40% (w/v).
-
Add PVP to the Captisol® solution to a final concentration of 0.1-2% (w/v).
-
Stir the solution using a magnetic stirrer until both components are fully dissolved. The solution should be clear.
-
-
Dissolving this compound:
-
Add the pre-weighed this compound powder to the Captisol®/PVP vehicle.
-
Stir the mixture until the compound is completely dissolved. Sonication or gentle heating may be used to facilitate dissolution.
-
-
Final Preparation:
-
Once dissolved, the solution can be sterile-filtered through a 0.22 µm filter if required.
-
The final formulation should be a clear solution, ready for subcutaneous injection. Studies have utilized this vehicle for doses ranging from 2.5 to 40 mg/kg.[1]
-
Troubleshooting Guides
Common Issues in Vehicle Preparation
Caption: Troubleshooting flowchart for this compound formulation issues.
Vehicle Selection Logic
References
JNJ-1930942 Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of JNJ-1930942. The following troubleshooting guides and frequently asked questions (FAQs) are designed to ensure the integrity of the compound throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A1: Solid this compound is typically shipped at room temperature.[1] For long-term storage, it is recommended to store the solid compound at -20°C, protected from light and moisture. Always refer to the Certificate of Analysis provided by the supplier for specific storage instructions.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Q3: How should this compound stock solutions be stored?
A3: For optimal stability, it is recommended to store this compound stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Studies on the stability of various compounds in DMSO suggest that minimizing exposure to water and oxygen is crucial for long-term storage.
Q4: How many times can I freeze and thaw my this compound stock solution?
A4: It is best practice to minimize the number of freeze-thaw cycles. For sensitive experiments, it is advisable to aliquot the stock solution upon preparation so that a fresh vial can be used for each experiment. General studies on compound stability in DMSO have shown that some compounds can withstand multiple freeze-thaw cycles without significant degradation.
Q5: Is this compound stable in aqueous solutions or cell culture media?
A5: The stability of this compound in aqueous solutions or cell culture media has not been extensively reported. It is recommended to prepare fresh dilutions from the DMSO stock solution directly into the aqueous buffer or media immediately before use. Avoid storing the compound in aqueous solutions for extended periods unless stability has been experimentally verified.
Q6: I observed precipitation in my this compound stock solution after thawing. What should I do?
A6: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. If you observe precipitates, gently warm the solution to 37°C and vortex or sonicate to redissolve the compound completely before use. If the precipitate does not dissolve, it may indicate degradation or insolubility, and a fresh stock solution should be prepared.
Data Summary
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Light Protection | Moisture Protection | Notes |
| Solid | -20°C (Long-term) | Recommended | Recommended | Store in a tightly sealed container. |
| DMSO Stock | -20°C or -80°C | Recommended | Recommended | Aliquot to minimize freeze-thaw cycles. |
Table 2: General Troubleshooting for Stability Issues
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity | Improper storage, multiple freeze-thaw cycles, degradation in aqueous solution. | Prepare fresh stock solutions. Aliquot stocks to minimize freeze-thaw cycles. Prepare aqueous dilutions immediately before use. |
| Precipitation in stock solution | Low temperature, supersaturation. | Gently warm and vortex/sonicate to redissolve. If unresolved, prepare a fresh, potentially lower concentration stock. |
| Inconsistent experimental results | Compound degradation, inaccurate concentration. | Use a fresh aliquot of stock solution for each experiment. Verify stock concentration if possible. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), Dimethyl sulfoxide (B87167) (DMSO, anhydrous), sterile microcentrifuge tubes or vials.
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessment of Freeze-Thaw Stability (General Guideline)
-
Objective: To determine the effect of repeated freeze-thaw cycles on the stability of a this compound stock solution.
-
Procedure:
-
Prepare a fresh stock solution of this compound in DMSO.
-
Divide the stock solution into several aliquots.
-
Designate one aliquot as the "0-cycle" control and store it continuously at -80°C.
-
Subject the remaining aliquots to a predetermined number of freeze-thaw cycles (e.g., 1, 3, 5, 10 cycles). A single cycle consists of freezing at -20°C or -80°C for at least one hour, followed by thawing at room temperature.
-
After the designated number of cycles, analyze the concentration and purity of the compound in each aliquot and the control using a suitable analytical method such as HPLC or LC-MS.
-
Compare the results of the cycled aliquots to the 0-cycle control to determine the extent of degradation.
-
Visualizations
Caption: Signaling pathway of this compound as a positive allosteric modulator of the α7 nAChR.
Caption: Experimental workflow for assessing the freeze-thaw stability of this compound.
References
preventing JNJ-1930942 off-target effects
Welcome to the technical support center for JNJ-1930942. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), and to help troubleshoot potential experimental issues that may be perceived as off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1][2] This means it does not activate the receptor on its own but enhances the receptor's response to an orthosteric agonist, such as acetylcholine or choline (B1196258).[1][3] It binds to a site on the receptor that is distinct from the agonist binding site.[4] The primary effect of this compound is to increase the potency and efficacy of the agonist, mainly by altering the receptor's desensitization characteristics.[1]
Q2: I am not observing any activity with this compound in my cellular assay. Is this an off-target issue?
A2: This is a common issue when working with PAMs and is unlikely to be an off-target effect. Since this compound is not a direct agonist, it requires the presence of an orthosteric agonist (e.g., choline or acetylcholine) to elicit a response.[3] Ensure that your assay buffer contains an adequate concentration of an α7 nAChR agonist. The concentration of the agonist will influence the observed potency of this compound.
Q3: At what concentration should I use this compound?
A3: The optimal concentration of this compound depends on the experimental system and the concentration of the co-applied agonist. In vitro studies have shown effects at concentrations around 1 µM, which can increase the potency of choline by more than 10-fold.[1][3] It is recommended to perform a concentration-response curve to determine the optimal concentration for your specific assay conditions.
Q4: Is this compound cytotoxic? I am observing cell death in my experiments.
A4: this compound has been shown to be non-cytotoxic in GH4C1 cells (both wild-type and those expressing α7 nAChR) at concentrations up to 50 µM.[3] If you are observing cytotoxicity, it may be due to other factors:
-
Excessive Calcium Influx: Prolonged and excessive activation of α7 nAChRs, which are highly permeable to Ca²⁺, can lead to excitotoxicity. This is more likely to occur with Type II PAMs that significantly reduce receptor desensitization. While this compound is considered an intermediate modulator, using it at very high concentrations with a high concentration of agonist for extended periods could potentially lead to this effect.[4]
-
Compound Stability and Solubility: Ensure your stock solutions are properly prepared and that the compound is fully dissolved in your final assay medium to avoid precipitation, which can cause non-specific effects.
-
Contamination: Rule out any potential contamination in your cell culture or reagents.
Q5: What is the selectivity profile of this compound?
A5: this compound is a highly selective modulator for the α7 nAChR. It has been shown to have no activity at the α4β2 and α3β4 nAChR subtypes, nor at the related 5-HT3A serotonin (B10506) receptor.[1] This high selectivity minimizes the potential for direct off-target effects on these related receptors.
Troubleshooting Guides
Issue 1: No Potentiation of Agonist Response Observed
If you do not observe an enhancement of the agonist-evoked response with this compound, consider the following troubleshooting steps.
Issue 2: High Variability or Irreproducible Results
High variability can often be mistaken for inconsistent compound activity. Follow these steps to improve reproducibility.
Data Summary
Selectivity and Potency of this compound
| Target/Assay | Compound | Agonist | Concentration / Effect | Reference |
| On-Target Activity | ||||
| α7 nAChR (human, expressed in GH4C1 cells) | This compound | Choline | Enhances Ca²⁺ influx | [1] |
| α7 nAChR (electrophysiology) | This compound | Choline | >10-fold increase in choline potency | [1] |
| Hippocampal Slices | This compound | N/A (endogenous agonist) | Enhances neurotransmission | [1] |
| Off-Target Assessment | ||||
| α4β2 nAChR | This compound | N/A | No activity observed | [1] |
| α3β4 nAChR | This compound | N/A | No activity observed | [1] |
| 5-HT3A Receptor | This compound | N/A | No activity observed | [1] |
| Cytotoxicity | ||||
| GH4C1 cells (with α7 nAChR) | This compound | Choline (100 µM) | No toxicity up to 50 µM | [3] |
| GH4C1 cells (wild-type) | This compound | Choline (100 µM) | No toxicity up to 50 µM | [3] |
Key Experimental Protocols
Protocol 1: In Vitro Calcium Flux Assay
This protocol is for measuring the potentiation of choline-evoked intracellular calcium influx by this compound in cells expressing human α7 nAChR (e.g., GH4C1-hα7).
Materials:
-
GH4C1 cells stably expressing human α7 nAChR
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Choline chloride (agonist)
-
This compound
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection
Procedure:
-
Cell Plating: Plate GH4C1-hα7 cells in microplates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove culture medium from wells and add the loading solution.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare a dilution series of this compound in assay buffer.
-
Prepare a solution of choline at a concentration that gives a submaximal response (e.g., EC20).
-
-
Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence reader and allow it to equilibrate.
-
Add the this compound solution (or vehicle) to the wells and incubate for a predetermined time (e.g., 5-15 minutes).
-
Measure baseline fluorescence.
-
Inject the choline solution and immediately begin recording fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the concentration-response curve for this compound in the presence of the fixed choline concentration to determine the EC50 of potentiation.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol is for measuring the modulatory effect of this compound on agonist-evoked currents.
Materials:
-
Cells expressing α7 nAChR (e.g., HEK293 or oocytes)
-
External solution (in mM): e.g., 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.3.
-
Internal solution (in mM): e.g., 140 KCl, 1 MgCl₂, 10 HEPES, 1.1 EGTA, pH 7.3.
-
Agonist (e.g., Acetylcholine or Choline)
-
This compound
-
Patch-clamp rig with amplifier and data acquisition system.
Procedure:
-
Cell Preparation: Prepare cells on coverslips for recording.
-
Recording:
-
Establish a whole-cell recording configuration with a holding potential of -60 mV.
-
Use a rapid solution exchange system to apply drugs.
-
-
Baseline Measurement:
-
Apply a short pulse (e.g., 100 ms) of the agonist at its EC20 concentration to establish a stable baseline current.
-
-
Modulator Application:
-
Co-apply this compound with the agonist. To determine the concentration-response relationship, use increasing concentrations of this compound.
-
Ensure a washout period between applications to allow the receptor to recover.
-
-
Data Analysis:
-
Measure the peak amplitude and net charge of the evoked currents.
-
Quantify the potentiation by this compound as the percentage increase in current amplitude or charge compared to the agonist-alone response.
-
Signaling Pathway and Experimental Workflow
α7 nAChR Signaling Pathway
Activation of the α7 nAChR, a ligand-gated ion channel, primarily leads to an influx of Ca²⁺. This increase in intracellular calcium can trigger various downstream signaling cascades. This compound, as a PAM, enhances this initial Ca²⁺ signal in the presence of an agonist.
References
- 1. Characterization of 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (this compound), a novel positive allosteric modulator of the {alpha}7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
optimizing JNJ-1930942 concentration for LTP induction
Welcome to the technical support center for JNJ-1930942. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in Long-Term Potentiation (LTP) induction experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the context of LTP?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] As a PAM, it does not activate the receptor on its own but enhances the response of the receptor to its endogenous agonist, acetylcholine or choline.[1] In the context of LTP, activation of α7 nAChRs is known to facilitate the induction of synaptic plasticity. This compound enhances neurotransmission at hippocampal synapses and facilitates the induction of LTP, particularly when using sub-threshold stimulation protocols that would not typically induce lasting potentiation.[1]
Q2: What is the recommended concentration range for this compound to facilitate LTP induction?
A2: The optimal concentration of this compound should be determined empirically for your specific experimental conditions. However, published literature provides a strong starting point. A concentration of 1 µM has been shown to effectively facilitate LTP induction in hippocampal slices. Furthermore, a concentration-response curve for the effect of this compound on the amplitude of field excitatory postsynaptic potentials (fEPSPs) in the dentate gyrus showed an EC₅₀ value of 0.87 ± 0.11 µM .[2] It is advisable to perform a dose-response experiment starting from concentrations around this range (e.g., 0.1 µM, 0.5 µM, 1 µM, and 5 µM) to determine the optimal concentration for your specific slice preparation and LTP induction protocol.
Q3: How should I prepare and apply this compound to my hippocampal slices?
A3: this compound should be prepared as a stock solution in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration (e.g., 10-100 mM). This stock solution can then be diluted to the final working concentration in your artificial cerebrospinal fluid (aCSF). It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the aCSF is low (typically ≤0.1%) and does not affect baseline synaptic transmission or LTP induction. A vehicle control experiment, where slices are perfused with aCSF containing the same final concentration of the solvent without this compound, should always be performed. The compound should be perfused onto the slice for a sufficient period before LTP induction to allow for equilibration (e.g., 20-30 minutes).
Q4: What are the expected effects of this compound on baseline synaptic transmission?
A4: this compound has been shown to increase the amplitude of evoked postsynaptic responses in a concentration-dependent manner.[2] This suggests that at effective concentrations, you should observe an enhancement of the fEPSP slope or amplitude during your baseline recording period after the drug has been applied.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No facilitation of LTP with this compound | Suboptimal Concentration: The concentration of this compound may be too low to have a significant effect. | Perform a dose-response experiment to determine the optimal concentration for your specific conditions. Start with the recommended concentration of 1 µM and test a range of concentrations (e.g., 0.1 µM to 10 µM). |
| Insufficient Incubation Time: The drug may not have had enough time to equilibrate in the tissue. | Increase the pre-incubation time with this compound to at least 30 minutes before inducing LTP. | |
| Weak LTP Induction Protocol: The stimulation protocol may be too weak, even for facilitation by this compound. | While this compound is intended to facilitate LTP with sub-threshold stimuli, ensure your protocol is near the threshold for LTP induction in your control slices. | |
| Slice Health: Poor slice viability will prevent the induction of robust LTP. | Ensure proper slice preparation and maintenance. Check for healthy-looking cells under a microscope and stable baseline recordings for at least 20-30 minutes before drug application. | |
| Significant increase in baseline fEPSP, but no further potentiation after HFS | Ceiling Effect: The potentiation of baseline transmission by this compound may be occluding further potentiation by the high-frequency stimulation (HFS). | Try reducing the concentration of this compound. The goal is to facilitate LTP induction, not to maximally potentiate baseline responses. |
| Homeostatic Plasticity: The neuron may be down-regulating its response to prevent over-excitation. | Consider using a less potent LTP induction protocol in the presence of this compound. | |
| Variability in results between experiments | Inconsistent Drug Preparation: Inaccurate dilutions or degradation of the stock solution. | Prepare fresh dilutions of this compound from a reliable stock solution for each experiment. Store the stock solution according to the manufacturer's recommendations. |
| Vehicle Effects: The solvent (e.g., DMSO) may be affecting synaptic transmission. | Always run a vehicle control with the same final concentration of the solvent to ensure it has no effect on its own. | |
| Slice-to-Slice Variability: Inherent biological variability between animals and even between slices from the same animal. | Increase the number of slices (n) for each experimental condition to ensure statistical power. Interleave experiments between control, vehicle, and drug conditions. | |
| Unexpected depression of synaptic response | High Concentration/Off-Target Effects: Very high concentrations of any pharmacological agent can lead to non-specific or off-target effects. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Review literature for any known off-target effects at high concentrations. |
| Receptor Desensitization: Prolonged exposure to a modulator and endogenous agonist could potentially lead to receptor desensitization. | While this compound is reported to have minimal effects on desensitization kinetics, consider varying the duration of drug application. |
Data Presentation
Table 1: Concentration-Dependent Effects of this compound on Synaptic Transmission
| Concentration | Effect on fEPSP Amplitude (Mean ± SEM) | EC₅₀ | Reference |
| 300 nM - 20 µM | Concentration-dependent increase | 0.87 ± 0.11 µM | [2] |
| 1 µM | Facilitates LTP induction | N/A | [1] |
Experimental Protocols
Detailed Protocol for LTP Induction in Hippocampal Slices with this compound
This protocol outlines the key steps for inducing LTP in rodent hippocampal slices in the presence of this compound.
1. Slice Preparation:
-
Prepare 300-400 µm thick transverse hippocampal slices from a rodent (e.g., rat or mouse) in ice-cold, oxygenated (95% O₂/5% CO₂) aCSF.
-
Allow slices to recover in an interface or submerged chamber with continuously oxygenated aCSF at room temperature (20-25°C) for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 ml/min) and temperature (e.g., 30-32°C).
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Obtain a stable baseline recording for at least 20-30 minutes, delivering single test pulses at a low frequency (e.g., 0.05 Hz).
3. Drug Application:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in aCSF to the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is ≤0.1%.
-
Switch the perfusion to the aCSF containing this compound.
-
Allow the slice to perfuse with the drug solution for 20-30 minutes to ensure equilibration, while continuing to record baseline responses.
4. LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol. A sub-threshold or threshold protocol is often used to observe the facilitatory effect of the drug. An example protocol is one train of theta-burst stimulation (TBS): 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval.
-
Continue to record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
5. Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average slope during the baseline period before HFS.
-
Compare the degree of potentiation in the presence of this compound to control (aCSF only) and vehicle control (aCSF + DMSO) slices.
Mandatory Visualizations
Caption: Signaling pathway for this compound-facilitated LTP induction.
Caption: Experimental workflow for assessing the effect of this compound on LTP.
References
Technical Support Center: JNJ-1930942 Dose-Response Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-1930942.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, highly selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] It enhances the receptor's response to agonists like acetylcholine and choline (B1196258).[1] Its primary mechanism involves affecting the receptor's desensitization characteristics, leading to an increased peak and net charge response.[1][3] This potentiation is dependent on the α7 channel, as it can be blocked by the α7 antagonist methyllycaconitine (B43530).[1]
Q2: Is this compound selective for the α7 nAChR?
Yes, this compound is highly selective for the α7 nAChR. Studies have shown that it does not act on α4β2 or α3β4 nicotinic acetylcholine receptors, nor on the related 5-HT3A channel.[1]
Q3: What are the expected effects of this compound in in vitro assays?
In cellular assays, such as those using the GH4C1 cell line expressing the human α7 nAChR, this compound enhances the rise in intracellular Ca2+ levels evoked by an α7 agonist like choline.[1] Electrophysiological assessments have demonstrated that this compound increases the peak and net charge response to choline, acetylcholine, and another α7 nAChR agonist, PNU-282987.[1][3] A key finding is that this compound can increase the potency of choline by more than 10-fold.[1]
Q4: What are the known in vivo effects of this compound?
In vivo studies have shown that this compound is a blood-brain barrier penetrant.[4] It has been demonstrated to reverse a genetically based auditory gating deficit in DBA/2 mice.[1] Furthermore, in hippocampal slices, this compound enhances neurotransmission at hippocampal dentate gyrus synapses and facilitates the induction of long-term potentiation (LTP).[1]
Troubleshooting Guide
Problem 1: No potentiation of agonist response is observed in my cell-based assay.
-
Cell Line Verification: Confirm that your cell line (e.g., GH4C1) is correctly expressing the functional human α7 nAChR.[1] Non-expressing or wild-type cell lines will not show the desired effect.
-
Agonist Concentration: Ensure you are using an appropriate concentration of the primary agonist (e.g., choline). The potentiating effect of this compound is dependent on the presence of an agonist.
-
Compound Integrity: Verify the purity and concentration of your this compound stock solution. Improper storage or handling may lead to degradation.
-
Assay Conditions: Check your assay buffer and conditions. The presence of α7 nAChR antagonists, even at low concentrations, can inhibit the potentiation effect.[1]
Problem 2: High background signal or cellular toxicity in my in vitro assay.
-
Cytotoxicity: While this compound itself has not been found to be cytotoxic at concentrations up to 50 µM, the combination of a high concentration of an α7 nAChR agonist and a PAM can lead to excitotoxicity in cells expressing the receptor.[5] Consider reducing the concentration of the primary agonist or the duration of the incubation.
-
Assay Specificity: Ensure that the observed signal is specific to α7 nAChR activation. Use an antagonist like methyllycaconitine to confirm that the signal can be blocked.[1]
Problem 3: Inconsistent results in in vivo studies.
-
Route of Administration and Vehicle: The method of administration and the vehicle used can impact the bioavailability of this compound. Subcutaneous administration has been used in published studies.[5]
-
Animal Model: The choice of animal model is critical. The auditory gating deficit reversal, for instance, was specifically shown in DBA/2 mice, a model with a naturally occurring sensory processing deficit.[1][5]
-
Dose Selection: The effects of this compound are dose-dependent.[3] Ensure that you are using a dose range appropriate for the desired effect. Refer to the quantitative data table below for reported in vivo doses.
Quantitative Data Summary
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| Choline Potency Increase | > 10-fold | GH4C1 cells expressing human α7 nAChR | Intracellular Ca2+ Assay | [1] |
| In Vivo Dose (Auditory Gating) | 2.5, 10, 40 mg/kg (s.c.) | DBA/2 mice | Auditory Evoked Potential | [5] |
| LTP Facilitation | 1 µM | Mouse Hippocampal Slices | Electrophysiology | [5] |
| Cytotoxicity | Not observed up to 50 µM | GH4C1 cells | Cellular Toxicity Assay | [5] |
Experimental Protocols
1. In Vitro Intracellular Calcium Assay
-
Cell Line: GH4C1 cell line stably expressing the cloned human α7 nAChR.[1]
-
Seeding: Cells are seeded into appropriate multi-well plates.
-
Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Application: this compound is added at various concentrations, followed by the addition of an α7 nAChR agonist such as choline.
-
Measurement: Changes in intracellular calcium levels are measured using a fluorescence plate reader. The response in the presence of this compound is compared to the response with the agonist alone to determine the potentiation effect.
2. Electrophysiological Assessment in Hippocampal Slices
-
Tissue Preparation: Prepare acute hippocampal slices from mice.
-
Recording: Obtain field excitatory postsynaptic potentials (fEPSPs) from the dentate gyrus.
-
Baseline Measurement: Record a stable baseline of synaptic transmission.
-
Compound Application: Apply this compound (e.g., 1 µM) to the perfusion buffer and record the change in synaptic transmission.[5]
-
LTP Induction: Apply a weak theta-burst stimulation (TBS) protocol that does not induce LTP under control conditions.
-
Analysis: Compare the degree of LTP induction in the presence and absence of this compound to assess its effect on synaptic plasticity.[5]
Visualizations
References
- 1. Characterization of 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (this compound), a novel positive allosteric modulator of the {alpha}7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ebiohippo.com [ebiohippo.com]
- 3. | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
JNJ-1930942 brain penetrance and pharmacokinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the brain penetrance and pharmacokinetics of JNJ-1930942.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] It does not act on α4β2, α3β4 nAChRs, or the related 5-HT3A channel.[2] Its primary mechanism involves enhancing the receptor's response to agonists like acetylcholine and choline (B1196258) by altering the receptor's desensitization characteristics.[2][3] This potentiation leads to an increase in the peak and net charge response to these agonists.[2][3]
Q2: Does this compound cross the blood-brain barrier?
Yes, this compound is a blood-brain barrier (BBB) penetrant compound.[1] Preclinical studies in Swiss mice have demonstrated that after subcutaneous administration, mean brain levels are rapidly in equilibrium with mean plasma levels.[4]
Q3: What are the known pharmacokinetic parameters of this compound in preclinical models?
Pharmacokinetic data from a study in Swiss mice following a single subcutaneous administration of 40 mg/kg this compound is summarized below.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Swiss Mice
| Parameter | Plasma | Brain |
| Maximum Concentration (Cmax) | 5920 ng/mL | 1913 ng/g |
| Time to Cmax (Tmax) | 0.5 hours | 0.5 hours |
| Half-life (t1/2) | 2.0 hours | 2.0 hours |
| Brain-to-Plasma Ratio (AUC-based) | ~1 | N/A |
Data sourced from a study involving subcutaneous administration of 40 mg/kg this compound to Swiss mice.[4]
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected brain concentrations in animal studies.
-
Verify Compound Stability and Formulation: Ensure this compound is properly stored and the formulation is appropriate for the chosen route of administration. The vehicle used in some in vivo studies was a Captisol/PVP solution.[4]
-
Route of Administration: The provided pharmacokinetic data is based on subcutaneous administration.[4] Different routes (e.g., oral, intravenous) will significantly alter the pharmacokinetic profile.
-
Animal Strain and Species Differences: Pharmacokinetics can vary between different mouse strains and other animal species. The reference data was obtained in Swiss mice.[4]
-
Metabolism: Investigate potential species-specific differences in the metabolism of this compound.
-
Assay Sensitivity and Specificity: Confirm that the bioanalytical method used to quantify this compound in brain and plasma is validated for sensitivity, specificity, and linearity.
Issue: Lack of efficacy in in vivo models despite confirmed brain penetrance.
-
Target Engagement: Confirm that the achieved brain concentrations are sufficient to engage the α7 nAChR. The in vivo efficacy in reversing auditory gating deficits was observed at doses of 2.5, 10, and 40 mg/kg.[4]
-
Pharmacodynamic Readouts: Ensure that the chosen pharmacodynamic endpoints are sensitive to the modulation of the α7 nAChR. In vitro, this compound has been shown to enhance choline-evoked increases in intracellular Ca2+ levels.[2]
-
Disease Model Relevance: The selected animal model should have a clear link to the α7 nAChR pathway. This compound has shown efficacy in a genetically based auditory gating deficit model in DBA/2 mice.[2]
Experimental Protocols & Methodologies
Pharmacokinetic Analysis in Swiss Mice
-
Animal Model: Swiss mice.[4]
-
Dosing: A single subcutaneous administration of 40 mg/kg this compound.[4]
-
Sample Collection: Plasma and brain tissue were collected at various time points post-administration.
-
Bioanalysis: Drug concentrations in plasma and brain homogenates were determined using a validated bioanalytical method (specific details would be found in the original publication).
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and half-life were calculated from the concentration-time profiles. The brain-to-plasma ratio was calculated based on the area under the curve (AUC).[4]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a positive allosteric modulator of the α7 nAChR.
Experimental Workflow for Pharmacokinetic and Brain Penetrance Studies
Caption: Workflow for assessing the pharmacokinetics and brain penetrance of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (this compound), a novel positive allosteric modulator of the {alpha}7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: JNJ-1930942 Auditory Gating Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JNJ-1930942 in auditory gating experiments. The information is tailored for scientists and drug development professionals to help minimize variability and ensure robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the context of auditory sensory gating?
This compound is a positive allosteric modulator (PAM) of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] It does not directly activate the receptor but enhances its response to the natural ligand, acetylcholine.[2] In auditory gating studies, which often measure the P50 sensory gating response, this compound has been shown to reverse deficits in the filtering of repetitive auditory information.[1][2] This is achieved by modulating the activity of the α7 nAChR, which is crucial for the neural circuitry involved in sensory gating, particularly within the hippocampus.[3][4]
Q2: Why are DBA/2 mice commonly used as a model for auditory gating studies with this compound?
DBA/2 mice have a naturally occurring, genetically based deficit in auditory sensory gating, making them a suitable animal model to study the therapeutic potential of compounds like this compound.[1][2] This deficit is linked to a progressive hearing loss associated with the Cdh23 gene, which affects the function of the inner ear.[5] Their impaired ability to filter repetitive auditory stimuli, reflected in a poor P50 gating ratio, can be ameliorated by compounds that enhance α7 nAChR function.
Q3: What is the P50 auditory gating paradigm?
The P50 auditory gating paradigm is a widely used electrophysiological test to assess sensory filtering.[4] It involves presenting pairs of identical auditory stimuli (clicks) with a short interval (typically 500ms) and recording the brain's electrical response (evoked potentials) using electroencephalography (EEG).[4][6] In individuals with normal sensory gating, the amplitude of the P50 wave (a positive peak around 50ms after the stimulus) is significantly reduced in response to the second stimulus (S2) compared to the first (S1).[4][6] The ratio of the S2 amplitude to the S1 amplitude (T/C ratio) is used to quantify sensory gating, with a lower ratio indicating better gating.[7]
Troubleshooting Guide
Q4: We are observing high variability in our P50 gating ratios between subjects. What are the potential sources of this variability and how can we minimize them?
High inter-subject variability is a common challenge in P50 studies. Several factors can contribute to this:
-
Genetic and Phenotypic Differences: Even within an inbred strain like DBA/2, subtle genetic and developmental variations can exist. The progressive nature of hearing loss in this strain means that age is a critical factor.[5]
-
Mitigation: Use a narrow age range for all experimental animals. Screen animals for baseline auditory function before inclusion in the study.
-
-
Animal Handling and Stress: Stress can significantly impact neuronal activity and, consequently, auditory gating.
-
Mitigation: Acclimatize animals to the experimental room and handling procedures for a sufficient period before testing. Maintain a quiet and stable environment during experiments.
-
-
Anesthesia Levels: If using anesthesia, variations in depth can alter neuronal responses.
-
Mitigation: Use a reliable and consistent method of anesthesia administration. Monitor physiological parameters (e.g., breathing rate) to ensure a stable anesthetic plane.
-
-
Electrode Placement: Inconsistent electrode placement will lead to variations in signal quality and amplitude.
-
Mitigation: Use a stereotaxic frame for precise and reproducible electrode implantation. Verify electrode placement histologically after the experiment.
-
Q5: Our recorded P50 waveforms are noisy, making it difficult to accurately measure amplitudes. How can we improve the signal-to-noise ratio?
A poor signal-to-noise ratio can obscure the P50 wave. Consider the following:
-
Electrical Interference: External electrical noise from laboratory equipment can contaminate the EEG signal.
-
Mitigation: Use a Faraday cage to shield the experimental setup. Ensure proper grounding of all equipment.
-
-
Animal Movement: Muscle artifacts from animal movement can be a major source of noise.
-
Mitigation: For unanesthetized animals, use a head-fixation system that allows for comfortable restraint. In anesthetized animals, ensure deep and stable anesthesia.
-
-
Data Acquisition Parameters: Incorrect filter settings can either fail to remove noise or distort the P50 waveform.
-
Mitigation: Use a bandpass filter appropriate for P50 recordings (e.g., 10-500 Hz). The number of trials averaged also impacts the signal-to-noise ratio; increasing the number of trials can improve the clarity of the averaged waveform.
-
Q6: We are not observing the expected effect of this compound on the P50 gating ratio. What could be the issue?
Several factors could contribute to a lack of effect:
-
Drug Administration and Bioavailability: Incorrect dosage, improper administration, or issues with the drug formulation can lead to insufficient target engagement.
-
Timing of Recording: The effect of this compound is time-dependent.
-
Mitigation: In DBA/2 mice, significant effects of a 10 mg/kg subcutaneous dose of this compound on the T/C ratio were observed starting 15 minutes after injection and lasting for approximately 40 minutes.[8] Ensure your recording window aligns with the peak effect of the compound.
-
-
Data Analysis: Incorrect identification of the P50 peak can lead to inaccurate ratio calculations.
-
Mitigation: The P50 peak should be identified as the most positive peak within a specific time window (typically 30-80 ms) following the stimulus. Use a consistent and objective method for peak detection.
-
Experimental Protocols and Data
Auditory Gating Experimental Protocol in DBA/2 Mice
This protocol provides a general framework. Specific parameters may need to be optimized for individual laboratory conditions.
-
Animal Preparation:
-
Use male or female DBA/2 mice within a narrow age range (e.g., 8-10 weeks).
-
Anesthetize the mouse (e.g., with ketamine/xylazine) and place it in a stereotaxic frame.
-
Implant a recording electrode in the hippocampus (CA3 region is a common target) and a reference electrode (e.g., over the cerebellum).
-
Allow for a recovery period of at least 7 days after surgery.
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 20% Captisol in saline).
-
Administer the drug via subcutaneous injection at the desired dose (e.g., 2.5, 10, or 40 mg/kg).[8] Administer vehicle to the control group.
-
-
Auditory Stimulation and Recording:
-
Place the animal in a sound-attenuating chamber.
-
Present paired auditory clicks (e.g., 1 ms (B15284909) duration, 90 dB intensity) with an inter-stimulus interval of 500 ms. The inter-pair interval should be longer, for instance, 8-12 seconds.[4]
-
Record the EEG signal using an appropriate amplification and filtering system (e.g., bandpass filter 10-500 Hz).
-
Average the responses to multiple pairs of stimuli (e.g., 100-200 trials) to obtain the final evoked potential waveforms for S1 and S2.
-
-
Data Analysis:
-
Identify the P50 peak for both the S1 and S2 waveforms. The P50 is the largest positive peak occurring between approximately 30 and 80 ms post-stimulus.
-
Calculate the P50 gating ratio (T/C ratio) as (S2 amplitude / S1 amplitude).
-
Compare the T/C ratios between the vehicle and this compound treated groups.
-
Quantitative Data Summary
| Dose of this compound (subcutaneous) | Animal Model | Key Finding on Auditory Gating |
| 2.5 mg/kg | DBA/2 mice | No significant effect on the T/C ratio.[8] |
| 10 mg/kg | DBA/2 mice | Significant decrease in the T/C ratio, primarily due to an increase in the S1 amplitude.[8] |
| 40 mg/kg | DBA/2 mice | Overall significant effect on the T/C ratio, though no single time point showed a statistically significant difference.[8] |
Visualizations
Caption: Simplified signaling pathway of the α7 nicotinic acetylcholine receptor.
Caption: Experimental workflow for an auditory gating study with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (this compound), a novel positive allosteric modulator of the {alpha}7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a ketogenic diet on auditory gating in DBA/2 mice: A proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P50 (neuroscience) - Wikipedia [en.wikipedia.org]
- 5. Phenotype of the Aging-Dependent Spontaneous Onset of Hearing Loss in DBA/2 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P50, N100, and P200 Auditory Sensory Gating Deficits in Schizophrenia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
JNJ-1930942 toxicity and cell viability assays
Please note: A search for "JNJ-1930942" did not yield any relevant results. However, the compound "JNJ-7706621" is a well-documented kinase inhibitor with extensive data on its toxicity and effects on cell viability. This technical support guide is based on the available information for JNJ-7706621, assuming it is the compound of interest.
This guide provides troubleshooting advice and frequently asked questions for researchers using JNJ-7706621 in toxicity and cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JNJ-7706621?
JNJ-7706621 is a potent dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases.[1][2] It acts as a pan-CDK inhibitor with the highest potency for CDK1 and CDK2.[2][3] It also strongly inhibits Aurora A and Aurora B kinases.[3][4] This dual inhibition disrupts the cell cycle, leading to arrest in the G2-M phase, and can induce apoptosis (programmed cell death).[1][5]
Q2: What are the expected effects of JNJ-7706621 on cancer cells versus normal cells?
JNJ-7706621 selectively blocks the proliferation of various tumor cells and is significantly less potent (approximately 10-fold) at inhibiting the growth of normal human cells in vitro.[1][2]
Q3: At what concentrations does JNJ-7706621 typically show activity?
In various human cancer cell lines, JNJ-7706621 demonstrates growth inhibition with IC50 values generally ranging from 112 to 514 nM.[2][3] For normal cell lines, the IC50 values are much higher, in the range of 3.67 to 5.42 μM.[3] In cell-free kinase assays, the IC50 values for CDK1, CDK2, Aurora A, and Aurora B are in the low nanomolar range (3-15 nM).[4]
Q4: How does JNJ-7706621 affect the cell cycle?
Treatment with JNJ-7706621 can cause a delay in the progression through the G1 phase and arrest cells in the G2-M phase.[1][5] Due to its inhibition of Aurora kinases, it can also lead to endoreduplication (DNA replication without cell division) and inhibit the phosphorylation of histone H3.[1]
Troubleshooting Guide
Problem 1: I am not observing the expected level of cytotoxicity in my cancer cell line.
-
Solution 1: Verify the concentration range. Ensure you are using a concentration range appropriate for your specific cell line. IC50 values can vary between cell types (see Table 1). Consider performing a dose-response curve starting from the low nanomolar range up to the low micromolar range.
-
Solution 2: Check the incubation time. Cytotoxic effects are time-dependent. While effects on the cell cycle can be seen earlier, significant apoptosis and reduction in cell viability may require incubation times of 24 to 48 hours or longer.[3][5]
-
Solution 3: Consider drug resistance. Some cell lines can develop resistance to JNJ-7706621. For instance, a 16-fold resistance has been observed in a HeLa cell line, potentially mediated by the ABCG2 transporter.[3] The compound's effectiveness is generally independent of p53 or P-glycoprotein status.[1]
-
Solution 4: Confirm compound integrity. Ensure the compound has been stored correctly and the solvent (e.g., DMSO) is not affecting cell viability at the concentrations used.
Problem 2: My cells are arresting in the cell cycle, but not undergoing apoptosis.
-
Solution 1: Concentration-dependent effects. At lower concentrations, JNJ-7706621 may primarily cause cell cycle arrest and slow cell growth, while higher concentrations are required to induce cytotoxicity and apoptosis.[1][5] You may need to increase the concentration to observe significant apoptosis.
-
Solution 2: Assay sensitivity. Your apoptosis detection method may not be sensitive enough. Consider using a combination of assays, such as Annexin V staining for early apoptosis and a measure of caspase activity. The U937 cell line is a model where apoptosis has been demonstrated using Annexin V staining after 24 hours of treatment.[2]
-
Solution 3: Time course. Apoptosis is a process that unfolds over time. Perform a time-course experiment to identify the optimal time point for detecting apoptosis in your specific cell line.
Problem 3: I am observing significant toxicity in my normal (non-cancerous) control cell line.
-
Solution 1: Re-evaluate concentration. While JNJ-7706621 is more selective for cancer cells, it can still affect normal cells at higher concentrations (IC50 values are in the low micromolar range).[3] Ensure you are using a concentration that provides a therapeutic window between your cancer and normal cell lines.
-
Solution 2: Reduce incubation time. Shorter incubation periods may be sufficient to see an effect in cancer cells while minimizing the impact on normal cells.
Data Presentation
Table 1: In Vitro Inhibitory Activity of JNJ-7706621 on Various Kinases
| Target Kinase | IC50 (nM) |
| CDK1 | 9 |
| CDK2 | 4 |
| Aurora A | 11 |
| Aurora B | 15 |
| VEGF-R2 | 154-254 |
| FGF-R2 | 154-254 |
| GSK3β | 154-254 |
Data sourced from Selleck Chemicals and MedchemExpress.[3][4]
Table 2: Anti-proliferative Activity (IC50) of JNJ-7706621 in Human Cell Lines
| Cell Line | Cell Type | IC50 (nM) |
| HeLa | Cervical Cancer | 112 - 284 |
| HCT-116 | Colon Cancer | 112 - 254 |
| A375 | Melanoma | 112 - 447 |
| SK-OV-3 | Ovarian Cancer | 112 - 514 |
| PC-3 | Prostate Cancer | 112 - 514 |
| DU145 | Prostate Cancer | 112 - 514 |
| MDA-MB-231 | Breast Cancer | 112 - 514 |
| MRC-5 | Normal Lung Fibroblast | 3,670 - 5,420 |
| HASMC | Normal Aortic Smooth Muscle | 3,670 - 5,420 |
| HUVEC | Normal Endothelial | 3,670 - 5,420 |
| HMVEC | Normal Dermal Endothelial | 3,670 - 5,420 |
Data compiled from multiple sources.[2][3][4]
Experimental Protocols
1. Cell Proliferation Assay (¹⁴C-Thymidine Incorporation)
This assay measures the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA to determine the effect of JNJ-7706621 on cell proliferation.[3]
-
Materials: 96-well CytoStar-T scintillating microplates, complete cell culture medium, JNJ-7706621 dissolved in DMSO, ¹⁴C-labelled thymidine.
-
Procedure:
-
Trypsinize and count cells.
-
Seed 3,000-8,000 cells per well in a 96-well CytoStar plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 1 µL of JNJ-7706621 at various concentrations to the wells.
-
Incubate for an additional 24 hours.
-
Add ¹⁴C-labelled thymidine to each well.
-
Incubate for a period appropriate for the cell line's doubling time to allow for incorporation.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value using linear regression analysis of the percent inhibition.
-
2. Apoptosis Analysis (Annexin V & Propidium Iodide Staining)
This method detects externalized phosphatidylserine (B164497) on the cell membrane (an early apoptotic marker) and assesses cell viability.[2]
-
Materials: JNJ-7706621, Annexin V-FITC conjugate, Propidium Iodide (PI), flow cytometer.
-
Procedure:
-
Treat cells (e.g., U937) with the desired concentration of JNJ-7706621 or vehicle control (DMSO) for 24 hours.
-
Harvest approximately 5 x 10⁵ cells.
-
Wash the cells with PBS.
-
Resuspend cells in binding buffer.
-
Add Annexin V-FITC conjugate and incubate for 15 minutes in the dark.
-
Add Propidium Iodide immediately before analysis.
-
Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
3. Colony Formation Assay
This assay assesses the long-term effect of JNJ-7706621 on the ability of single cells to proliferate and form colonies.[2]
-
Materials: 90-mm Petri dishes, JNJ-7706621, drug-free medium, 95% ethanol, 0.5% crystal violet solution.
-
Procedure:
-
Plate HeLa cells at various densities in Petri dishes.
-
Expose the cells to different concentrations of JNJ-7706621 for 48 hours.
-
Wash the cells with PBS and replace the media with fresh, drug-free medium.
-
Incubate for an additional 7 days to allow for colony formation.
-
Fix the cells with 95% ethanol.
-
Stain the colonies with 0.5% crystal violet.
-
Manually count colonies containing more than 50 cells.
-
Visualizations
Caption: Mechanism of action for JNJ-7706621.
Caption: Troubleshooting flowchart for viability assays.
Caption: General workflow for a cell viability assay.
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
ensuring specificity of JNJ-1930942 in cellular models
Welcome to the technical support center for JNJ-1930942. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the specificity of this compound in cellular models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, highly selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] It does not act as a direct agonist but enhances the receptor's response to endogenous agonists like acetylcholine and choline.[1] Its primary mechanism involves potentiating the agonist-evoked rise in intracellular calcium levels by affecting the receptor's desensitization characteristics.[1]
Q2: In which cellular models has this compound been characterized?
This compound has been characterized in several in vitro models, including:
-
GH4C1 cell line expressing the cloned human α7 nAChR.[1]
-
Hippocampal slices , where it has been shown to enhance neurotransmission.[1]
Q3: What are the recommended concentrations of this compound for in vitro experiments?
The effective concentration of this compound can vary depending on the cellular model and the specific assay. In studies with hippocampal slices, a concentration of 1 µM has been shown to increase synaptic transmission and facilitate long-term potentiation (LTP).[2] For cytotoxicity studies, this compound did not show toxicity in GH4C1 cells at concentrations up to 50 µM .[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How can I be sure that the observed effects in my cellular model are specifically due to α7 nAChR modulation?
To ensure the observed effects are mediated by α7 nAChR, it is crucial to include proper controls in your experiments. The most important negative control is the use of a selective α7 nAChR antagonist, such as methyllycaconitine (MLA) . The potentiating effect of this compound should be blocked by co-incubation with an appropriate concentration of MLA.[1] Additionally, using a control cell line that does not express the α7 nAChR can help differentiate between on-target and off-target effects.
Q5: What are the known off-target effects of this compound?
This compound has been shown to be highly selective for the α7 nAChR. It does not act on α4β2 or α3β4 nAChRs, nor on the related 5-HT3A channel.[1] However, as with any pharmacological tool, it is good practice to consider the possibility of off-target effects and to use appropriate controls to validate your findings.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No potentiation of agonist response observed | 1. Suboptimal concentration of this compound. 2. Low expression of α7 nAChR in the cellular model. 3. Degradation of this compound. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Confirm α7 nAChR expression using techniques like Western blotting or qPCR. Consider using a cell line with confirmed high expression. 3. Ensure proper storage and handling of the compound as per the manufacturer's instructions. Prepare fresh solutions for each experiment. |
| High background signal or apparent agonist activity of this compound alone | 1. Contamination of the compound. 2. Presence of endogenous agonists in the cell culture medium. | 1. Verify the purity of the this compound stock. 2. Wash cells thoroughly with a buffer that does not contain potential nAChR agonists before starting the experiment. |
| Cell toxicity observed at working concentrations | 1. Cell line is particularly sensitive. 2. Prolonged exposure to the compound. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your specific cell line. 2. Reduce the incubation time with this compound. |
| Variability between experiments | 1. Inconsistent cell density or passage number. 2. Fluctuations in agonist concentration. | 1. Use cells at a consistent confluency and within a defined passage number range. 2. Ensure accurate and consistent preparation of the agonist solution. |
Quantitative Data Summary
| Parameter | Cell Line/Model | Value | Reference |
| Potentiation of Choline Potency | GH4C1 cells | >10-fold increase | [1] |
| Concentration for LTP facilitation | Hippocampal slices | 1 µM | [2] |
| Cytotoxicity (up to) | GH4C1 cells | No toxicity at 50 µM | [2] |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol is designed to measure the potentiation of agonist-induced intracellular calcium influx by this compound.
Materials:
-
Cells expressing α7 nAChR (e.g., GH4C1 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
α7 nAChR agonist (e.g., Choline or Acetylcholine)
-
This compound
-
Methyllycaconitine (MLA)
-
96-well black, clear-bottom plate
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fura-2 AM) and Pluronic F-127 in HBS.
-
Wash the cells with HBS and incubate with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBS to remove extracellular dye and add 100 µL of HBS to each well.
-
-
Compound Incubation:
-
For antagonist control, pre-incubate cells with MLA (e.g., 1-10 µM) for a sufficient time before adding this compound and the agonist.
-
Add this compound at various concentrations to the respective wells and incubate as required.
-
-
Measurement of Calcium Response:
-
Record a stable baseline fluorescence for 1-2 minutes.
-
Add the α7 nAChR agonist to the wells and immediately start recording the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity or the ratio of emissions at different wavelengths (for ratiometric dyes like Fura-2).
-
Plot dose-response curves for the agonist in the presence and absence of this compound to determine the potentiation effect.
-
Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion channel activity and its modulation by this compound.
Materials:
-
Cells expressing α7 nAChR
-
Patch-clamp setup (amplifier, micromanipulator, perfusion system)
-
External and internal pipette solutions
-
α7 nAChR agonist
-
This compound
-
Methyllycaconitine (MLA)
Procedure:
-
Cell Preparation: Prepare cells on coverslips suitable for patch-clamp recording.
-
Recording Setup:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a negative membrane potential (e.g., -70 mV).
-
-
Agonist Application:
-
Apply the α7 nAChR agonist using a rapid perfusion system to elicit an inward current.
-
-
Modulator and Antagonist Application:
-
Co-apply this compound with the agonist to observe potentiation of the current.
-
To test for specificity, pre-apply MLA before the co-application of this compound and the agonist. The potentiation should be blocked.
-
-
Data Analysis:
-
Measure the peak amplitude and decay kinetics of the currents.
-
Compare the current responses in the presence and absence of this compound to quantify the potentiation.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulators: JNJ-1930942 vs. PNU-120596
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR): JNJ-1930942 and PNU-120596. Both compounds have been instrumental in elucidating the therapeutic potential of α7 nAChR modulation for cognitive deficits in neurological and psychiatric disorders.
Introduction to α7 nAChR PAMs
The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions crucial for cognitive processes, such as the hippocampus and prefrontal cortex. Its dysfunction has been implicated in conditions like Alzheimer's disease and schizophrenia. Positive allosteric modulators represent a promising therapeutic strategy as they enhance the receptor's response to the endogenous agonist acetylcholine, rather than directly activating the receptor themselves. This can lead to a more physiologically relevant modulation of neuronal activity.
PAMs for the α7 nAChR are broadly classified into two types based on their effect on receptor kinetics. Type I PAMs primarily increase the peak current response to an agonist with minimal impact on the receptor's rapid desensitization. In contrast, Type II PAMs, in addition to potentiating the peak current, significantly slow the desensitization process, leading to a prolonged channel opening.
Head-to-Head Comparison: this compound and PNU-120596
Both this compound and PNU-120596 are potent modulators of the α7 nAChR. While PNU-120596 is consistently categorized as a Type II PAM, this compound has been described as having an intermediate profile with characteristics of both Type I and Type II modulators.[1]
Quantitative Analysis: In Vitro Potency and Efficacy
The following table summarizes the key in vitro pharmacological parameters for this compound and PNU-120596 based on available experimental data.
| Parameter | This compound | PNU-120596 | Reference |
| PAM Type | Intermediate (Type I/II) | Type II | [1] |
| EC₅₀ (PAM activity) | Not explicitly reported | 216 nM | [2] |
| Effect on Agonist Potency (Choline) | >10-fold increase | Potentiates agonist response | [3] |
| Effect on Receptor Desensitization | Affects desensitization characteristics | Pronounced prolongation of evoked response | [3][4] |
| Selectivity | No activity at α4β2, α3β4 nAChRs or 5-HT3A channels | No detectable change in currents mediated by α4β2, α3β4, and α9α10 nAChRs | [3][4] |
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize α7 nAChR PAMs.
Electrophysiological Assessment in GH4C1 Cells
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the potentiation of agonist-evoked currents by PAMs in a cell line stably expressing the human α7 nAChR.
Cell Culture and Preparation:
-
GH4C1 cells stably expressing the human α7 nAChR are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum).
-
Cells are passaged regularly and plated onto glass coverslips for recording.
Electrophysiology:
-
Coverslips with adherent cells are transferred to a recording chamber continuously perfused with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4).
-
Whole-cell patch-clamp recordings are established using borosilicate glass pipettes filled with an internal solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 1.1 EGTA; pH adjusted to 7.2).
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
The α7 nAChR agonist (e.g., choline (B1196258) or acetylcholine) is applied at a concentration that elicits a submaximal response (e.g., EC₂₀) using a rapid solution exchange system.
-
After establishing a stable baseline response to the agonist, the PAM (this compound or PNU-120596) is co-applied with the agonist.
-
The peak amplitude and the decay kinetics of the evoked currents are measured and compared to the control responses in the absence of the PAM.
Intracellular Calcium Flux Assay in SH-SY5Y Cells
This assay measures the potentiation of agonist-induced increases in intracellular calcium concentration, a downstream effect of α7 nAChR activation.
Cell Culture and Dye Loading:
-
SH-SY5Y cells stably expressing the human α7 nAChR are cultured in a suitable medium.
-
Cells are plated in 96-well black-walled, clear-bottom plates.
-
On the day of the experiment, the culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.
Fluorescence Measurement:
-
After dye loading, the cells are washed to remove excess dye.
-
The plate is placed in a fluorescence plate reader.
-
A baseline fluorescence reading is taken.
-
The agonist (e.g., choline) is added, and the fluorescence is monitored over time.
-
To test the effect of the PAM, cells are pre-incubated with either this compound or PNU-120596 before the addition of the agonist.
-
The increase in fluorescence, indicative of a rise in intracellular calcium, is quantified and compared between conditions.
In Vivo Auditory Sensory Gating in DBA/2 Mice
This animal model assesses the ability of a compound to normalize a deficit in sensory filtering, a phenotype relevant to schizophrenia. The DBA/2 mouse strain exhibits a naturally occurring deficit in auditory sensory gating.[5]
Animal Model:
-
Male DBA/2 mice are used for these studies. This strain is known for its susceptibility to audiogenic seizures and progressive hearing loss.[6]
Paired-Click Paradigm:
-
Mice are anesthetized and placed in a stereotaxic frame within a sound-attenuating chamber.
-
Recording electrodes are implanted in the hippocampus to measure auditory evoked potentials.
-
A paired-click auditory stimulus is delivered, consisting of two identical clicks (the conditioning and test stimuli) separated by a short inter-stimulus interval (e.g., 500 ms).
-
The amplitude of the P50 wave of the auditory evoked potential is measured for both the conditioning (S1) and test (S2) stimuli.
-
The ratio of the S2 amplitude to the S1 amplitude (S2/S1 ratio) is calculated as a measure of sensory gating. A ratio closer to 1 indicates poor gating, while a ratio closer to 0 indicates good gating.
-
To assess the efficacy of the PAMs, mice are administered either this compound, PNU-120596, or vehicle prior to the paired-click testing.
-
The S2/S1 ratios are compared between the treatment groups to determine if the compounds can reverse the gating deficit.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the methods used for evaluation.
Caption: Simplified signaling pathway of the α7 nAChR activated by acetylcholine and modulated by a PAM.
Caption: Workflow for electrophysiological assessment of α7 nAChR PAMs.
Caption: Experimental workflow for in vivo auditory sensory gating in DBA/2 mice.
Conclusion
Both this compound and PNU-120596 are valuable research tools for investigating the role of α7 nAChR in cognitive function. PNU-120596, as a classic Type II PAM, serves as a benchmark for compounds that significantly alter receptor desensitization. This compound, with its intermediate profile, may offer a different therapeutic window by providing potentiation with potentially less impact on the temporal dynamics of receptor signaling. The choice between these compounds for a specific research application will depend on the desired pharmacological profile and the specific questions being addressed. Further head-to-head studies with directly comparable quantitative data will be crucial for a more definitive differentiation of their therapeutic potential.
References
- 1. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (this compound), a novel positive allosteric modulator of the {alpha}7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a ketogenic diet on auditory gating in DBA/2 mice: A proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 000671 - DBA2 Strain Details [jax.org]
JNJ-1930942: A Comparative Analysis of an Intermediate Type I/II α7 Nicotinic Acetylcholine Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of JNJ-1930942 with other prominent α7 nicotinic acetylcholine (B1216132) receptor (nAChR) positive allosteric modulators (PAMs). This compound is distinguished as a novel, highly selective, and blood-brain barrier penetrant α7 nAChR PAM.[1] It uniquely exhibits characteristics of both Type I and Type II PAMs, positioning it as an intermediate modulator. This guide synthesizes available experimental data to offer a clear comparison of its performance against other key modulators in its class.
Comparative Efficacy of α7 nAChR Positive Allosteric Modulators
The efficacy of this compound and other α7 nAChR PAMs is typically evaluated through their ability to potentiate agonist-induced receptor activation. Key parameters include the half-maximal effective concentration (EC50) for potentiation and the maximal potentiation of agonist-evoked currents. The following table summarizes available quantitative data for this compound and other notable Type I and Type II PAMs. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
| Compound | Type | Agonist | Assay System | EC50 of Potentiation (µM) | Maximal Potentiation (% of agonist alone) | Key Findings & Citations |
| This compound | Intermediate Type I/II | Choline (B1196258) | GH4C1 cells (human α7) | >10-fold increase in choline potency | - | Increases peak and net charge response to choline, mainly by affecting receptor desensitization.[2] Reverses auditory gating deficits in DBA/2 mice.[1][2] |
| PNU-120596 | Type II | Acetylcholine | Oocytes (wild-type α7) | ~1.5 | 625 ± 165 | Dramatically prolongs the duration of agonist-evoked currents.[3] Improves amphetamine-induced auditory gating deficits in rats.[3] |
| NS-1738 | Type I | Acetylcholine | Oocytes | - | - | Enhances peak agonist-induced responses with little to no effect on desensitization kinetics.[4] |
| A-867744 | Type II | Acetylcholine | Oocytes (human α7) | ~1.0 | - | Potentiates acetylcholine-evoked currents. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental evaluation of these compounds, the following diagrams illustrate the α7 nAChR signaling pathway and a typical experimental workflow for assessing modulator efficacy.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the ion channel activity of the α7 nAChR in response to agonists and modulators.
1. Cell Preparation:
-
Use a stable cell line expressing the human α7 nAChR, such as GH4C1 cells.
-
Culture cells on glass coverslips to approximately 70-90% confluency.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1.1 EGTA, 2 Na₂ATP (pH adjusted to 7.2 with KOH).
-
Agonist/Modulator Solutions: Prepare stock solutions of the agonist (e.g., choline) and the PAM (e.g., this compound) in the external solution at desired concentrations.
3. Recording:
-
Place a coverslip with cells in a recording chamber on an inverted microscope.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Form a high-resistance (>1 GΩ) seal between the pipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply the agonist-containing solution using a rapid solution exchange system to evoke a baseline current.
-
Co-apply the agonist and the PAM to measure the potentiated current.
-
Record and analyze the peak current amplitude, net charge, and desensitization kinetics.
Intracellular Calcium Influx Assay (Fluo-4)
This assay measures the increase in intracellular calcium concentration following the activation of α7 nAChRs.
1. Cell Preparation:
-
Plate cells expressing α7 nAChRs (e.g., GH4C1) in a 96-well black-walled, clear-bottom plate and culture overnight.
2. Dye Loading:
-
Prepare a Fluo-4 AM dye-loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate the plate for approximately 1 hour at 37°C, followed by 15-30 minutes at room temperature to allow for de-esterification of the dye.[5]
3. Assay Procedure:
-
Wash the cells with assay buffer to remove extracellular dye.
-
Place the plate in a fluorescence microplate reader.
-
Establish a baseline fluorescence reading (Ex/Em = ~490/525 nm).[5]
-
Add the agonist and/or PAM solution to the wells.
-
Monitor the change in fluorescence intensity over time, which corresponds to the influx of calcium.
Auditory Sensory Gating in DBA/2 Mice
This in vivo model assesses the ability of a compound to reverse the sensory gating deficit observed in DBA/2 mice, a model relevant to schizophrenia.
1. Animal Preparation:
-
Use adult male DBA/2 mice, which have a naturally occurring deficit in auditory sensory gating.[6]
-
Anesthetize the mice (e.g., with chloral (B1216628) hydrate) and place them in a stereotaxic frame.[7]
2. Electrode Implantation:
-
Surgically implant a recording electrode into the hippocampus.
3. Auditory Stimulation and Recording:
-
Deliver a paired-click auditory stimulus (two clicks separated by a 500 ms (B15284909) interval) to the mouse.
-
Record the auditory evoked potentials (AEPs) from the hippocampus. The key components are the P20 and N40 waves.
4. Drug Administration and Data Analysis:
-
Administer the test compound (e.g., this compound) via an appropriate route (e.g., subcutaneous injection).[3]
-
Record AEPs at various time points after drug administration.
-
Calculate the gating ratio (amplitude of the response to the second click / amplitude of the response to the first click). A lower ratio indicates better sensory gating.
-
Compare the gating ratio before and after drug treatment to assess the compound's efficacy.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Characterization of 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (this compound), a novel positive allosteric modulator of the {alpha}7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Competitive binding at a nicotinic receptor transmembrane site of two α7-selective positive allosteric modulators with differing effects on agonist-evoked desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 6. Phenotype of the Aging-Dependent Spontaneous Onset of Hearing Loss in DBA/2 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Antinociceptive Effects of Nicotinic Receptors α7-Positive Allosteric Modulators in Murine Acute and Tonic Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
Validating the α7-Specific Effects of JNJ-1930942 with the Antagonist Methyllycaconitine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the positive allosteric modulator (PAM) JNJ-1930942 and its validation as a specific α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agent through the use of the selective α7 antagonist, Methyllycaconitine (MLA). The experimental data presented herein demonstrates that the potentiating effects of this compound on α7 nAChR activity are specifically mediated by this receptor, as these effects are attenuated or eliminated by co-application of MLA.
Data Presentation: this compound Potentiation and its Blockade by MLA
The following tables summarize the key findings from in vitro pharmacological studies on GH4C1 cells stably expressing the human α7 nAChR. These experiments highlight the potentiation of the α7 nAChR agonist, choline (B1196258), by this compound and the subsequent blockade of this potentiation by the antagonist MLA.
Table 1: Electrophysiological Response of α7 nAChR
| Condition | Agonist | Observed Effect on α7 nAChR Current | Citation |
| Control | Choline | Elicits a characteristic fast-activating and rapidly desensitizing inward current. | [1] |
| This compound | Choline | Increases the peak amplitude and the net charge of the choline-evoked current. | [1] |
| This compound + MLA | Choline | The potentiating effect of this compound on the choline-evoked current is blocked. | [1] |
Table 2: Intracellular Calcium Influx via α7 nAChR
| Condition | Agonist | Observed Effect on Intracellular Ca2+ | Citation |
| Control | Choline | Induces a dose-dependent increase in intracellular calcium ([Ca2+]i). | [1] |
| This compound | Choline | Potentiates the choline-evoked rise in [Ca2+]i. Increases choline potency by more than 10-fold. | [1] |
| This compound + MLA | Choline | The potentiation of the choline-evoked calcium influx by this compound is blocked. | [1] |
Signaling Pathways and Experimental Logic
The following diagrams illustrate the signaling pathway of the α7 nAChR and the logical workflow for validating a PAM like this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on standard techniques for the GH4C1 cell line expressing α7 nAChRs.
Whole-Cell Voltage-Clamp Electrophysiology
Objective: To measure the effect of this compound on choline-evoked currents and its blockade by MLA.
-
Cell Preparation: GH4C1 cells stably expressing human α7 nAChR are cultured and plated onto glass coverslips. Prior to recording, cells may be treated with sodium butyrate (B1204436) to enhance receptor expression.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 K-Gluconate, 5 KCl, 5 EGTA, 1 CaCl2, 2 MgCl2, 10 HEPES, 5 K2ATP, 5 Na2-phosphocreatine (pH adjusted to 7.2 with KOH).
-
-
Recording:
-
Coverslips are transferred to a recording chamber and perfused with the external solution.
-
Patch pipettes with a resistance of 3-7 MΩ are used to form a gigaohm seal with a target cell.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
-
Drug Application:
-
A baseline response is established by applying a saturating concentration of choline (e.g., 1 mM) for a short duration (e.g., 2 seconds) using a rapid perfusion system.
-
To test the effect of the PAM, cells are pre-incubated with this compound (e.g., 1-10 µM) for a few minutes, followed by co-application of this compound and choline.
-
To test for antagonism, cells are pre-incubated with MLA (e.g., 10-100 nM) before the application of this compound and choline.
-
-
Data Analysis: The peak current amplitude and the total charge transfer (integral of the current) are measured and compared across the different conditions.
Intracellular Calcium Influx Assay (FLIPR)
Objective: To determine the effect of this compound on the potency and efficacy of choline in eliciting calcium influx, and the blockade of this effect by MLA.
-
Cell Plating: GH4C1 cells expressing α7 nAChR are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured overnight.
-
Dye Loading:
-
The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.
-
After incubation, the cells are washed to remove excess dye.
-
-
Compound Preparation:
-
Serial dilutions of choline are prepared in the assay buffer.
-
Separate plates are prepared with this compound at a fixed concentration (e.g., 10 µM) and serial dilutions of choline.
-
A third set of plates includes a fixed concentration of MLA (e.g., 100 nM), a fixed concentration of this compound, and serial dilutions of choline.
-
-
FLIPR Measurement:
-
The microplate is placed into a Fluorometric Imaging Plate Reader (FLIPR).
-
Baseline fluorescence is measured before the addition of compounds.
-
The prepared compounds are added to the wells, and the fluorescence intensity is monitored over time to measure the change in intracellular calcium.
-
-
Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. Dose-response curves for choline under the different conditions are plotted, and EC50 values are calculated to determine the shift in potency caused by this compound and the antagonistic effect of MLA.
References
A Comparative Analysis of JNJ-1930942 and Type I/Type II PAMs for the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of JNJ-1930942 with canonical Type I and Type II positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). The content is based on preclinical experimental data, focusing on mechanisms of action, quantitative performance metrics, and relevant signaling pathways.
Introduction to α7 nAChR Positive Allosteric Modulation
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel implicated in various cognitive processes, making it a key target for therapeutic intervention in neurological and psychiatric disorders. Positive allosteric modulators enhance the function of the α7 nAChR in the presence of an orthosteric agonist, such as acetylcholine. These modulators are broadly classified into two main types, Type I and Type II, based on their distinct effects on receptor desensitization. This compound is a novel PAM that exhibits a unique pharmacological profile, sharing characteristics of both Type I and Type II modulators.[1]
Mechanism of Action: A Comparative Overview
The primary distinction between Type I and Type II PAMs lies in their influence on the desensitization kinetics of the α7 nAChR.[2]
-
Type I PAMs (e.g., NS-1738) increase the peak current amplitude in response to an agonist without significantly affecting the rate of desensitization.[3][4] This results in a potentiation of the phasic signal mediated by the receptor.
-
Type II PAMs (e.g., PNU-120596) not only increase the peak current but also markedly slow the desensitization process.[3][4] This leads to a prolonged channel opening and a sustained influx of ions. Some Type II PAMs can also reactivate receptors that have already been desensitized.[1]
-
This compound is characterized as a positive allosteric modulator that enhances the peak and net charge response to agonists like choline (B1196258) and acetylcholine.[5][6] Its mechanism primarily involves altering the receptor's desensitization characteristics, though it is sometimes described as having an intermediate profile between Type I and Type II.[1][5]
The differential effects of these modulators on receptor kinetics are critical for their therapeutic potential and safety profiles. For instance, the prolonged receptor activation by Type II PAMs has been associated with potential cellular toxicity in vitro, a concern that is less pronounced for Type I PAMs.[4]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes key quantitative data from preclinical studies, offering a direct comparison of this compound with representative Type I and Type II PAMs.
| Parameter | This compound | NS-1738 (Type I) | PNU-120596 (Type II) |
| Effect on Agonist-Evoked Peak Current | Increases peak and net charge response[6] | Increases peak current amplitude[2][7] | Massively potentiates agonist-evoked responses[1] |
| Effect on Receptor Desensitization | Primarily affects desensitization characteristics[6] | Does not significantly affect desensitization[2] | Considerably reduces the rate of desensitization[1] |
| Reactivation of Desensitized Receptors | Less pronounced effect on recovery from desensitization[6] | No significant effect | Can reactivate desensitized receptors[1][2] |
| EC50 for Potentiation | ~1 µM (for choline-evoked Ca2+ influx)[6] | Varies by assay | ~0.2 µM (at hα7)[1] |
| Selectivity | No activity at α4β2, α3β4 nAChRs or 5-HT3A channels[6] | Some may show off-target effects at other nAChR subtypes[4] | High selectivity for α7 nAChR |
| In Vitro Cytotoxicity | Not reported to be cytotoxic[8] | Generally considered to have a better safety profile | Can induce cellular toxicity and death[1][4] |
Signaling Pathways
The activation of α7 nAChRs by agonists, potentiated by PAMs, initiates downstream signaling cascades crucial for neuronal function. Both Type I and Type II PAMs have been shown to engage intracellular signaling pathways, including the mTOR and ERK pathways.[2][7] The sustained signaling induced by Type II PAMs may lead to differential long-term effects compared to the more transient signaling promoted by Type I PAMs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 4. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Characterization of 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (this compound), a novel positive allosteric modulator of the {alpha}7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Type I and type II positive allosteric modulators of α7 nicotinic acetylcholine receptors induce antidepressant-like activity in mice by a mechanism involving receptor potentiation but not neurotransmitter reuptake inhibition. Correlation with mTOR intracellular pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
JNJ-1930942: A Comparative Analysis of Cross-Reactivity with Nicotinic Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of JNJ-1930942, a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), with other nAChR ligands. The focus is on its cross-reactivity profile, supported by experimental data to inform research and development decisions.
High Selectivity of this compound for the α7 Nicotinic Receptor
This compound is a novel compound identified as a highly selective positive allosteric modulator for the α7 nicotinic acetylcholine receptor (nAChR).[1] As a PAM, it enhances the response of the α7 receptor to endogenous agonists like acetylcholine and choline.[1][2] This potentiation is achieved primarily by affecting the receptor's desensitization characteristics.[1]
Experimental evidence demonstrates that this compound exhibits a high degree of selectivity for the α7 nAChR subtype. Studies have shown that it does not exert its modulatory effects on other closely related nicotinic receptor subtypes, specifically the α4β2 and α3β4 nAChRs.[1] Furthermore, its activity was tested on the structurally related 5-HT3A channel, where it also showed no effect.[1] This selectivity is a critical attribute for a therapeutic agent, as it minimizes off-target effects.
In functional assays, this compound was shown to enhance the choline-evoked rise in intracellular Ca2+ levels in cells expressing the human α7 nAChR.[1] Electrophysiological assessments confirmed that it increases the peak and net charge of the response to various α7 agonists, including choline, acetylcholine, and PNU-282987.[1] The modulatory effect of this compound is dependent on the α7 channel, as it can be blocked by the α7 antagonist methyllycaconitine.[1]
Comparative Cross-Reactivity Data
To objectively assess the selectivity of this compound, its activity was compared with that of other known nAChR PAMs, such as PNU-120596 and A-867744. The following table summarizes the available quantitative data on the cross-reactivity of these compounds across different nAChR subtypes.
| Compound | Target Receptor | Other Receptors Tested | Activity at Other Receptors | Reference |
| This compound | α7 nAChR (PAM) | α4β2 nAChR, α3β4 nAChR, 5-HT3A channel | No activity observed | [1] |
| PNU-120596 | α7 nAChR (PAM) | α4β2 nAChR, α3β4 nAChR | Not specified in available results | [3] |
| A-867744 | α7 nAChR (PAM) | α4β2 nAChR, α3β4 nAChR | Not specified in available results | [3] |
Note: Specific binding affinities (Ki) or functional potencies (EC50/IC50) for this compound at non-α7 receptors are not explicitly quantified in the available search results, but are described as inactive.
Experimental Protocols
The determination of the cross-reactivity profile of this compound involved cellular-based functional assays. A detailed, generalized protocol for such an experiment is outlined below.
Cell Culture and Receptor Expression
-
Cell Line Maintenance: GH4C1 cells (or another suitable host cell line) are cultured in a standard growth medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Stable Transfection: The cell line is stably transfected with the cDNA encoding the human α7 nAChR subunit using a suitable transfection reagent. Clonal cell lines with robust and stable expression of the receptor are selected and maintained. Similar stable cell lines expressing other nAChR subtypes (e.g., α4β2, α3β4) and the 5-HT3A channel are also generated and maintained for selectivity testing.
Intracellular Calcium Mobilization Assay
-
Cell Plating: Cells expressing the target receptors are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Fluorescent Dye Loading: The growth medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for a specified period at 37°C.
-
Compound Preparation: this compound and other test compounds are prepared in the assay buffer at various concentrations.
-
Assay Procedure:
-
The dye-containing buffer is removed, and the cells are washed with the assay buffer.
-
The microplate is placed in a fluorescence imaging plate reader (e.g., FLIPR).
-
A baseline fluorescence reading is taken.
-
The test compound (this compound or comparator) is added to the wells, followed by an α7 nAChR agonist (e.g., choline).
-
Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.
-
-
Data Analysis: The increase in fluorescence intensity, indicative of calcium influx upon receptor activation, is quantified. The potentiation by the PAM is calculated as the fold-increase in the agonist response in the presence of the modulator compared to the agonist alone. Dose-response curves are generated to determine the EC50 of the potentiation.
Electrophysiology Assay
-
Cell Preparation: Cells expressing the desired nAChR subtype are prepared for whole-cell patch-clamp recording.
-
Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Cells are voltage-clamped at a holding potential of -60 mV.
-
Compound Application: A rapid solution exchange system is used to apply the agonist and the test compound (this compound).
-
Experimental Protocol:
-
A baseline response to a specific concentration of an agonist (e.g., acetylcholine) is established.
-
The cells are then pre-incubated with this compound for a short period before co-application with the agonist.
-
The peak current amplitude and the net charge transfer are measured and compared to the response with the agonist alone.
-
-
Data Analysis: The potentiation of the agonist-evoked current by this compound is quantified.
Experimental Workflow Diagram
Caption: Workflow for assessing the cross-reactivity of this compound.
Signaling Pathway of α7 nAChR Potentiation
Caption: Potentiation of α7 nAChR signaling by this compound.
References
- 1. Characterization of 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (this compound), a novel positive allosteric modulator of the {alpha}7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
Unveiling the Mechanism of JNJ-1930942: A Comparative Guide to a Novel α7 Nicotinic Acetylcholine Receptor Modulator
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of JNJ-1930942, a novel positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), with alternative modulators. Through an examination of its mechanism of action, supported by experimental data and detailed protocols, this document serves as a critical resource for understanding its therapeutic potential.
This compound is a selective and blood-brain barrier-penetrant PAM that enhances the activity of the α7 nAChR, a key target for cognitive deficits in neurological and psychiatric disorders.[1] Its primary mechanism involves the potentiation of agonist-evoked responses, primarily by modulating the receptor's desensitization characteristics.[2][3] This guide will delve into the experimental approaches used to confirm this mechanism, compare this compound with other α7 nAChR PAMs, and provide detailed experimental methodologies.
Comparative Analysis of α7 nAChR Positive Allosteric Modulators
The therapeutic landscape of α7 nAChR modulation includes several compounds, broadly classified as Type I and Type II PAMs. Type I PAMs primarily increase the peak current response to an agonist with minimal effect on desensitization, while Type II PAMs significantly slow the desensitization process. This compound is often categorized as a Type II or an intermediate Type I/II modulator.
| Compound | Type | Mechanism of Action | Reported EC₅₀ | Cytotoxicity |
| This compound | Type II / Intermediate | Potentiates agonist-evoked currents and affects receptor desensitization.[2][3] | Not explicitly stated in snippets | Less cytotoxic than PNU-120596 at high concentrations. |
| PNU-120596 | Type II | Significantly slows receptor desensitization, leading to prolonged channel opening. | Not explicitly stated in snippets | Can induce cytotoxicity at high concentrations due to excessive Ca²⁺ influx.[4] |
| A-867744 | Type II | Potentiates agonist-evoked currents. | ~1 µM | Not explicitly stated in snippets |
| NS-1738 | Type I | Increases peak current with minimal effect on desensitization. | Not explicitly stated in snippets | Generally considered to have a lower risk of cytotoxicity compared to Type II PAMs. |
Confirming the Allosteric Mechanism through Mutagenesis: A Proposed Workflow
While specific mutagenesis studies confirming the binding site of this compound are not detailed in the available literature, the established method for elucidating the mechanism of α7 nAChR PAMs involves site-directed mutagenesis. This approach helps identify key amino acid residues within the receptor that are critical for the binding and modulatory effects of the compound. Based on studies of other PAMs, the transmembrane domain (TMD) is a likely binding region.
Signaling Pathway of α7 nAChR Modulation
The α7 nAChR is a ligand-gated ion channel that, upon activation by an agonist like acetylcholine or choline, allows the influx of cations, primarily Ca²⁺. This compound, as a PAM, binds to an allosteric site on the receptor, enhancing the agonist's effect and leading to increased and/or prolonged channel opening and subsequent intracellular signaling.
Experimental Protocols
Site-Directed Mutagenesis of α7 nAChR
-
Template Preparation: A plasmid containing the cDNA for the human α7 nAChR subunit is used as the template.
-
Primer Design: Mutagenic primers are designed to introduce specific amino acid substitutions in the transmembrane domain. Primers should be complementary to opposite strands of the plasmid and contain the desired mutation.
-
PCR Amplification: A high-fidelity DNA polymerase is used for PCR to generate the mutated plasmid. The reaction typically involves a denaturation step (95°C), an annealing step (55-65°C), and an extension step (68°C), repeated for 18-25 cycles.
-
Digestion of Parental DNA: The parental, non-mutated DNA template is digested using an enzyme such as DpnI, which specifically targets methylated and hemimethylated DNA.
-
Transformation: The mutated plasmid is transformed into competent E. coli cells.
-
Verification: The sequence of the mutated plasmid is verified by DNA sequencing to confirm the desired mutation and the absence of any other unintended mutations.
Electrophysiological Recording in Xenopus Oocytes
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: cRNA encoding either wild-type or mutant human α7 nAChR is injected into the oocytes.
-
Incubation: Oocytes are incubated for 2-5 days at 16-18°C to allow for receptor expression.
-
Two-Electrode Voltage Clamp (TEVC):
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution.
-
Two glass microelectrodes filled with KCl are inserted into the oocyte.
-
The oocyte membrane potential is clamped at a holding potential of -70 mV.
-
Agonist (e.g., acetylcholine or choline) and this compound are applied via a perfusion system.
-
Current responses are recorded and analyzed to determine the effect of the PAM on agonist-evoked currents.
-
Intracellular Calcium Imaging in a Mammalian Cell Line (e.g., GH4C1)
-
Cell Culture and Transfection: GH4C1 cells are stably transfected with the human α7 nAChR gene.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Application: Cells are exposed to an agonist (e.g., choline) in the presence or absence of this compound.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or microscope. An increase in fluorescence intensity indicates a rise in intracellular calcium.
Logical Relationship: Mutagenesis to Mechanism Confirmation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (this compound), a novel positive allosteric modulator of the {alpha}7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Positive allosteric modulation of alpha-7 nicotinic receptors promotes cell death by inducing Ca(2+) release from the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-1930942: A Comparative Analysis of a Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of JNJ-1930942, a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). While comprehensive comparative data for this compound across multiple cell lines is limited in publicly available literature, this document summarizes the key findings in the most extensively characterized cell line, GH4C1, and provides a comparative context for other relevant cell lines such as PC12 and SH-SY5Y based on studies of other α7 nAChR PAMs.
Executive Summary
This compound is a potent and selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in cognitive processes.[1] As a PAM, this compound enhances the receptor's response to endogenous agonists like acetylcholine by binding to an allosteric site, rather than the orthosteric agonist binding site. This modulation primarily affects the receptor's desensitization kinetics, leading to a prolonged and enhanced ion channel opening in the presence of an agonist.[1] The primary focus of in vitro studies has been the GH4C1 rat pituitary adenoma cell line, stably expressing the human α7 nAChR, which has provided a robust system for characterizing its pharmacological profile. Information from other neuronal cell lines that endogenously express α7 nAChRs, such as PC12 and SH-SY5Y, is inferred from studies with other α7 PAMs, providing a broader context for the potential actions of this compound.
Data Presentation
The following tables summarize the quantitative data for this compound in the GH4C1 cell line expressing human α7 nAChR.
Table 1: Potentiation of Agonist-Evoked Responses by this compound in GH4C1-hα7 nAChR Cells
| Agonist | This compound Concentration | Fold Potentiation of Agonist EC50 | Reference |
| Choline | 1 µM | >10 | [1] |
Table 2: Electrophysiological Effects of this compound on Agonist-Evoked Currents in GH4C1-hα7 nAChR Cells
| Parameter | Agonist | Effect of this compound | Reference |
| Peak Current Amplitude | Choline, Acetylcholine, PNU-282987 | Increased | [1][2] |
| Net Charge | Choline, Acetylcholine, PNU-282987 | Increased | [1][2] |
| Desensitization Rate | Choline | Reduced | [2] |
| Activation/Deactivation Kinetics | Choline | Relatively Unchanged | [1][2] |
| Recovery from Desensitization | Choline | Relatively Unchanged | [1][2] |
Comparative Analysis in Different Cell Lines
GH4C1 Cells (Rat Pituitary Adenoma - Stably Transfected with human α7 nAChR)
The GH4C1 cell line is the primary model used for the in vitro characterization of this compound. These cells, engineered to express the human α7 nAChR, provide a specific and reproducible system to study the compound's direct effects on the receptor. In this cell line, this compound demonstrates its hallmark activity as a potent PAM, significantly enhancing agonist-evoked calcium influx and ion currents.[1]
PC12 Cells (Rat Pheochromocytoma)
SH-SY5Y Cells (Human Neuroblastoma)
The SH-SY5Y human neuroblastoma cell line also endogenously expresses α7 nAChRs and is widely used in neuroscience research.[6] This cell line is particularly relevant for studying the potential neuroprotective or cytotoxic effects of α7 nAChR modulation. Research on other type II α7 PAMs in SH-SY5Y cells overexpressing the α7 nAChR has indicated that prolonged receptor activation can lead to dysregulation of intracellular calcium and potential cytotoxicity.[7] Given that this compound is classified as a type I/type II intermediate modulator, its effects on cell viability in SH-SY5Y cells would be of significant interest for further investigation.[8]
Experimental Protocols
1. Cell Culture
-
GH4C1 Cells: Cells are cultured in a suitable medium, such as DMEM/F-12, supplemented with 10% fetal bovine serum, antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418) to maintain the expression of the transfected α7 nAChR. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
PC12 and SH-SY5Y Cells: These cell lines are typically cultured in RPMI-1640 or DMEM, respectively, supplemented with 10% fetal bovine serum and antibiotics. They are maintained under the same temperature and CO2 conditions as GH4C1 cells.
2. Intracellular Calcium Mobilization Assay
This assay measures the potentiation of agonist-induced calcium influx by this compound.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed. A solution containing this compound or vehicle is then added to the wells.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader (e.g., FLIPR). An α7 nAChR agonist (e.g., choline) is added to the wells, and the resulting change in fluorescence, indicative of intracellular calcium concentration, is measured over time.
-
Data Analysis: The increase in fluorescence in the presence of this compound compared to the vehicle control is calculated to determine the fold-potentiation.
3. Electrophysiology (Whole-Cell Patch-Clamp)
This technique directly measures the ion flow through the α7 nAChR channel.
-
Cell Preparation: Cells are plated on glass coverslips for recording.
-
Recording Setup: A coverslip is placed in a recording chamber on the stage of an inverted microscope and perfused with an external recording solution. A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (a "gigaseal").
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior. The cell's membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Drug Application: A rapid solution exchange system is used to apply the α7 nAChR agonist, with and without this compound, to the cell.
-
Data Acquisition and Analysis: The resulting ionic currents are recorded and analyzed to determine the effects of this compound on the peak current amplitude, net charge, and desensitization kinetics.
Mandatory Visualization
Caption: α7 nAChR signaling modulation by this compound.
Caption: Workflow for the intracellular calcium mobilization assay.
References
- 1. Characterization of 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (this compound), a novel positive allosteric modulator of the {alpha}7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Positive allosteric modulation of α7 neuronal nicotinic acetylcholine receptors: lack of cytotoxicity in PC12 cells and rat primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of alpha7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulation of alpha7 neuronal nicotinic acetylcholine receptors: lack of cytotoxicity in PC12 cells and rat primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional characterization of α7 nicotinic acetylcholine and NMDA receptor signaling in SH-SY5Y neuroblastoma cells in an ERK phosphorylation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Positive allosteric modulation of alpha-7 nicotinic receptors promotes cell death by inducing Ca(2+) release from the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Assessing the Pro-Cognitive Effects of JNJ-1930942 Against Established Benchmarks
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the pro-cognitive effects of JNJ-1930942, a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), against three established benchmarks: Donepezil (B133215), an acetylcholinesterase inhibitor; Memantine (B1676192), an NMDA receptor antagonist; and Ampakines, a class of AMPA receptor PAMs. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of preclinical data, experimental methodologies, and underlying signaling pathways to facilitate an objective assessment of this compound's potential as a cognitive enhancer.
Performance Overview and Data Summary
This compound has demonstrated pro-cognitive potential in preclinical studies by enhancing synaptic plasticity and correcting sensory gating deficits. The following tables summarize the quantitative data from key experiments, comparing the performance of this compound with the benchmark compounds.
Table 1: Comparative Efficacy in Long-Term Potentiation (LTP) Enhancement
Long-term potentiation is a cellular mechanism underlying learning and memory. The data below compares the ability of each compound to enhance LTP in hippocampal brain slices.
| Compound | Animal Model | Brain Region | LTP Induction Protocol | Concentration/Dose | Key Result: % Increase in fEPSP Slope (Mean ± SEM) | Citation |
| This compound | Mouse | Dentate Gyrus | Weak theta-burst stimulation (TBS) | 1 µM | 149 ± 10% of baseline | [1] |
| Donepezil | Rat | CA1 | High-frequency stimulation (HFS) | 0.5 µM | 194.4 ± 16.7% of baseline | |
| Memantine | Rat | CA1 | Theta-frequency primed bursts | 5-10 mg/kg (i.p.) | Significantly higher LTP compared to saline control | [2] |
| Ampakine (CX546) | Rat (organotypic slices) | CA1 | High-frequency stimulation (HFS) | Not specified | Prolonged and enhanced potentiation upon LTP induction | [3] |
Table 2: Comparative Efficacy in Auditory Sensory Gating
Auditory sensory gating, often measured by the P20/N40 auditory evoked potential ratio in DBA/2 mice, is a model of sensory filtering deficits observed in cognitive disorders like schizophrenia. A lower ratio indicates improved sensory gating.
| Compound | Animal Model | Auditory Gating Paradigm | Route of Administration | Dose | Key Result: Effect on T:C Ratio (Test:Control) | Citation |
| This compound | DBA/2 Mouse | P20/N40 Auditory Evoked Potential | Subcutaneous (s.c.) | 10 mg/kg | Significant decrease in T:C ratio for 40 min | |
| Donepezil | N/A | Data on P20/N40 in DBA/2 mice not readily available. | N/A | N/A | Donepezil has been shown to improve auditory processing.[4][5] | |
| Memantine | Rat | Prepulse Inhibition (PPI) of Acoustic Startle | Intraperitoneal (i.p.) | 10 mg/kg | Increased prepulse inhibition | [2] |
| Ampakine | N/A | Data on P20/N40 in DBA/2 mice not readily available. | N/A | N/A | Amphetamine-sensitized rats show disrupted sensorimotor gating.[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to allow for critical evaluation and replication of the findings.
Long-Term Potentiation (LTP) in Hippocampal Slices
-
Animal Model and Slice Preparation: Transverse hippocampal slices (350-400 µm thick) are prepared from adult male mice or rats. After dissection in ice-cold artificial cerebrospinal fluid (aCSF), slices are allowed to recover for at least 1 hour in an interface or submerged chamber continuously perfused with oxygenated (95% O₂/5% CO₂) aCSF at room temperature or 32°C. The composition of aCSF is typically (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 MgSO₄, 2 CaCl₂, and 10 D-glucose.[7]
-
Electrophysiological Recording: A stimulating electrode is placed in the stratum radiatum of the CA1 or the medial perforant path of the dentate gyrus to evoke field excitatory postsynaptic potentials (fEPSPs). A recording electrode is placed in the dendritic layer of the corresponding region. Baseline responses are recorded every 30 seconds for at least 20 minutes before LTP induction.
-
LTP Induction:
-
For this compound: A weak theta-burst stimulation (TBS) protocol, which does not induce LTP on its own, is used. This typically consists of a burst of 4 pulses at 100 Hz, repeated at 200 ms (B15284909) intervals.
-
For Donepezil and Ampakines: A standard high-frequency stimulation (HFS) protocol is often used, consisting of one or more trains of 100 Hz stimulation for 1 second.
-
For Memantine: Theta-frequency primed bursts are used.
-
-
Data Analysis: The initial slope of the fEPSP is measured and expressed as a percentage of the pre-LTP baseline. The magnitude of LTP is quantified as the average percentage increase in the fEPSP slope during a defined post-induction period (e.g., 50-60 minutes).
Auditory Sensory Gating in DBA/2 Mice
-
Animal Model: Male DBA/2 mice, which exhibit a naturally occurring deficit in auditory sensory gating, are used.
-
Surgical Implantation: Mice are anesthetized and have recording electrodes implanted stereotaxically into the hippocampus. A reference electrode is placed over the cerebellum.
-
Auditory Stimulation and Recording: After a recovery period, mice are placed in a sound-attenuating chamber. The auditory gating paradigm consists of a paired-click stimulus (S1 and S2) delivered through a speaker. The two clicks are typically identical and separated by a 500 ms inter-stimulus interval. Auditory evoked potentials (AEPs) are recorded in response to the clicks.
-
Data Analysis: The amplitudes of the P20 and N40 components of the AEP are measured for both the conditioning (S1) and test (S2) stimuli. The T:C (Test:Control) ratio is calculated as the amplitude of the N40 response to S2 divided by the amplitude of the N40 response to S1. A lower T:C ratio indicates better sensory gating. The effect of the test compound is assessed by comparing the T:C ratio before and after drug administration.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways through which this compound and the benchmark compounds exert their pro-cognitive effects.
Conclusion
This compound demonstrates a promising pro-cognitive profile in preclinical models, particularly in its ability to enhance LTP and ameliorate sensory gating deficits. Its mechanism as a positive allosteric modulator of the α7 nAChR offers a distinct approach compared to the established benchmarks of donepezil, memantine, and ampakines.
-
Versus Donepezil: this compound acts directly on a specific receptor subtype to modulate synaptic plasticity, whereas donepezil broadly increases acetylcholine levels. This may offer a more targeted therapeutic effect with a potentially different side-effect profile.
-
Versus Memantine: While both compounds modulate glutamatergic signaling, this compound enhances it via the cholinergic system, whereas memantine acts as an antagonist at NMDA receptors to reduce excitotoxicity. Their mechanisms are complementary and could potentially be used in combination.
-
Versus Ampakines: Both this compound and ampakines are positive allosteric modulators that enhance synaptic plasticity. However, they target different receptor systems (α7 nAChR vs. AMPA receptors), suggesting they may have different efficacies in specific cognitive domains and patient populations.
Further head-to-head preclinical studies using a wider range of cognitive tasks are warranted to fully elucidate the comparative efficacy and therapeutic potential of this compound. The data presented in this guide provides a solid foundation for such future investigations and for informing the ongoing development of novel pro-cognitive therapies.
References
- 1. Characterization of 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (this compound), a novel positive allosteric modulator of the {alpha}7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. funjournal.org [funjournal.org]
- 5. AMPAkines have site-specific analgesic effects in the cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Donepezil: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ligand Selectivity for α4β2 versus α3β4 Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of three prominent research compounds—Varenicline, Sazetidine-A, and AT-1001—for the human α4β2 and α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. The data presented herein has been compiled from various scientific publications to facilitate objective comparison and aid in the selection of appropriate tools for nAChR research.
Introduction to α4β2 and α3β4 nAChR Subtypes
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems. The diverse combination of α and β subunits results in a variety of nAChR subtypes, each with distinct pharmacological and physiological profiles. The α4β2 subtype is the most abundant in the brain and is a primary target for smoking cessation therapies due to its role in nicotine (B1678760) dependence.[1] The α3β4 subtype is predominantly found in the autonomic ganglia and has been implicated in the cardiovascular effects of nicotine and in certain pain pathways. Consequently, developing ligands with high selectivity for either the α4β2 or α3β4 subtype is a key objective in drug discovery to achieve desired therapeutic effects while minimizing off-target side effects.
Quantitative Comparison of Ligand Selectivity
The following tables summarize the binding affinities and functional potencies of Varenicline, Sazetidine-A, and AT-1001 at human α4β2 and α3β4 nAChRs.
Table 1: Binding Affinity (Ki) in nM
| Compound | α4β2 Ki (nM) | α3β4 Ki (nM) | Selectivity Ratio (α3β4 Ki / α4β2 Ki) |
| Varenicline | ~0.4 | ~1100-3500 | ~2750-8750 |
| Sazetidine-A | 0.26 - 0.64 | 52 - 54 | 81 - 208 |
| AT-1001 | ~476 | 2.4 | 0.005 |
Note: Ki values can vary between studies based on experimental conditions. The selectivity ratio provides a measure of preference for the α4β2 subtype (ratio > 1) or the α3β4 subtype (ratio < 1).
Table 2: Functional Activity (EC50/IC50 and Emax)
| Compound | Receptor | Assay Type | Parameter | Value | Efficacy/Inhibition |
| Varenicline | α4β2 | Two-Electrode Voltage Clamp | EC50 | 2.3 µM | 13.4% (Partial Agonist)[2] |
| α3β4 | Two-Electrode Voltage Clamp | EC50 | 55 µM | 75% (Partial Agonist)[2] | |
| Sazetidine-A | α4β2 | Functional Assay | IC50 | ~30 nM | Potent Blocker (after pre-incubation)[3][4] |
| α3β4 | Not Reported | - | - | - | |
| AT-1001 | α4β2 | Two-Electrode Voltage Clamp | EC50 | 1.5 µM | 6% (Very Low Efficacy Partial Agonist)[1][5] |
| α3β4 | Two-Electrode Voltage Clamp | EC50 | 0.37 µM | 35% (Partial Agonist)[1][5] |
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for α4β2 and α3β4 nAChRs by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293) stably expressing either human α4β2 or α3β4 nAChRs.[6]
-
Radioligand: [³H]Epibatidine or [³H]Cytisine for α4β2 and [³H]Epibatidine for α3β4.[6][7] The concentration used should be at or below the Kd for the respective receptor.[6]
-
Test Compound: Serial dilutions of the compound of interest (e.g., Varenicline, Sazetidine-A, AT-1001).
-
Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 10 µM nicotine or carbachol) to determine non-specific binding.[6]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[8]
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.[6]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand, and either buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.[6]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature or 4°C).[6]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Flux Functional Assay
Objective: To measure the functional activity of a test compound (agonist, antagonist, or modulator) by monitoring changes in intracellular calcium concentration upon receptor activation.
Materials:
-
Cells: A cell line (e.g., CHO-K1) stably expressing the human α4β2 or α3β4 nAChR and a G-protein that couples to calcium mobilization (e.g., Gα15).[9]
-
Calcium-sensitive dye: e.g., Fluo-3 AM, Fluo-4 AM, or Calcium 6 dye.[9][10]
-
Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test Compound: Serial dilutions of the compound of interest.
-
Agonist Control: A known agonist for the receptor (e.g., acetylcholine or epibatidine).[9]
-
Antagonist Control: A known antagonist for the receptor.
-
Fluorescence Plate Reader: e.g., a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.
Procedure:
-
Cell Plating: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for a specified time (e.g., 1-2 hours) at 37°C to allow the dye to enter the cells and be cleaved to its active form.[10]
-
Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Compound Addition: The instrument will automatically add the test compound (for agonist testing) or the test compound followed by a known agonist (for antagonist testing).
-
Fluorescence Measurement: Continuously measure the fluorescence signal over time to monitor changes in intracellular calcium.
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. For agonists, plot the peak fluorescence response against the compound concentration to determine the EC50 and Emax. For antagonists, plot the inhibition of the agonist response against the compound concentration to determine the IC50.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Objective: To directly measure the ion channel activity of nAChRs in response to a test compound by controlling the membrane potential of a Xenopus oocyte expressing the receptor.
Materials:
-
Xenopus laevis oocytes. [11]
-
cRNA: In vitro transcribed cRNA for the human α4 and β2 subunits or α3 and β4 subunits.[12]
-
Microinjection system: For injecting cRNA into the oocytes.
-
TEVC setup: Including an amplifier, headstage, micromanipulators, and recording chamber.[11]
-
Microelectrodes: Glass capillaries pulled to a fine tip and filled with a conducting solution (e.g., 3 M KCl).[12]
-
Recording Solution: A physiological salt solution (e.g., ND96).
-
Test Compound: Serial dilutions of the compound of interest.
-
Agonist Control: A known agonist for the receptor (e.g., acetylcholine).
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from a Xenopus laevis frog and inject them with the cRNA encoding the desired nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.[11][12]
-
Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes: one to measure the membrane voltage and one to inject current.[12]
-
Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Compound Application: Apply the test compound or control agonist to the oocyte via the perfusion system.
-
Current Recording: Record the current that flows across the oocyte membrane in response to the applied compound. This current is a direct measure of the ion channel activity.
-
Data Analysis: For agonists, measure the peak current response at different compound concentrations and plot a dose-response curve to determine the EC50 and maximal response (Imax). For antagonists, measure the inhibition of the agonist-evoked current at different antagonist concentrations to determine the IC50.
Visualizing Selectivity and Experimental Workflow
Caption: Ligand selectivity for nAChR subtypes.
Caption: Workflow for nAChR selectivity determination.
References
- 1. Functional Characterization of AT-1001, an α3β4 Nicotinic Acetylcholine Receptor Ligand, at Human α3β4 and α4β2 nAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Varenicline is a partial agonist at alpha4beta2 and a full agonist at alpha7 neuronal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Functional characterization of AT-1001, an α3β4 nicotinic acetylcholine receptor ligand, at human α3β4 and α4β2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bu.edu [bu.edu]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
General Disposal Protocol for Research-Grade Compounds
Absence of Specific Disposal Guidelines for JNJ-1930942 Necessitates Adherence to Standard Laboratory Waste Procedures
As of December 2025, specific public guidelines for the disposal of the research chemical this compound are not available. This compound is identified as a selective and blood-brain barrier penetrant α7 nicotinic acetylcholine (B1216132) receptor (nAChR) positive allosteric modulator, intended for research use only.[1] In the absence of a specific Safety Data Sheet (SDS) detailing disposal protocols, researchers and laboratory managers must handle and dispose of this compound by following established best practices for hazardous chemical and pharmaceutical research waste.
The primary directive for the disposal of any laboratory chemical is to consult the institution's Environmental Health and Safety (EHS) department.[2][3] These internal experts can provide guidance that aligns with local, state, and federal regulations, such as those established by the Resource Conservation and Recovery Act (RCRA).[2][4]
When a specific SDS is unavailable, the following procedural steps, derived from general laboratory safety protocols, should be implemented for the disposal of research compounds like this compound.
1. Classification and Segregation: The first crucial step is to classify the waste.[5] Since this compound is a biologically active compound, it should be treated as hazardous pharmaceutical waste.[3][6] It is imperative to segregate chemical waste to prevent dangerous reactions.[7] Therefore, this compound waste should not be mixed with other waste streams like solvents or biological waste unless explicitly permitted by EHS guidelines.[5]
2. Proper Labeling and Containment: All containers holding this compound waste must be clearly and accurately labeled.[7] The label should include the full chemical name, "this compound," the words "Hazardous Waste," and any known hazard information.[7] Use containers that are in good condition, compatible with the chemical, and can be securely closed to prevent leaks or spills.[7]
3. Storage Prior to Disposal: Waste should be stored in a designated, secure area away from general laboratory traffic.[8] This storage area must comply with institutional regulations for hazardous materials. Containers must be kept closed except when adding waste.[7]
4. Professional Disposal: Under no circumstances should research chemicals like this compound be disposed of down the drain or in regular trash.[7] Disposal must be handled by a licensed professional waste disposal service arranged by the institution.[5] Your EHS department will coordinate the pickup and final disposal, which typically involves incineration for pharmaceutical waste to ensure complete destruction.[2][9]
5. Contaminated Materials: Any materials contaminated with this compound, such as gloves, paper towels, or glassware, must also be treated as hazardous waste.[7][8] Contaminated labware should be packaged in an appropriate container and labeled as hazardous waste, listing the contaminating chemical.[7] Empty containers that held the compound should be triple-rinsed with a suitable solvent; this rinsate must be collected and treated as hazardous waste.[7][10]
The following diagram outlines the general decision-making workflow for the proper disposal of a research chemical when a specific SDS is not available.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. Pharmaceutical Waste | Environmental Health and Safety | University of Houston [uh.edu]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. Pharmaceutical Drug Waste | Office of Clinical and Research Safety [vumc.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. How to Properly Dispose of Pharmaceutical Products: Methods and Best Practices [gicmd.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling JNJ-1930942
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of JNJ-1930942, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) positive allosteric modulator. Given the absence of a publicly available, specific Safety Data Sheet (SDS), this guide is based on best practices for handling potent, powdered neuroactive research compounds. All procedures should be conducted in conjunction with a thorough, institution-specific risk assessment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to minimize exposure risk, particularly when handling the powdered form of the compound due to the potential for aerosolization.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 or higher-level respirator within a chemical fume hood.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving with chemical-resistant gloves (e.g., nitrile).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of the potent powder. Full respiratory and skin protection is essential.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains.[1] |
| In Vitro / In Vivo Dosing | - Lab coat.- Safety glasses.- Appropriate chemical-resistant gloves. | Focus on preventing skin and eye contact with the compound in solution. |
| General Laboratory Operations | - Lab coat.- Safety glasses.- Chemical-resistant gloves. | Standard laboratory practice to protect against incidental contact.[2][3] |
Experimental Protocols
General Protocol for Preparation of a Stock Solution
-
Preparation : Before handling the compound, ensure the chemical fume hood is certified and functioning correctly. Don all required PPE as specified in Table 1 for "Solution Preparation."
-
Weighing : Accurately weigh the desired amount of this compound powder in a tared, disposable weigh boat or directly into the storage vial within the chemical fume hood.
-
Solubilization : Add the appropriate solvent (e.g., DMSO, ethanol) to the vial containing the weighed powder. Cap the vial securely.
-
Dissolution : Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Storage : Store the stock solution in a clearly labeled, sealed container at the recommended temperature, protected from light.[4]
-
Waste Disposal : Dispose of all contaminated materials (e.g., weigh boat, pipette tips, gloves) in a designated hazardous waste container.
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to ensure safety and regulatory compliance.
Handling Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 4. globalresearchchem.com [globalresearchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
